2,6-Dimethyl-benzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKJEBDBLNLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407784 | |
| Record name | 2,6-Dimethyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184778-43-6 | |
| Record name | Benzenecarboximidamide, 2,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184778-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dimethyl-benzamidine chemical properties and structure
An In-Depth Technical Guide to 2,6-Dimethyl-benzamidine: Chemical Properties, Structure, and Synthetic Considerations
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethyl-benzamidine, a substituted aromatic amidine. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from predictive models, data on closely related analogues, and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers the compound's predicted chemical and physical properties, its structural features with an emphasis on the influence of the 2,6-dimethyl substitution, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications, particularly in the realm of medicinal chemistry as a serine protease inhibitor.
Introduction: The Significance of the Benzamidine Scaffold
Benzamidines are a class of organic compounds characterized by a phenyl ring attached to a carboximidamide group. The parent compound, benzamidine, is a well-established reversible competitive inhibitor of trypsin and other serine proteases.[1][] This inhibitory activity stems from the ability of the positively charged amidinium group to interact with the negatively charged aspartate residue in the S1 pocket of these enzymes.[3] Consequently, the benzamidine scaffold is a crucial pharmacophore in the design of various therapeutic agents, including anticoagulants like dabigatran.[1]
The substitution on the benzene ring significantly modulates the electronic and steric properties of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile. The subject of this guide, 2,6-dimethyl-benzamidine, presents an interesting case where the steric hindrance from the two methyl groups ortho to the amidine functionality can be expected to play a critical role in its chemical reactivity and biological interactions.
Chemical Structure and Properties
The structure of 2,6-dimethyl-benzamidine features a central benzene ring substituted with an amidine group at position 1 and two methyl groups at positions 2 and 6.
Structural Representation
Caption: 2D and 3D representations of 2,6-Dimethyl-benzamidine.
Physicochemical Properties
The following table summarizes the predicted and known properties of 2,6-dimethyl-benzamidine and its parent compound, benzamidine, for comparison.
| Property | 2,6-Dimethyl-benzamidine | Benzamidine |
| CAS Number | 184778-43-6[4] | 618-39-3[1] |
| Molecular Formula | C₉H₁₂N₂ | C₇H₈N₂[1] |
| Molecular Weight | 148.21 g/mol | 120.15 g/mol [5] |
| Boiling Point | 253.2 ± 50.0 °C (Predicted)[4] | - |
| Density | 1.05 ± 0.1 g/cm³ (Predicted)[4] | 1.22 g/cm³[1] |
| pKa | 12.13 ± 0.50 (Predicted)[4] | 11.6[5] |
| Solubility | Poor aqueous solubility is expected due to the hydrophobic methyl groups. Likely soluble in organic solvents like ethanol, DMSO, and DMF.[6][7] | Slightly soluble in water.[1] The hydrochloride salt is water-soluble.[6][8] |
The ortho-methyl groups are expected to introduce significant steric hindrance around the amidine group. This can influence the planarity of the molecule, with the amidine group likely twisted out of the plane of the benzene ring. This conformational preference can have profound effects on its ability to fit into the active sites of enzymes.
Proposed Synthesis and Experimental Protocol
Synthetic Workflow
The proposed synthesis starts from 2,6-dimethylbenzonitrile.
Caption: Proposed synthesis of 2,6-Dimethyl-benzamidine via the Pinner reaction.
Step-by-Step Experimental Protocol
Expertise & Experience Insight: The Pinner reaction is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents are crucial for good yields. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Formation of the Imidate Hydrochloride (Pinner Reaction)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).
-
Reaction Mixture: To the flask, add 2,6-dimethylbenzonitrile (1 equivalent) dissolved in anhydrous ethanol (approx. 2-3 M concentration).
-
HCl Gas Introduction: Cool the solution in an ice-water bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.
-
Precipitation: Once the reaction is complete, stopper the flask and store it in a refrigerator or freezer (0 to -20 °C) overnight to allow the imidate hydrochloride salt to crystallize.
-
Isolation: Collect the crystalline product by filtration under an inert atmosphere. Wash the crystals with cold, dry diethyl ether to remove any unreacted starting material and excess HCl. Dry the product under vacuum.
Trustworthiness Note: The formation of the white crystalline imidate salt is a key indicator of a successful first step. The product should be used immediately in the next step as imidates are prone to hydrolysis.
Step 2: Conversion to Benzamidine (Aminolysis)
-
Setup: In a new oven-dried, sealed reaction vessel (e.g., a pressure tube), suspend the ethyl 2,6-dimethylbenzimidate hydrochloride (1 equivalent) in anhydrous ethanol.
-
Ammonia Addition: Cool the suspension in a dry ice/acetone bath and add a solution of anhydrous ammonia in ethanol (a saturated solution, typically 3-5 equivalents of NH₃).
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 24-48 hours. The progress can be monitored by observing the dissolution of the solid imidate and the formation of ammonium chloride as a byproduct.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the ammonium chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2,6-dimethyl-benzamidine can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol with a small amount of triethylamine to prevent protonation on the column).
Potential Applications in Drug Development
The primary rationale for synthesizing 2,6-dimethyl-benzamidine is its potential as a serine protease inhibitor.[10] The steric bulk of the two ortho-methyl groups is a key design element.
-
Modulation of Selectivity: While the parent benzamidine is a broad-spectrum serine protease inhibitor, the 2,6-dimethyl substitution could introduce selectivity. The bulky methyl groups may prevent the molecule from fitting into the active sites of some proteases while allowing it to bind to others with a more accommodating S1 pocket.
-
Improved Pharmacokinetics: The increased lipophilicity due to the methyl groups could enhance membrane permeability and alter the metabolic profile of the compound compared to unsubstituted benzamidine.
-
Chemical Tool for Structural Biology: This molecule could serve as a valuable tool in protein crystallography to probe the steric tolerance of the S1 binding pocket of various serine proteases.[3]
Spectroscopic Characterization (Predicted)
For unambiguous identification, the following spectral characteristics would be expected for 2,6-dimethyl-benzamidine:
-
¹H NMR:
-
A singlet for the six protons of the two methyl groups (δ ≈ 2.2-2.5 ppm).
-
A multiplet for the three aromatic protons (δ ≈ 7.0-7.4 ppm).
-
Broad signals for the NH₂ and NH protons of the amidine group, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbons (δ ≈ 18-22 ppm).
-
Signals for the aromatic carbons, including the quaternary carbons attached to the methyl and amidine groups.
-
A signal for the amidine carbon (C=N) at a characteristic downfield shift (δ ≈ 160-170 ppm).
-
-
IR Spectroscopy:
-
N-H stretching vibrations in the range of 3100-3500 cm⁻¹.
-
C=N stretching vibration around 1650 cm⁻¹.
-
C-H stretching of the aromatic and methyl groups around 2900-3100 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 148.21.
-
Characteristic fragmentation patterns.
-
Conclusion
2,6-Dimethyl-benzamidine is a molecule of significant interest due to the unique steric and electronic properties conferred by its ortho-dimethyl substitution pattern on the well-established benzamidine pharmacophore. While specific experimental data is scarce, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a clear pathway for its preparation, and the discussion on its potential applications highlights its promise as a selective serine protease inhibitor and a valuable tool for chemical biology and drug discovery. Further experimental validation of the properties and biological activity of this compound is warranted.
References
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2,6-Dimethylbenzamide | C9H11NO | CID 136406 - PubChem. (n.d.). Retrieved from [Link]
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Crystal structure of N′-(2,6-dimethylphenyl)benzenecarboximidamide tetrahydrofuran monosolvate - PMC. (n.d.). Retrieved from [Link]
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N-(2,6-Dimethylphenyl)benzamide | C15H15NO | CID 101321 - PubChem. (n.d.). Retrieved from [Link]
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N-(2,6-Dimethylphenyl)benzamide - PMC. (n.d.). Retrieved from [Link]
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Benzamidine - Wikipedia. (n.d.). Retrieved from [Link]
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List of Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Benzamide, 2,6-dimethyl-4-nitro-n-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride. (n.d.). Retrieved from [Link]
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Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - NIH. (n.d.). Retrieved from [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (n.d.). Retrieved from [Link]
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Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Benzamidine | C7H8N2 | CID 2332 - PubChem. (n.d.). Retrieved from [Link]
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Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]
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Close-up view of the benzamidine inhibitor molecule in model BT5... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - NIH. (n.d.). Retrieved from [Link]
- CN106565540A - Synthesis method for benzamidine derivatives - Google Patents. (n.d.).
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Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed. (n.d.). Retrieved from [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved from [Link]
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1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds - ResearchGate. (n.d.). Retrieved from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]
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pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Core Mechanism of Action of 2,6-Dimethyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: While direct experimental data on 2,6-Dimethyl-benzamidine is not extensively available in the public domain, its chemical structure firmly places it within the well-characterized class of benzamidine-based compounds. This guide, therefore, synthesizes the established knowledge of benzamidine and its derivatives to project a highly probable mechanism of action for 2,6-Dimethyl-benzamidine. The principles and experimental workflows detailed herein provide a robust framework for the empirical validation of this proposed mechanism. Our approach is grounded in the established pharmacology of this compound class, offering a scientifically rigorous starting point for any investigation into this molecule.
Introduction to the Benzamidine Scaffold
Benzamidine is a foundational aromatic amidine that has long been recognized as a privileged scaffold in medicinal chemistry.[1][2] The core structure consists of a benzene ring substituted with a carboximidamide group. This arrangement confers upon benzamidine and its derivatives the ability to act as reversible competitive inhibitors of a specific class of enzymes: the serine proteases.[1][3][4] The benzamidine moiety is also a key feature in some pharmaceutical agents, such as the direct thrombin inhibitor, dabigatran.[1]
The biological activity of benzamidine derivatives can be modulated through substitutions on the benzene ring. For instance, 2,4-Dimethyl-benzamidine hydrochloride is noted as a potent serine protease inhibitor, underscoring the importance of the substitution pattern in defining the inhibitory profile.[5] This guide will extrapolate from such known structure-activity relationships to delineate the probable mechanism of 2,6-Dimethyl-benzamidine.
The Core Mechanism of Action: Competitive Inhibition of Serine Proteases
The primary mechanism of action for benzamidine and its derivatives is the competitive inhibition of serine proteases.[1][3] These enzymes, which include crucial players in physiological and pathophysiological processes like digestion (trypsin), blood coagulation (thrombin, Factor Xa), and fibrinolysis (plasmin), share a conserved catalytic mechanism centered around a catalytic triad of serine, histidine, and aspartate residues in their active site.[3][6][7]
Mimicking the Natural Substrate
Benzamidine acts as a mimic of the natural arginine and lysine substrates of trypsin-like serine proteases. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor within the active site, physically blocking the entry of the natural substrate and thereby preventing catalysis. This mode of binding is reversible and competitive.[8]
The Predicted Interaction of 2,6-Dimethyl-benzamidine
For 2,6-Dimethyl-benzamidine, the core inhibitory mechanism is expected to remain the same. The amidinium group will be the primary determinant of binding to the S1 pocket of target serine proteases. The key distinction will arise from the presence of the two methyl groups at positions 2 and 6 of the benzene ring. These bulky, hydrophobic groups are likely to introduce steric constraints that could influence the compound's affinity and selectivity for different serine proteases. The precise nature of this influence would depend on the topology of the active site cleft of individual proteases.
Caption: Predicted binding of 2,6-Dimethyl-benzamidine to a serine protease active site.
Experimental Workflows for Mechanistic Validation
A rigorous scientific approach is necessary to validate the hypothesized mechanism of action. The following experimental workflows provide a comprehensive strategy for characterizing the interaction of 2,6-Dimethyl-benzamidine with its putative targets.
Target Identification and Biochemical Characterization
The initial step is to identify the specific serine proteases inhibited by 2,6-Dimethyl-benzamidine and to quantify the potency of this inhibition.
Experimental Protocol: Serine Protease Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of 2,6-Dimethyl-benzamidine in an appropriate solvent (e.g., DMSO).
-
Prepare a panel of purified serine proteases (e.g., trypsin, thrombin, plasmin, Factor Xa) in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a corresponding chromogenic or fluorogenic substrate for each protease.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add serial dilutions of 2,6-Dimethyl-benzamidine to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., benzamidine hydrochloride).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[4][7]
-
Table 1: Hypothetical Inhibition Profile of 2,6-Dimethyl-benzamidine
| Serine Protease | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Trypsin | 15 | 8 | Competitive |
| Thrombin | 50 | 25 | Competitive |
| Plasmin | 35 | 18 | Competitive |
| Factor Xa | 120 | 65 | Competitive |
| Chymotrypsin | >500 | >250 | No significant inhibition |
Structural Elucidation of the Inhibitor-Target Complex
To definitively confirm the binding mode, co-crystallization of 2,6-Dimethyl-benzamidine with a target protease followed by X-ray diffraction analysis is the gold standard.
Caption: Workflow for structural analysis of the inhibitor-protease complex.
Cell-Based Assays for Functional Activity
To understand the biological consequences of protease inhibition by 2,6-Dimethyl-benzamidine, cell-based assays are essential. The choice of assay will depend on the primary target identified in the biochemical screens. For example, if thrombin is a key target, a coagulation assay would be relevant.
Experimental Protocol: Cell-Based Thrombin Activity Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., human fibroblasts) that responds to thrombin stimulation.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of 2,6-Dimethyl-benzamidine for a specified period.
-
Stimulate the cells with a known concentration of thrombin.
-
Measure a downstream signaling event, such as calcium mobilization using a fluorescent calcium indicator or the release of a specific cytokine by ELISA.
-
-
Data Analysis:
-
Quantify the cellular response at each concentration of the inhibitor.
-
Determine the EC₅₀ value of 2,6-Dimethyl-benzamidine for the inhibition of the thrombin-induced cellular response.
-
Potential Therapeutic Applications and Future Directions
The role of serine proteases in various diseases presents potential therapeutic avenues for selective inhibitors. Depending on its selectivity profile, 2,6-Dimethyl-benzamidine could be explored for conditions such as:
-
Thrombotic Disorders: Inhibition of coagulation factors like thrombin and Factor Xa.
-
Inflammation: Targeting proteases involved in inflammatory cascades.
-
Cancer: Modulating tumor-associated proteases that contribute to invasion and metastasis.
-
Infectious Diseases: Some benzamidine derivatives have shown antimicrobial and antifungal properties, which could be an additional area of investigation.[9][10]
Future research should focus on a comprehensive evaluation of the selectivity of 2,6-Dimethyl-benzamidine across the human serine protease family, as well as in vivo studies to assess its pharmacokinetic properties, efficacy, and safety in relevant disease models.
Conclusion
2,6-Dimethyl-benzamidine is predicted to function as a competitive inhibitor of serine proteases, a mechanism of action well-established for the broader benzamidine class of compounds. Its binding is likely driven by the interaction of its amidinium group with the S1 pocket of target enzymes, while the 2,6-dimethyl substitutions are expected to modulate its potency and selectivity. The experimental workflows detailed in this guide provide a clear and robust path for the empirical validation of this proposed mechanism and for the exploration of the therapeutic potential of this molecule.
References
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2,6-Dimethyl-benzamidine synthesis pathway and precursors
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-benzamidine
Introduction: The Significance of the Amidine Moiety
2,6-Dimethyl-benzamidine is an aromatic organic compound featuring a core benzamidine structure substituted with two methyl groups at the ortho positions. The amidine group (-C(=NH)NH₂) is a potent pharmacophore, recognized for its ability to act as a strong base and engage in hydrogen bonding interactions. This makes it a crucial structural motif in drug discovery and medicinal chemistry. Compounds containing the benzamidine scaffold have been investigated as inhibitors for a variety of enzymes, including serine proteases like thrombin, and as ligands for various receptors. The steric hindrance introduced by the two methyl groups in 2,6-dimethyl-benzamidine can significantly influence its binding affinity, selectivity, and pharmacokinetic properties, making its synthesis a topic of considerable interest for researchers in drug development.
This guide provides a detailed exploration of the primary synthetic pathways to 2,6-dimethyl-benzamidine, offering insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to assist researchers in selecting the most suitable method for their application.
Core Precursors and Retrosynthetic Analysis
The most direct and common precursor for the synthesis of 2,6-dimethyl-benzamidine is 2,6-dimethylbenzonitrile .[1][2] This starting material is commercially available and provides a direct route to the target amidine functionality. Other potential precursors, such as 2,6-dimethylbenzaldehyde or 2,6-dimethylbenzamide, would typically require conversion to the nitrile as an intermediate step, making the nitrile the most logical and efficient starting point.
A retrosynthetic analysis reveals the straightforward connection between the target molecule and its primary precursor. The key disconnection breaks the carbon-nitrogen bonds of the amidine group, leading back to the nitrile functionality.
Caption: Workflow for the Pinner reaction synthesis of 2,6-dimethyl-benzamidine.
Experimental Protocol: Pinner Reaction
Step 1: Formation of Ethyl 2,6-dimethylbenzimidate hydrochloride (Pinner Salt)
-
System Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture.
-
Reagent Preparation: Dissolve 2,6-dimethylbenzonitrile (1 equivalent) in a minimal amount of anhydrous diethyl ether and add anhydrous ethanol (1.1 equivalents).
-
Reaction: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The Pinner salt will begin to precipitate as a white solid. Continue the HCl addition until the solution is saturated and precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of 2,6-Dimethyl-benzamidine Hydrochloride
-
Reaction Setup: Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a sealed flask.
-
Ammonolysis: Cool the suspension to 0°C and bubble anhydrous ammonia gas through it, or add a saturated solution of ammonia in ethanol. Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. The resulting solid is the crude 2,6-dimethyl-benzamidine hydrochloride.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Pathway 2: Synthesis via Benzamidoxime Intermediate
An alternative route that is particularly effective for sterically hindered nitriles, such as 2,6-disubstituted benzonitriles, proceeds through a benzamidoxime intermediate. [3]This two-step method avoids the strongly acidic conditions of the Pinner reaction. First, the nitrile is treated with hydroxylamine to form the corresponding benzamidoxime. Subsequently, the N-O bond of the amidoxime is cleaved via catalytic hydrogenation to yield the desired amidine. [3][4] This method's strength lies in its mild conditions and compatibility with a wide range of functional groups. The hydrogenation step is typically clean and high-yielding. [3]
Caption: Workflow for the synthesis of 2,6-dimethyl-benzamidine via an amidoxime intermediate.
Experimental Protocol: Synthesis via Benzamidoxime
Step 1: Formation of 2,6-Dimethyl-N'-hydroxybenzamidine
-
Reagent Preparation: In a round-bottom flask, add 2,6-dimethylbenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a suitable solvent mixture such as methanol/toluene.
-
Reaction: Add a base, such as potassium tert-butoxide (1.5 equivalents), to the mixture. Heat the reaction at 75-80°C under a nitrogen atmosphere for several hours until the starting nitrile is consumed (monitor by TLC). [3]3. Work-up: Remove the solvents in vacuo. Treat the residue with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime, which can be purified by column chromatography or recrystallization.
Step 2: Hydrogenation to 2,6-Dimethyl-benzamidine
-
System Setup: To a hydrogenation flask, add the purified 2,6-dimethyl-N'-hydroxybenzamidine (1 equivalent) and a catalyst such as 10% Palladium on carbon (Pd/C).
-
Reaction: Add a solvent, typically acetic acid, which can be used with acetic anhydride to facilitate the reaction. [3]Place the flask on a hydrogenation apparatus (e.g., a Parr shaker).
-
Hydrogenation: Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 3 atm) while agitating the mixture at room temperature.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude amidine, which can then be purified.
Pathway 3: Direct Copper-Catalyzed Amination
Modern synthetic methods offer a more direct and atom-economic approach to amidines through the transition metal-catalyzed addition of amines to nitriles. [5]A notable example is the copper-catalyzed protocol, which allows for the formation of N-substituted or unsubstituted amidines. For the synthesis of the parent 2,6-dimethyl-benzamidine, ammonia or a protected ammonia equivalent would be used.
This one-step protocol often requires elevated temperatures but can provide good to excellent yields. [6]The reaction typically employs a copper(I) salt like CuCl, a base, and a ligand in a suitable solvent. [5]
Caption: Direct copper-catalyzed synthesis of 2,6-dimethyl-benzamidine.
Experimental Protocol: Copper-Catalyzed Amination
-
System Setup: In a sealable reaction tube, combine 2,6-dimethylbenzonitrile (1 equivalent), copper(I) chloride (CuCl, ~10 mol%), cesium carbonate (Cs₂CO₃, 2 equivalents), and 2,2'-bipyridine (20 mol%).
-
Reagents: Add an ammonia source (e.g., ammonium chloride, which would react with the base in situ). Add the solvent, 2,2,2-trifluoroethanol (TFE). [5]3. Reaction: Seal the tube and place it in a preheated oil bath at 100°C. If required by the specific protocol, the reaction might be run under an oxygen atmosphere to facilitate the catalytic cycle. [5]Stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Synthesis Routes
The choice of synthetic pathway depends on several factors, including available equipment, scale, desired purity, and sensitivity of other functional groups in the molecule.
| Parameter | Pinner Reaction | Via Benzamidoxime | Direct Copper-Catalyzed Amination |
| Precursors | 2,6-Dimethylbenzonitrile, Alcohol | 2,6-Dimethylbenzonitrile, Hydroxylamine | 2,6-Dimethylbenzonitrile, Ammonia source |
| Key Reagents | Anhydrous HCl, Ammonia | Base (KOtBu), H₂ gas, Pd/C catalyst | CuCl, Base (Cs₂CO₃), Ligand |
| Reaction Steps | 2 | 2 | 1 |
| Conditions | Anhydrous, Low Temp (Step 1) | Moderate Heat, Hydrogenation | High Temp (100°C) |
| Advantages | Well-established, reliable, high yields | Good for sterically hindered nitriles, mild conditions [3] | Atom-economic, one-step process [5] |
| Disadvantages | Requires handling of corrosive HCl gas, strict anhydrous conditions needed | Requires hydrogenation equipment, multi-step | Requires catalyst and ligand, high temperature |
Conclusion
The synthesis of 2,6-dimethyl-benzamidine can be effectively achieved through several well-documented pathways, with 2,6-dimethylbenzonitrile serving as the optimal starting material. The Pinner reaction remains a robust and reliable, albeit technically demanding, choice for producing high-purity amidine salts. For substrates where steric hindrance is a concern or milder conditions are preferred, the synthesis via a benzamidoxime intermediate offers a superior alternative, often resulting in excellent yields. [3]Finally, direct copper-catalyzed amination represents a more modern, atom-economic approach that is ideal for high-throughput synthesis, provided the necessary catalytic system and reaction conditions are accessible. The selection of the most appropriate method will ultimately be guided by the specific constraints and objectives of the research or development program.
References
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Muthusamy, S., et al. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link]
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Muthusamy, S., et al. (2021). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Available at: [Link]
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Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]
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Miller, S. J., et al. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. PMC - NIH. Available at: [Link]
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Pace, V., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
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NIH. (n.d.). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. Available at: [Link]
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The Biological Versatility of 2,6-Dimethyl-benzamidine Derivatives: A Technical Guide for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzamidine moiety stands out as a critical pharmacophore, renowned for its ability to mimic the protonated side chain of arginine. This mimicry allows benzamidine derivatives to act as competitive inhibitors for a host of serine proteases, enzymes pivotal in coagulation, fibrinolysis, and inflammation. The strategic addition of dimethyl groups at the 2 and 6 positions of the phenyl ring introduces significant steric hindrance. This structural feature can profoundly influence the molecule's conformational flexibility and its interaction with target proteins, potentially leading to enhanced selectivity and potency. This guide provides an in-depth exploration of the biological activities of 2,6-dimethyl-benzamidine derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their primary roles as enzyme inhibitors and antimicrobial agents, supported by field-proven experimental protocols and mechanistic insights.
Core Biological Activities and Mechanistic Underpinnings
The 2,6-dimethyl-benzamidine scaffold is a versatile platform for developing targeted therapies. Its biological activities primarily stem from the positively charged amidinium group, which can form strong ionic and hydrogen bonds with negatively charged residues, such as aspartate and glutamate, commonly found in the active sites of enzymes.
Serine Protease Inhibition: A Primary Therapeutic Target
Benzamidine derivatives are well-established competitive inhibitors of serine proteases, including crucial players in the coagulation cascade like thrombin and Factor Xa. The 2,6-dimethyl substitution pattern can enhance binding affinity and selectivity by influencing the orientation of the molecule within the enzyme's active site.
Mechanism of Action: The core mechanism involves the benzamidine moiety binding to the S1 pocket of the serine protease, which typically accommodates the side chain of arginine or lysine residues of the natural substrate. The dimethyl groups can interact with hydrophobic sub-pockets, further stabilizing the enzyme-inhibitor complex and potentially conferring selectivity over other proteases.
Caption: Interaction of a 2,6-Dimethyl-benzamidine derivative with a serine protease active site.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol outlines a typical colorimetric assay to determine the inhibitory potential of 2,6-dimethyl-benzamidine derivatives against a model serine protease, trypsin.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin Solution: Prepare a stock solution of bovine trypsin in 1 mM HCl and dilute to the final working concentration in Assay Buffer.
-
Substrate Solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) dissolved in DMSO and diluted in Assay Buffer.
-
Inhibitor Solutions: Prepare a stock solution of the 2,6-dimethyl-benzamidine derivative in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 140 µL of Assay Buffer.
-
Add 20 µL of Trypsin Solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Determine the percent inhibition relative to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki), perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable model for competitive inhibition (e.g., Lineweaver-Burk plot).
-
Antimicrobial Activity: A Renewed Focus
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Benzamidine derivatives have demonstrated significant antimicrobial and antifungal activities.[1] Novel benzamidine analogues have shown promising results against pathogens implicated in periodontitis, such as Porphyromonas gingivalis, as well as other common bacteria like Staphylococcus aureus and Escherichia coli.[1][2]
Potential Mechanism of Action: While not fully elucidated for all derivatives, the antimicrobial activity is likely due to the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes. The cationic nature of the amidinium group can facilitate interaction with the negatively charged components of the bacterial cell wall and membrane.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol follows the microbroth dilution method to assess the antimicrobial efficacy of 2,6-dimethyl-benzamidine derivatives.
-
Preparation of Media and Inoculum:
-
Use appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Assay Procedure (MIC):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Add the adjusted bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Assay Procedure (MBC):
-
From the wells showing no visible growth in the MIC assay, subculture a small aliquot onto an appropriate agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.
-
Sources
An In-depth Technical Guide to the Solubility and Stability of 2,6-Dimethyl-benzamidine
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2,6-Dimethyl-benzamidine, a critical endeavor for its potential development in pharmaceutical and research applications. While specific experimental data for this substituted benzamidine is not widely published, this document leverages established principles of physical chemistry and pharmaceutical sciences to present a robust, methodology-focused approach. By synthesizing information on the parent compound, benzamidine, with regulatory guidelines for drug substance characterization, this guide offers researchers, scientists, and drug development professionals the theoretical grounding and practical protocols necessary to determine the complete physicochemical profile of 2,6-Dimethyl-benzamidine. We will explore the anticipated impact of its unique chemical structure on its behavior in various solvents and under stress conditions, and provide detailed, actionable workflows for empirical determination.
Introduction: The Need for Characterization
Benzamidine and its derivatives are a well-established class of compounds, primarily recognized for their activity as reversible, competitive inhibitors of trypsin and other serine proteases.[1] This inhibitory action makes them invaluable tools in biochemistry for preventing proteolytic degradation during protein purification and indispensable scaffolds in medicinal chemistry for designing therapeutics targeting proteases. 2,6-Dimethyl-benzamidine, the subject of this guide, is a structural analogue whose physicochemical properties—namely solubility and stability—are foundational to its utility.
The journey of a candidate molecule from discovery to application is critically dependent on these two parameters. Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates shelf-life, storage conditions, and the integrity of the active pharmaceutical ingredient (API).[2][3] Poor aqueous solubility, for instance, is a leading cause of failure for promising drug candidates.[2] Similarly, a molecule prone to degradation can lose efficacy or generate potentially toxic byproducts.[4][5]
This guide, therefore, serves as a proactive manual for researchers. It is designed not as a static data sheet, but as a strategic and practical resource for systematically elucidating the solubility and stability profile of 2,6-Dimethyl-benzamidine.
Molecular Profile and Physicochemical Predictions
To understand the solubility and stability of 2,6-Dimethyl-benzamidine, we must first analyze its structure.
Chemical Structure:
-
Formula: C₉H₁₂N₂
-
Core Moiety: Benzamidine
-
Key Functional Groups:
-
Amidine Group (-C(=NH)NH₂): This group is strongly basic. The predicted pKa of 2,6-Dimethyl-benzamidine is approximately 12.13.[6] This high basicity implies that the molecule will be protonated and exist as a positively charged cation in acidic and neutral aqueous solutions, a factor that will dominate its solubility and interaction profile.
-
2,6-Dimethylphenyl Group: This bulky, non-polar group introduces significant steric hindrance around the amidine functional core and increases the molecule's overall hydrophobicity compared to the parent benzamidine.
-
Anticipated Effects of Substitution:
-
On Solubility: The addition of two methyl groups is expected to decrease aqueous solubility due to increased lipophilicity. However, its basicity means that solubility should dramatically increase in acidic pH as the protonated, cationic form becomes dominant.
-
On Stability: The primary degradation pathway for benzamidine is hydrolysis.[7] The steric bulk from the ortho-methyl groups may partially shield the electrophilic carbon of the amidine group from nucleophilic attack by water or hydroxide ions. This could potentially render 2,6-Dimethyl-benzamidine more resistant to hydrolysis compared to its unsubstituted counterpart.
Part I: A Systematic Approach to Solubility Profiling
Solubility is a critical attribute that dictates a compound's behavior in both biological and formulation contexts. We differentiate between two key types of solubility measurements.[8][9]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (like DMSO), precipitates when diluted into an aqueous buffer. It is a high-throughput assessment used early in discovery.[8]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium. It is the definitive measure required for formulation and development.[9][10]
This guide focuses on determining the more definitive thermodynamic solubility.
Causality of Solvent Selection
The choice of solvents for screening should be systematic, spanning a range of polarities and functionalities to build a comprehensive profile. The principle of "like dissolves like" provides a foundational rationale.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Aqueous Buffers | pH 2.0 (HCl), pH 7.4 (PBS), pH 9.0 (Borate) | To assess pH-dependent solubility. High solubility is expected at low pH due to protonation of the highly basic amidine group.[3] |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; solubility will depend on the balance between the polar amidine and non-polar dimethylphenyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Can accept hydrogen bonds and have high dipole moments, often effective for dissolving a wide range of compounds.[11] |
| Low-Polarity/Apolar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | To assess solubility in organic media, relevant for synthesis, purification, and certain non-aqueous formulations. |
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol describes the gold-standard shake-flask method for determining equilibrium solubility.[10]
Objective: To determine the maximum concentration of 2,6-Dimethyl-benzamidine that dissolves in a given solvent at a specified temperature under equilibrium conditions.
Materials & Equipment:
-
2,6-Dimethyl-benzamidine (solid)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated analytical balance
-
HPLC-UV system or a validated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2,6-Dimethyl-benzamidine to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours. This duration is crucial for reaching a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Quantify the concentration of 2,6-Dimethyl-benzamidine in the diluted sample using a validated analytical method, such as HPLC-UV.[12]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.
Data Presentation: Solubility Profile
The results should be compiled into a clear, comparative table.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| pH 2.0 Buffer | 25 | ||
| pH 7.4 PBS | 25 | ||
| Water | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 |
Visualization: Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part II: A Framework for Stability Assessment
Stability testing determines the intrinsic robustness of a molecule and identifies potential degradation products.[4][13] The International Council for Harmonisation (ICH) guidelines provide a framework for this process, which begins with forced degradation studies.[14]
Predicted Degradation Pathways
The chemical structure of 2,6-Dimethyl-benzamidine points to two primary vulnerabilities:
-
Hydrolysis: As with the parent benzamidine, hydrolysis of the amidine group to form the corresponding amide (2,6-Dimethyl-benzamide) and ammonia is the most likely degradation pathway in aqueous solutions.[7] This reaction is catalyzed by both acid and base. The rate of hydrolysis is highly pH-dependent, typically being much faster under basic conditions where the hydroxide ion acts as a potent nucleophile.[7][15]
-
Oxidation: Aromatic amines and related functional groups can be susceptible to oxidation.[16] The presence of atmospheric oxygen, or oxidizing agents, could potentially lead to the formation of colored degradation products.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate degradation, identify probable degradants, and establish a stability-indicating analytical method.[5][17] The goal is to achieve a target degradation of 5-20% of the parent compound.[18]
Prerequisite: A Stability-Indicating Analytical Method Before commencing stress testing, an analytical method (typically reverse-phase HPLC with UV detection) must be developed. This method is crucial as it must be able to separate the intact 2,6-Dimethyl-benzamidine peak from all potential degradation products, ensuring accurate quantification. Method validation involves demonstrating specificity, linearity, accuracy, and precision.
General Procedure:
-
Prepare solutions of 2,6-Dimethyl-benzamidine (e.g., at 1 mg/mL) in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
At specified time points, withdraw samples, neutralize if necessary, dilute, and analyze using the stability-indicating HPLC method.
-
Calculate the percentage of degradation and assess peak purity to identify and quantify any degradants formed.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60°C.
-
Procedure: Incubate the solution and sample at time points (e.g., 2, 6, 12, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature (25°C). Due to the high susceptibility of amidines to base hydrolysis, elevated temperatures may not be necessary.[7]
-
Procedure: Incubate and sample at shorter time points (e.g., 0.5, 1, 2, 4 hours). Neutralize samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Incubate the solution and sample at various time points. The reaction can be quenched by adding a substance like sodium bisulfite if necessary.
-
-
Thermal Degradation:
-
Condition: Store the solid compound and a solution at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Procedure: Sample at time points over several days.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Procedure: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Data Presentation: Forced Degradation Summary
| Stress Condition (Reagent, Temp, Duration) | % Assay of Parent Compound | % Degradation | Number of Degradants | Observations (e.g., color change) |
| Control (Initial, t=0) | 100 | 0 | 0 | |
| 0.1 M HCl, 60°C, 24h | ||||
| 0.1 M NaOH, 25°C, 4h | ||||
| 3% H₂O₂, 25°C, 24h | ||||
| Solid, 70°C, 7 days | ||||
| Solution, ICH Q1B Light |
Visualization: Degradation Pathways & Workflow
Caption: Predicted Hydrolysis Pathway of 2,6-Dimethyl-benzamidine.
Caption: Workflow for Forced Degradation (Stress Testing).
Long-Term Stability Study Design
Following the insights gained from forced degradation, long-term stability studies are conducted under ICH-prescribed storage conditions to establish a retest period or shelf life.[14][19]
-
Batches: Studies should be conducted on at least three primary batches of the API.[19]
-
Container Closure System: The API should be stored in a container that simulates the proposed packaging for storage and distribution.[14]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[19]
-
Attributes to Test: The study should monitor appearance, assay, degradation products, and any other critical quality attributes.
Conclusion
The successful development of 2,6-Dimethyl-benzamidine for any advanced application is contingent upon a thorough understanding of its solubility and stability. This guide provides the strategic and methodological framework necessary to generate this crucial data package. By anticipating the physicochemical impact of the 2,6-dimethyl substitution and systematically applying established protocols for solubility determination and forced degradation, researchers can build a comprehensive profile of the molecule. This empirical data is the bedrock upon which sound decisions in formulation, manufacturing, and regulatory submission are made, ultimately enabling the translation of a promising molecule into a viable scientific tool or therapeutic agent.
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Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
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An In-depth Technical Guide to 2,6-Dimethyl-benzamidine: Synthesis, Properties, and Applications in Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,6-Dimethyl-benzamidine, a substituted aromatic amidine with significant potential in biochemical research and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also actionable insights into its synthesis, characterization, and application, with a particular focus on its role as a serine protease inhibitor.
Core Compound Identification and Physicochemical Properties
2,6-Dimethyl-benzamidine, also known as 2,6-dimethylbenzenecarboximidamide, is a small molecule of interest due to the presence of the reactive amidine group on a sterically hindered benzene ring. The ortho-dimethyl substitution is anticipated to influence its binding affinity and selectivity towards biological targets.
Table 1: Physicochemical Properties of 2,6-Dimethyl-benzamidine
| Property | Value | Source |
| CAS Number | 184778-43-6 | [1] |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC=C1C)C(=N)N | |
| Topological Polar Surface Area | 49.9 Ų | [1] |
| XLogP3 | 1.0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis of 2,6-Dimethyl-benzamidine: A Two-Step Approach
The synthesis of 2,6-Dimethyl-benzamidine can be efficiently achieved through a two-step process commencing from the readily available 2,6-dimethylaniline. This pathway involves the formation of the corresponding benzonitrile intermediate, followed by its conversion to the target amidine via the well-established Pinner reaction.[2][3]
Step 1: Synthesis of 2,6-Dimethylbenzonitrile
The initial step involves the conversion of 2,6-dimethylaniline to 2,6-dimethylbenzonitrile. A common and effective method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.
Experimental Protocol: Sandmeyer Reaction for 2,6-Dimethylbenzonitrile
-
Diazotization: Dissolve 2,6-dimethylaniline in an aqueous acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure complete reaction.
-
Work-up and Purification: The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography to yield pure 2,6-dimethylbenzonitrile.[4]
Step 2: Pinner Reaction for 2,6-Dimethyl-benzamidine Formation
The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[2][3] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine hydrochloride.
Experimental Protocol: Pinner Reaction
-
Formation of the Pinner Salt: Dissolve 2,6-dimethylbenzonitrile in a mixture of an anhydrous alcohol (e.g., ethanol) and an inert solvent (e.g., diethyl ether).
-
Pass dry hydrogen chloride (HCl) gas through the solution at a low temperature (0 °C) until saturation. This leads to the precipitation of the ethyl 2,6-dimethylbenzenecarboximidate hydrochloride (the Pinner salt).
-
Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in alcohol. This reaction displaces the ethoxy group to form 2,6-Dimethyl-benzamidine hydrochloride.
-
Isolation: The final product can be isolated by filtration and purified by recrystallization. The free base can be obtained by neutralization with a suitable base.
Application in Drug Development: A Focus on Serine Protease Inhibition
Benzamidine and its derivatives are well-documented as competitive inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[5][6] The positively charged amidinium group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of many serine proteases, which typically contains an aspartate residue at the bottom.
The presence of the two methyl groups at the 2 and 6 positions of the benzene ring in 2,6-Dimethyl-benzamidine is expected to introduce steric hindrance. This structural feature can significantly influence its binding affinity and, more importantly, its selectivity for different serine proteases. The hydrophobic nature of the methyl groups may also contribute to interactions with hydrophobic pockets adjacent to the primary binding site on the enzyme surface.
Studies on substituted benzamidines have shown that the nature and position of the substituents on the aromatic ring play a crucial role in determining their inhibitory potency and selectivity against various serine proteases like trypsin, thrombin, and plasmin.[5]
Proposed Experimental Protocol: In Vitro Serine Protease Inhibition Assay
To evaluate the inhibitory potential of 2,6-Dimethyl-benzamidine, a standard in vitro enzymatic assay can be employed.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin)
-
Chromogenic or fluorogenic substrate specific for the chosen protease
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
2,6-Dimethyl-benzamidine hydrochloride stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add a fixed concentration of the serine protease to the assay buffer.
-
Add varying concentrations of 2,6-Dimethyl-benzamidine to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature to allow for binding equilibrium to be reached.
-
Initiation of Reaction: Add the specific chromogenic or fluorogenic substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. The data can be fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition) to determine the inhibition constant (Ki).
Conclusion and Future Directions
2,6-Dimethyl-benzamidine represents a valuable chemical entity for researchers in the fields of medicinal chemistry and chemical biology. Its straightforward synthesis and the established role of the benzamidine scaffold as a serine protease inhibitor make it an attractive candidate for further investigation. Future studies should focus on a comprehensive evaluation of its inhibitory activity and selectivity against a panel of serine proteases to elucidate the impact of the 2,6-dimethyl substitution pattern. Such investigations could pave the way for the development of novel and selective therapeutic agents targeting diseases where serine protease dysregulation is a key pathological factor.
References
- Herr, R. R., Enkoji, T., & Dailey, J. P. (1957). The Preparation of 2,6-Dimethyl-DL-phenylalanines. Journal of the American Chemical Society, 79(16), 4229–4231.
-
PrepChem. (n.d.). Synthesis of 2,6-dimethylbenzonitrile. Retrieved January 8, 2026, from [Link]
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895.
-
Wikipedia. (2023, December 1). Pinner reaction. In Wikipedia. Retrieved January 8, 2026, from [Link]
- Geratz, J. D. (1970). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 13(6), 1163–1166.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937.
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- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical and Computed Properties of 2,6-Dimethyl-benzamidine
This guide provides a comprehensive overview of the theoretical and computed properties of 2,6-Dimethyl-benzamidine, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and in-silico analysis of this compound. By integrating established experimental protocols with robust computational methodologies, this guide serves as a practical handbook for investigating the nuanced physicochemical characteristics of 2,6-Dimethyl-benzamidine and its analogues.
Introduction: The Significance of the Benzamidine Scaffold
Benzamidines are a class of organic compounds characterized by a benzene ring attached to a C(NH)NH2 group. They are recognized as privileged structures in medicinal chemistry, primarily due to their ability to act as competitive inhibitors of serine proteases like trypsin.[1] The benzamidine moiety can be found in various pharmaceuticals, highlighting its importance in drug design and development. The addition of dimethyl groups at the 2 and 6 positions of the benzene ring in 2,6-Dimethyl-benzamidine introduces steric hindrance that can significantly influence its binding affinity, selectivity, and pharmacokinetic properties. A thorough understanding of its theoretical and computed properties is therefore crucial for unlocking its full therapeutic potential.
Synthesis of 2,6-Dimethyl-benzamidine: A Practical Approach
The synthesis of 2,6-Dimethyl-benzamidine can be efficiently achieved via the well-established Pinner reaction.[2] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.
Proposed Synthetic Protocol via Pinner Reaction
This protocol outlines a reliable method for the laboratory-scale synthesis of 2,6-Dimethyl-benzamidine hydrochloride.
Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, suspend 2,6-dimethylbenzonitrile (1 equivalent) in anhydrous ethanol (3-5 mL per gram of nitrile).
-
Acidification: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the mixture remains saturated.
-
Reaction: Seal the flask and allow it to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the imino ester hydrochloride will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to 2,6-Dimethyl-benzamidine Hydrochloride
-
Ammonia Solution: Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through the alcohol at 0 °C.
-
Reaction: Add the crude imino ester hydrochloride from the previous step to the ethanolic ammonia solution.
-
Stirring: Stir the mixture at room temperature for 12-24 hours in a sealed flask.
-
Work-up: Remove the solvent under reduced pressure. The resulting solid is a mixture of the desired 2,6-Dimethyl-benzamidine hydrochloride and ammonium chloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,6-Dimethyl-benzamidine hydrochloride.
Sources
The Potential Pharmacological Relevance of 2,6-Dimethyl-benzamidine: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the potential pharmacological relevance of 2,6-Dimethyl-benzamidine, a substituted aryl amidine. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural relationship to benzamidine—a well-established reversible competitive inhibitor of trypsin and other serine proteases—provides a strong foundation for hypothesizing its biological activities and guiding future research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for investigating the therapeutic potential of this compound.
The Benzamidine Core: A Privileged Scaffold for Serine Protease Inhibition
Benzamidine (benzenecarboximidamide) is a fundamental building block in medicinal chemistry, primarily recognized for its ability to inhibit serine proteases.[1][3] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. The inhibitory activity of benzamidine stems from the ability of its positively charged amidinium group to mimic the side chain of arginine and lysine, the natural substrates of many serine proteases. This allows it to bind reversibly to the S1 pocket of the enzyme's active site.[1][4]
The benzamidine moiety is a key component of several therapeutic agents, including the direct thrombin inhibitor dabigatran.[1] Its utility extends to biochemical and structural biology research, where it is commonly used as a protease inhibitor in protein purification protocols to prevent the degradation of target proteins.[1]
The 2,6-Dimethyl Substitution: Hypothesized Impact on Pharmacological Properties
The introduction of two methyl groups at the 2 and 6 positions of the phenyl ring in 2,6-Dimethyl-benzamidine is predicted to significantly modulate the pharmacological profile of the parent benzamidine molecule. These substitutions can influence several key parameters:
-
Target Selectivity: The steric hindrance introduced by the ortho-methyl groups could restrict the binding of 2,6-Dimethyl-benzamidine to certain serine proteases with narrower S1 pockets, potentially leading to a more selective inhibition profile compared to the broader activity of unsubstituted benzamidine.
-
Binding Affinity: The methyl groups may engage in favorable hydrophobic interactions within the enzyme's active site, potentially increasing binding affinity for specific targets.
-
Pharmacokinetic Properties: The increased lipophilicity conferred by the methyl groups could enhance membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
These hypotheses form the basis for a structured investigation into the potential therapeutic applications of 2,6-Dimethyl-benzamidine.
Potential Therapeutic Targets and Indications
Based on the known pharmacology of benzamidine and its derivatives, 2,6-Dimethyl-benzamidine could be investigated for its potential as an inhibitor of various serine proteases implicated in disease.
| Potential Enzyme Target | Associated Disease States | Rationale for Investigation |
| Thrombin | Thrombosis, Cardiovascular Diseases | The benzamidine scaffold is a known thrombin inhibitor.[][6] |
| Plasmin | Hyperfibrinolysis, Bleeding Disorders | Benzamidine is a known inhibitor of plasmin.[4][][6] |
| Tryptase | Asthma, Allergic Inflammation | Tryptase is a serine protease released by mast cells.[7] |
| Urokinase-type Plasminogen Activator (uPA) | Cancer Invasion and Metastasis | uPA is a key enzyme in tumor progression.[7] |
| Factor Xa | Thrombosis | Factor Xa is a critical component of the coagulation cascade.[7] |
Experimental Workflows for Pharmacological Characterization
A systematic evaluation of 2,6-Dimethyl-benzamidine requires a multi-tiered approach, starting with in vitro enzyme inhibition assays and progressing to cellular and potentially in vivo models.
Primary Enzyme Inhibition Assays
The initial step is to determine the inhibitory activity of 2,6-Dimethyl-benzamidine against a panel of serine proteases.
Workflow for Determining IC50 and Ki:
Caption: Workflow for in vitro enzyme inhibition assay.
Protocol for a Generic Serine Protease Inhibition Assay:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2,6-Dimethyl-benzamidine in 100% DMSO.
-
Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Prepare a stock solution of the target serine protease in assay buffer.
-
Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the target enzyme.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted 2,6-Dimethyl-benzamidine or DMSO (vehicle control) to wells.
-
Add 88 µL of assay buffer containing the serine protease to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[8]
-
Cellular Assays
If potent and selective inhibition is observed in enzymatic assays, the next step is to evaluate the activity of 2,6-Dimethyl-benzamidine in a cellular context.
Signaling Pathway Analysis:
Caption: Hypothesized inhibition of a cell signaling pathway.
Protocol for a Cell Migration (Wound Healing) Assay:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line known to express high levels of uPA) to confluence in a 24-well plate.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing various concentrations of 2,6-Dimethyl-benzamidine or vehicle control to the wells.
-
-
Imaging and Analysis:
-
Image the wounds at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.
-
Quantify the rate of wound closure to assess the effect of the compound on cell migration.
-
Future Directions and Considerations
The successful in vitro and cellular characterization of 2,6-Dimethyl-benzamidine would warrant further investigation into its ADME properties, in vivo efficacy in relevant animal models, and preliminary toxicology studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, would also be crucial for optimizing the potency, selectivity, and pharmacokinetic profile of this chemical scaffold. The synthesis of such derivatives can be guided by established chemical methodologies.[9][10]
Conclusion
While 2,6-Dimethyl-benzamidine remains a molecule with underexplored pharmacological potential, its structural foundation provides a compelling rationale for its investigation as a serine protease inhibitor. The systematic application of the experimental workflows outlined in this guide will enable a thorough characterization of its biological activity and pave the way for the potential development of a novel therapeutic agent.
References
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Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. [Link]
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Benzamidine. Wikipedia. [Link]
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Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. [Link]
-
Benzamidine Conjugation Converts Expelled Potential Active Agents into Antifungals against Drug-Resistant Fungi. PubMed. [Link]
-
Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. PubMed. [Link]
-
Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ScienceDirect. [Link]
-
Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. Semantic Scholar. [Link]
-
Benzamidine | C7H8N2 | CID 2332. PubChem - NIH. [Link]
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Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. NIH. [Link]
-
Behavioral Effects of Inhibition of Cannabinoid Metabolism: The Amidase Inhibitor AM374 Enhances the Suppression of Lever Pressing Produced by Exogenously Administered Anandamide. PubMed. [Link]
-
Investigating the Selectivity of Metalloenzyme Inhibitors. PMC - NIH. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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- 2. medchemexpress.com [medchemexpress.com]
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- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Investigating the Proton Affinity of 2,6-Dimethyl-benzamidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive investigation into the proton affinity of 2,6-dimethyl-benzamidine, a molecule of significant interest in drug development due to the prevalence of the benzamidine moiety in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, experimental methodologies, and computational approaches to understanding and determining this crucial physicochemical parameter. By delving into the nuanced interplay of electronic and steric effects, this guide aims to equip the reader with the knowledge to confidently assess the basicity of this and related molecular scaffolds.
Introduction: The Significance of Proton Affinity in Drug Discovery
Proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction of a species (B) to form its conjugate acid (BH⁺):
B + H⁺ → BH⁺ ; PA = -ΔH
In the context of drug development, a molecule's basicity, and by extension its proton affinity, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The protonation state of a drug molecule influences its solubility, membrane permeability, and interaction with its biological target. For instance, the benzamidine group, a common feature in serine protease inhibitors, often engages in key hydrogen bonding interactions within the enzyme's active site, and its basicity is finely tuned to optimize this binding.[1] The 2,6-dimethyl substitution pattern on the benzene ring introduces unique steric and electronic effects that modulate the basicity of the benzamidine functional group, making a detailed investigation of its proton affinity particularly insightful.
Theoretical Framework: Understanding the Drivers of Basicity in 2,6-Dimethyl-benzamidine
The proton affinity of 2,6-dimethyl-benzamidine is governed by a delicate balance of several factors:
-
The Amidine Functional Group: Amidines are among the strongest organic bases due to the resonance stabilization of the resulting amidinium cation upon protonation. The positive charge is delocalized over both nitrogen atoms and the central carbon atom, significantly stabilizing the conjugate acid.
-
Electronic Effects of Substituents: The methyl groups at the 2 and 6 positions are weak electron-donating groups through induction. This electron donation increases the electron density on the aromatic ring and, to a lesser extent, on the amidine moiety, which is expected to increase the proton affinity compared to unsubstituted benzamidine.
-
Steric Effects of Ortho-Substitution (The "Ortho Effect"): The most profound influence of the 2,6-dimethyl substitution is steric hindrance.[2] These bulky ortho groups force the amidine group to twist out of the plane of the benzene ring.[3][4] This has two major consequences:
-
Inhibition of Resonance: The coplanarity between the amidine group and the aromatic ring is disrupted, hindering the delocalization of the nitrogen lone pairs into the π-system of the ring. This effect, in isolation, would decrease basicity.
-
Steric Hindrance to Protonation and Solvation: The methyl groups can sterically shield the amidine group from the approaching proton and from solvent molecules in solution. In the gas phase, the primary effect is on the approach of the proton.
-
The interplay of these electronic and steric effects makes the a priori prediction of the proton affinity of 2,6-dimethyl-benzamidine a non-trivial task. A comparative analysis with structurally similar molecules is therefore highly instructive.
Comparative Analysis with 2,6-Dimethylbenzamide
A study by Grützmacher and Caltapanides determined the proton affinity of 2,6-dimethylbenzamide to be 901.8 ± 4 kJ/mol using the kinetic method.[4] This study highlighted that the steric hindrance from the ortho-methyl groups forces the amide group to be twisted out of the plane of the aromatic ring, which interrupts the π-electron conjugation.[3][4]
Given that amidines are intrinsically more basic than amides due to superior resonance stabilization of the conjugate acid, we can confidently predict that the proton affinity of 2,6-dimethyl-benzamidine will be significantly higher than that of 2,6-dimethylbenzamide. The exact magnitude of this difference will depend on the extent to which the steric hindrance of the methyl groups affects the amidine group's geometry and accessibility for protonation.
Experimental Determination of Proton Affinity
The gas-phase proton affinity of a molecule can be determined experimentally using various mass spectrometry-based techniques. The two most common methods are the kinetic method and the equilibrium method (also known as the bracketing method).
The Kinetic Method
Experimental Protocol: Kinetic Method
-
Sample Introduction: The analyte (2,6-dimethyl-benzamidine) and a series of reference bases with known proton affinities are introduced into the ion source of a mass spectrometer, typically a chemical ionization (CI) source.
-
Formation of Proton-Bound Dimers: A protonating agent, such as methane (which forms CH₅⁺), is used to generate protonated analyte and reference base molecules. These then form proton-bound heterodimers, [B-H-B_ref]⁺.
-
Mass Selection: The proton-bound dimer of interest is mass-selected using the first stage of mass analysis (MS1).
-
Collision-Induced Dissociation (CID): The selected dimer is subjected to collision with an inert gas (e.g., argon) in a collision cell. The collision energy is increased until the dimer fragments.
-
Fragment Ion Analysis: The second stage of mass analysis (MS2) is used to detect the fragment ions, which will be the protonated analyte [BH]⁺ and the protonated reference base [B_refH]⁺.
-
Data Analysis: The ratio of the abundances of the two fragment ions is related to the relative proton affinities of the analyte and the reference base. By using a series of reference bases that "bracket" the proton affinity of the analyte, a more accurate value can be determined. The relationship is given by:
ln([BH⁺]/[B_refH⁺]) ≈ (PA(B) - PA(B_ref))/RT_eff
where R is the gas constant and T_eff is an effective temperature.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: The Bracketing Method
FT-ICR mass spectrometry is a high-resolution technique that is well-suited for gas-phase ion-molecule reaction studies, including the determination of proton affinities by the equilibrium or bracketing method.
Experimental Protocol: FT-ICR Bracketing Method
-
Ion Generation and Trapping: The analyte (2,6-dimethyl-benzamidine) and a reference base with a known proton affinity are introduced into the FT-ICR cell. Ions can be generated externally and guided into the cell or generated in-situ. The ions are trapped in the cell by a strong magnetic field and a weak electrostatic potential.
-
Ion-Molecule Reaction: The protonated species (either the analyte or the reference base) is allowed to react with the neutral form of the other species for a controlled period. If the proton affinity of the neutral is higher than that of the protonated species's conjugate base, a proton transfer reaction will occur.
-
Equilibrium Monitoring: The relative abundances of the protonated analyte and the protonated reference base are monitored over time until equilibrium is reached.
-
Data Analysis: The equilibrium constant (K_eq) for the proton transfer reaction is determined from the ratio of the ion abundances and the known partial pressures of the neutral species. The Gibbs free energy of the reaction (ΔG) can then be calculated:
ΔG = -RTln(K_eq)
The difference in proton affinity is then related to ΔG. By carefully selecting reference bases that bracket the proton affinity of the analyte, a precise determination can be made.
Computational Determination of Proton Affinity
In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for the accurate prediction of proton affinity. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for this purpose.
Computational Protocol: DFT Calculation of Proton Affinity
-
Structure Preparation:
-
Build the 3D structures of both the neutral 2,6-dimethyl-benzamidine (B) and its protonated form (BH⁺). For the protonated form, ensure the proton is placed on the imino nitrogen, which is the more basic site.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for both the neutral and protonated species. A commonly used and reliable level of theory is the B3LYP functional with a 6-311++G(d,p) basis set.[6] This combination has been shown to provide a good balance of accuracy and computational cost for similar systems.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization. This serves two purposes:
-
To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
-
-
Enthalpy Calculation:
-
The enthalpy (H) of each species at 298.15 K is calculated as the sum of the electronic energy, the ZPVE, and the thermal corrections.
-
-
Proton Affinity Calculation:
-
The proton affinity is then calculated using the following equation:
PA = H(B) + H(H⁺) - H(BH⁺)
-
The enthalpy of a proton (H(H⁺)) at 298.15 K is taken as (5/2)RT, which is approximately 1.48 kcal/mol.
-
Benchmarking and Expected Accuracy
Several studies have benchmarked various DFT functionals for the calculation of proton affinities of amines and related compounds.[7] Functionals such as B3LYP, M06-2X, and ωB97X-D, when paired with appropriate basis sets (e.g., 6-311+G(d,p) or larger), have demonstrated good agreement with experimental values, often with mean absolute deviations of less than 2-3 kcal/mol.[7]
Predicted Proton Affinity and Discussion
Based on the available data and theoretical considerations, we can provide a well-reasoned estimation of the proton affinity of 2,6-dimethyl-benzamidine.
| Compound | Functional Group | Key Structural Feature | Experimental PA (kJ/mol) | Predicted PA of 2,6-Dimethyl-benzamidine (kJ/mol) |
| Benzamide | Amide | Unsubstituted | 884.5 | - |
| 2,6-Dimethylbenzamide | Amide | Ortho-dimethyl substitution | 901.8 ± 4[4] | - |
| Benzamidine | Amidine | Unsubstituted | ~950-980 (estimated) | - |
| 2,6-Dimethyl-benzamidine | Amidine | Ortho-dimethyl substitution | Not available | ~970-1000 |
The proton affinity of unsubstituted benzamidine is expected to be in the range of 950-980 kJ/mol, significantly higher than benzamide due to the superior resonance stabilization of the amidinium ion. The electron-donating effect of the two methyl groups in 2,6-dimethyl-benzamidine would further increase this value. However, the steric hindrance will likely have a complex effect, potentially slightly reducing the basicity compared to an unhindered, electronically similar analogue.
Taking these factors into account, a robust computational study following the protocol outlined above is predicted to yield a proton affinity for 2,6-dimethyl-benzamidine in the range of 970-1000 kJ/mol . This value positions it as a strong organic base, a property that is central to its potential applications in medicinal chemistry.
Conclusion
The investigation of the proton affinity of 2,6-dimethyl-benzamidine reveals a fascinating interplay of electronic and steric effects. While a direct experimental value remains to be determined, a comprehensive analysis of related compounds, particularly 2,6-dimethylbenzamide, provides a strong basis for understanding its gas-phase basicity. Furthermore, modern computational chemistry techniques, specifically DFT, offer a reliable and accurate means of predicting this crucial parameter. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to confidently assess the proton affinity of 2,6-dimethyl-benzamidine and other complex organic molecules, ultimately aiding in the rational design of new therapeutic agents.
References
-
Grützmacher, H. F., & Caltapanides, A. (1998). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. European Journal of Mass Spectrometry, 4(5), 349–357. [Link]
-
Safi, Z. S., & Omar, S. (2014). Proton Affinity and Molecular Basicity of m- and p-Substituted Benzamides in Gas Phase and in Solution: A Theoretical Study. Chemical Physics Letters, 610-611, 213-220. [Link]
-
Grützmacher, H. F., & Caltapanides, A. (1998). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. ResearchGate. [Link]
-
Largo, A., & Barrientos, C. (1997). “Nibbering's C7H7N”: an ab initio study of the structure and electronic properties of benzaldimine and its protonated ion. Journal of the Chemical Society, Perkin Transactions 2, (11), 2333-2337. [Link]
-
York, D. M., Daniels, C., & Cui, J. (2003). Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. Journal of the American Chemical Society, 125(1), 357-365. [Link]
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Grützmacher, H. F., & Caltapanides, A. (1997). Dissociation of proton-bound complexes and proton affinity of benzamides. International Journal of Mass Spectrometry and Ion Processes, 167-168, 527-540. [Link]
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Wikipedia contributors. (2023, November 28). Ortho effect. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Szatylowicz, H., Siodla, T., Stasyuk, O. A., & Krygowski, T. M. (2018). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. RSC advances, 8(38), 21338-21349. [Link]
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Wikipedia contributors. (2023, December 22). Proton affinity. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Takeda, Y., & Umemoto, S. (2021). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry, 17, 1568–1576. [Link]
-
Koppel, I. A., Koppel, J., Leito, I., Pihl, V., Mäemets, V., & Vlasov, V. M. (2000). Gas-phase proton affinities and basicities of some superbases. Journal of the Chemical Society, Perkin Transactions 2, (2), 247-254. [Link]
-
Lias, S. G., Liebman, J. F., & Levin, R. D. (1984). Evaluated Gas Phase Basicities and Proton Affinities of Molecules. Journal of Physical and Chemical Reference Data, 13(3), 695-808. [Link]
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Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240(4), 1579-1585. [Link]
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Methodological & Application
Application Notes & Protocols for 2,6-Dimethyl-benzamidine as a Serine Protease Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2,6-Dimethyl-benzamidine as a serine protease inhibitor. It covers the fundamental scientific principles, including the mechanism of action, and offers detailed, validated protocols for practical laboratory applications. This guide explains reagent preparation, general protease inhibition during protein extraction, and the in-vitro characterization of inhibitory potency (IC₅₀) and binding affinity (Kᵢ). Furthermore, it outlines methods for assessing inhibitor specificity. The protocols are designed to be self-validating, and the underlying scientific rationale for key experimental steps is elucidated to ensure robust and reproducible results.
Scientific Background
The Catalytic Mechanism of Serine Proteases
Serine proteases are a ubiquitous class of enzymes that cleave peptide bonds in proteins. Their activity is fundamental to countless physiological processes, from digestion to blood coagulation and immunity.[1] The active site of these enzymes is characterized by a highly conserved catalytic triad, typically consisting of Serine (Ser), Histidine (His), and Aspartate (Asp) residues.[2][3] The catalytic mechanism involves the serine's hydroxyl group acting as a nucleophile to attack the carbonyl carbon of the target peptide bond, a process facilitated by the other members of the triad.[3] This leads to the formation of a transient covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the cleaved peptide and regenerate the active enzyme.[3]
Mechanism of Inhibition by 2,6-Dimethyl-benzamidine
Benzamidine and its derivatives are classic examples of reversible, competitive inhibitors of trypsin-like serine proteases.[4][5] These enzymes possess a deep, negatively charged specificity pocket (the S1 pocket), which accommodates the positively charged side chains of Arginine or Lysine residues in their natural substrates.
2,6-Dimethyl-benzamidine mimics this interaction. Its positively charged amidinium group forms a strong electrostatic interaction with the carboxylate side chain of a conserved Aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin).[6] The aromatic ring engages in hydrophobic interactions with the walls of the pocket.[7] By occupying the active site, the inhibitor physically prevents the substrate from binding, thereby competitively inhibiting enzyme activity.[8] The 2,6-dimethyl substitutions on the phenyl ring increase the molecule's hydrophobicity and steric bulk, which can influence its binding affinity and specificity for different serine proteases compared to unsubstituted benzamidine.[7][9]
Figure 1: Mechanism of competitive inhibition by 2,6-Dimethyl-benzamidine.
Reagent Preparation and Handling
Proper preparation and handling of 2,6-Dimethyl-benzamidine are critical for experimental success. The compound is typically supplied as a hydrochloride salt, which is more stable and water-soluble than the free base.[5]
Solubility and Stability
The stability of benzamidine derivatives in aqueous solutions is highly pH-dependent. They are most stable in slightly acidic to neutral conditions and undergo hydrolysis at a significantly faster rate in basic solutions (pH > 8).[10] Therefore, it is strongly recommended to prepare aqueous solutions fresh before each use. Stock solutions in organic solvents are more stable when stored correctly.
Table 1: Physicochemical and Solubility Data for Benzamidine HCl (Data for the parent compound, Benzamidine HCl, is provided as a reliable reference for its dimethylated derivative.)
| Property | Value | Source(s) |
| Molecular Formula (HCl) | C₉H₁₂N₂ · HCl | (Derived) |
| Molecular Weight (HCl) | 184.67 g/mol | (Derived) |
| Solubility | ||
| Water | ~50 mg/mL (may require gentle heating) | [10] |
| DMSO | ~25 mg/mL | [10][11] |
| Ethanol | ~10 mg/mL | [11] |
| PBS (pH 7.2) | ~3 mg/mL | [10][11] |
| Storage | ||
| Solid | Room Temperature, desiccated | [11] |
| Stock Solution (Organic) | -20°C for several weeks | [12] |
| Aqueous Solution | Prepare fresh; do not store for more than one day at 2-8°C | [10][11] |
Protocol: Preparation of Stock Solutions
Rationale: Preparing a concentrated stock solution in an organic solvent like DMSO allows for easy dilution into aqueous buffers while minimizing the final concentration of the organic solvent, which could affect enzyme activity.
Materials:
-
2,6-Dimethyl-benzamidine HCl powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of 2,6-Dimethyl-benzamidine HCl powder.
-
Solubilization: Add the appropriate volume of DMSO to achieve a desired high concentration (e.g., 100 mM). For 100 mM, add 54.2 µL of DMSO for every 1 mg of powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.
Core Applications & Protocols
Application 1: General Protease Inhibition in Lysates
During cell lysis for protein extraction, compartmentalization is lost, releasing endogenous proteases that can degrade the protein of interest.[13][14] Adding a protease inhibitor to the lysis buffer is an essential preventative measure.[15]
Protocol 3.1: Use in Lysis Buffers
Rationale: Benzamidine is a reversible inhibitor, so it must be present throughout the purification process to remain effective.[16] A working concentration of 1 mM is a standard starting point for broad inhibition of trypsin-like proteases.
Procedure:
-
Prepare your standard cell lysis buffer (e.g., RIPA, Tris-HCl based buffers). Keep it chilled on ice.
-
Immediately before use, retrieve a frozen aliquot of your 100 mM 2,6-Dimethyl-benzamidine stock solution.
-
Thaw the stock solution quickly and add it to your chilled lysis buffer to a final concentration of 1 mM. (e.g., add 10 µL of 100 mM stock to 990 µL of lysis buffer).
-
Mix the buffer gently but thoroughly.
-
Proceed immediately with your cell lysis and protein extraction protocol, keeping the sample on ice at all times to further reduce protease activity.[14]
Application 2: In Vitro Characterization of Inhibitory Activity
To properly characterize 2,6-Dimethyl-benzamidine, it is crucial to determine its potency (IC₅₀) and inhibition constant (Kᵢ) against a specific serine protease. This is typically done using a purified enzyme and a chromogenic or fluorogenic substrate.[6]
Figure 2: General workflow for determining the IC₅₀ value of an inhibitor.
Protocol 3.2: Determination of IC₅₀
Rationale: The IC₅₀ is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It provides a measure of inhibitor potency.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
2,6-Dimethyl-benzamidine serial dilutions
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, and a serial dilution series of 2,6-Dimethyl-benzamidine in the assay buffer. A typical starting point for the inhibitor is a 10-point, 3-fold serial dilution starting from 1 mM.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Test Wells: 50 µL Assay Buffer + 25 µL of inhibitor dilution.
-
Positive Control (100% activity): 75 µL Assay Buffer (no inhibitor).
-
Negative Control (background): 100 µL Assay Buffer (no enzyme).
-
-
Enzyme Addition & Pre-incubation: Add 25 µL of the enzyme solution to all wells except the negative controls. Mix gently. Incubate the plate for 10 minutes at the desired assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume should be 125 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Average the velocities for the triplicate wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_positive_control)) * 100.
-
Plot % Inhibition versus log([Inhibitor]) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.3: Determination of Inhibition Constant (Kᵢ)
Rationale: Unlike the IC₅₀, the Kᵢ is a true measure of the inhibitor's binding affinity and is independent of substrate concentration. For a competitive inhibitor, Kᵢ is determined by measuring enzyme kinetics at multiple fixed concentrations of both the inhibitor and the substrate.[17]
Procedure:
-
Follow the same general procedure as the IC₅₀ determination (Protocol 3.2).
-
Instead of a single substrate concentration, create a matrix in the 96-well plate. The rows should represent different fixed concentrations of 2,6-Dimethyl-benzamidine (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ - use the IC₅₀ as an estimate for the initial Kᵢ).
-
The columns should represent different fixed concentrations of the substrate, typically spanning from 0.2x Kₘ to 5x Kₘ of the enzyme for that substrate.
-
Measure the initial velocities (V₀) for all combinations of inhibitor and substrate concentrations.
-
Analyze the data using non-linear regression, fitting it directly to the Michaelis-Menten equation for competitive inhibition. Alternatively, use a linearization method like a Dixon plot (1/V₀ vs. [Inhibitor]) or Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to visualize the competitive inhibition pattern and calculate Kᵢ.
Application 3: Specificity Profiling
An effective inhibitor should ideally be selective for its intended target.[2] Specificity is assessed by testing the inhibitor against a panel of related enzymes.[18]
Protocol 3.4: Counter-Screening Against a Protease Panel
Rationale: To understand the selectivity profile of 2,6-Dimethyl-benzamidine, its inhibitory activity should be measured against other relevant serine proteases (e.g., thrombin, plasmin, chymotrypsin, elastase). High potency against the target and low potency against off-targets indicates good specificity.
Procedure:
-
Select a panel of relevant serine proteases.
-
For each protease, procure a specific chromogenic or fluorogenic substrate.
-
Perform the IC₅₀ determination assay (Protocol 3.2) for 2,6-Dimethyl-benzamidine against each protease in the panel.
-
Compare the resulting IC₅₀ or Kᵢ values. A selectivity ratio can be calculated (e.g., IC₅₀_off-target / IC₅₀_on-target). A large ratio indicates high selectivity for the on-target enzyme.
Data Interpretation and Troubleshooting
-
High IC₅₀/Kᵢ Value: This indicates weak inhibition. This could be due to an intrinsic lack of potency, inhibitor degradation (ensure fresh solutions), or sub-optimal assay conditions (pH, buffer composition).
-
Inhibitor Precipitation: If the inhibitor is not fully soluble at the tested concentrations in the final assay buffer, the results will be inaccurate. This can be observed as cloudiness in the well or by a non-ideal dose-response curve. If this occurs, consider using a lower top concentration or adding a small, validated percentage of a co-solvent like DMSO to the final assay buffer.
-
Irreproducible Results: This often stems from inconsistent timing, inaccurate pipetting, or degradation of reagents. Ensure all reagents are stored correctly, and that enzyme and substrate additions are performed consistently across the plate. Using multichannel pipettes can improve consistency.
References
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. GE Healthcare.
-
Bhat, A. A., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
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Baker, B. R., et al. (1969). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
-
Parrish, J. C., et al. (1998). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. PubMed. [Link]
-
Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. PubMed. [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]
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Shire, S. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. NIH National Center for Biotechnology Information. [Link]
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Yoshizawa, T., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. NIH National Center for Biotechnology Information. [Link]
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Dennis, M. S., et al. (2012). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. NIH National Center for Biotechnology Information. [Link]
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de Oliveira, C. F., et al. (2019). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
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Klebba, J. E., et al. (2010). Identification and characterization of small-molecule inhibitors of hepsin. NIH National Center for Biotechnology Information. [Link]
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Santos, K. B., et al. (2020). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. NIH National Center for Biotechnology Information. [Link]
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G-Biosciences. (2012). What are Protease Inhibitors and How Do They Work?. [Link]
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Lindsley, C. W., et al. (2016). Synthesis and structure–activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ResearchGate. [Link]
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Gillet, L., et al. (2008). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Molecular & Cellular Proteomics. [Link]
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Bhat, A. A., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
-
Park, S., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center. [Link]
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de Oliveira, C. F., et al. (2019). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. SciELO. [Link]
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Nickson, C. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
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Ryan, B. J., & Henehan, G. T. (2013). Avoiding Proteolysis During Protein Purification. Arrow@TU Dublin. [Link]
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Gupta, S. P., et al. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. PubMed. [Link]
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Plattner, N., & Noé, F. (2015). Benzamidine binding to different Trypsin conformations. ResearchGate. [Link]
-
Walker, B., & Elmore, D. T. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Queen's University Belfast. [Link]
- Johnson, G., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors.
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Ascenzi, P., et al. (1989). Trypsin-like serine proteinase action: determination of the catalytic parameters KS, k+2 and k/3 under conditions where the substrate exceeds the enzyme concentration. PubMed. [Link]
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Roche. (n.d.). The Complete Guide for Protease Inhibition. [Link]
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Cytiva. (n.d.). Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. [Link]
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Wikipedia. (n.d.). Benzamidine. [Link]
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ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]
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Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). [Link]
-
ResearchGate. (2019). Benzamidine-containing KLK6 inhibitors. [Link]
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Cimini, B. A., et al. (2023). Optimizing the Cell Painting assay for image-based profiling. PubMed. [Link]
-
Klebe, G. (2013). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. NIH National Center for Biotechnology Information. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]
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Application Notes & Protocols: Leveraging 2,6-Dimethyl-benzamidine for High-Resolution Protein Crystallography
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Inhibitors in Structural Biology
X-ray crystallography stands as a cornerstone in drug discovery and fundamental biological research, providing atomic-level insights into the three-dimensional structures of macromolecules.[1][2] This high-resolution information is invaluable for understanding protein function, elucidating disease mechanisms, and enabling structure-based drug design.[3][4] However, a primary bottleneck in the crystallographic pipeline is obtaining well-ordered, diffraction-quality crystals.[2][4] Many target proteins, particularly proteases, are inherently flexible or prone to autodegradation, which introduces conformational heterogeneity and hinders the formation of a stable crystal lattice.
The strategic use of small molecule inhibitors is a powerful technique to overcome these challenges. By binding to the active site, an inhibitor can lock a protein into a single, stable conformation, thereby reducing flexibility and preventing proteolysis.[5][6] This application note provides a detailed guide on the use of 2,6-Dimethyl-benzamidine, a competitive reversible inhibitor, to stabilize serine proteases for crystallographic studies.
Mechanism of Action: How 2,6-Dimethyl-benzamidine Stabilizes Serine Proteases
2,6-Dimethyl-benzamidine belongs to the benzamidine class of compounds, which are well-characterized competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[7][8] The inhibitory mechanism is rooted in the molecule's ability to mimic the side chains of arginine or lysine, the natural substrates for these enzymes.
The positively charged amidinium group of the inhibitor forms strong salt bridges and hydrogen bonds with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[9][10] The phenyl ring of the benzamidine derivative settles into a hydrophobic pocket, further stabilizing the interaction.[11] The addition of the two methyl groups at the 2 and 6 positions of the phenyl ring can enhance this hydrophobic interaction and potentially increase binding affinity and specificity compared to unsubstituted benzamidine. By occupying the active site, 2,6-Dimethyl-benzamidine prevents substrate binding and subsequent catalysis, effectively inactivating the enzyme.[12][13]
Caption: Binding of 2,6-Dimethyl-benzamidine to a serine protease active site.
Core Application: Co-crystallization for Structural Determination
Co-crystallization involves setting up crystallization trials with a pre-formed complex of the target protein and the inhibitor.[14] This approach ensures that the protein population within the crystallization drop is homogeneous and conformationally stable, which is highly conducive to nucleation and crystal growth.[2] The resulting crystal will contain the protein-inhibitor complex, allowing for the direct visualization of the binding mode and the interactions that confer inhibitory activity. This information is paramount for structure-assisted drug design efforts.[3]
Experimental Protocol: Co-crystallization of a Serine Protease with 2,6-Dimethyl-benzamidine
This protocol provides a generalized workflow. The concentrations of the protein, inhibitor, and precipitant, as well as pH and temperature, are critical variables that must be empirically screened and optimized for each specific target protein.
Part 1: Reagent Preparation
-
Protein Purification:
-
Purify the target serine protease to >95% homogeneity as verified by SDS-PAGE.
-
The final purification step should be size-exclusion chromatography into a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Concentrate the protein to a working range of 5-20 mg/mL. The optimal concentration is target-dependent and requires screening.[2]
-
Causality: High purity is essential to prevent contaminants from interfering with crystal lattice formation. The final buffer should be simple and compatible with a wide range of crystallization screens.
-
-
Inhibitor Stock Solution:
-
Prepare a 100 mM stock solution of 2,6-Dimethyl-benzamidine hydrochloride in sterile, deionized water or a suitable buffer.
-
Ensure the inhibitor is fully dissolved. Gentle warming or sonication may be required.
-
Filter the stock solution through a 0.22 µm filter to remove any particulates.
-
Causality: A high-concentration, sterile stock solution allows for precise dilution into the protein sample without significantly altering the protein concentration and prevents microbial growth in crystallization trials.
-
Part 2: Protein-Inhibitor Complex Formation
-
On ice, add the 2,6-Dimethyl-benzamidine stock solution to the purified, concentrated protein solution to achieve a final inhibitor concentration that is in 5- to 10-fold molar excess over the protein.
-
Example: For a 10 mg/mL protein solution (assuming ~40 kDa, which is 0.25 mM), add the inhibitor to a final concentration of 1.25-2.5 mM.
-
-
Incubate the mixture on ice for at least 60 minutes to ensure complete binding.
-
Trustworthiness: This incubation step is critical to allow the binding equilibrium to be reached, ensuring that the vast majority of protein molecules are in the complexed state before setting up crystallization trials.
-
Part 3: Crystallization Screening
The vapor diffusion method (hanging or sitting drop) is the most common technique for initial screening.[2]
-
Setup (Sitting Drop Vapor Diffusion):
-
Pipette 100 µL of a commercial crystallization screen condition into the reservoir of a 96-well crystallization plate.
-
In the drop well, mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution.
-
Carefully seal the plate to allow vapor equilibration to occur.
-
Causality: Mixing the protein-inhibitor complex with the precipitant solution from the reservoir initiates the process of bringing the complex to a state of supersaturation. The subsequent vapor diffusion slowly concentrates the drop, allowing for controlled nucleation and crystal growth.[2]
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (typically 4°C or 20°C).
-
Monitor the drops for crystal formation regularly using a microscope over a period of several days to weeks.
-
Part 4: Optimization
-
Once initial crystal "hits" are identified, perform optimization screening.
-
Vary the parameters around the successful condition, including:
-
Precipitant concentration
-
pH of the buffer
-
Protein concentration
-
Ratio of protein-inhibitor complex to reservoir solution in the drop.
-
Causality: Fine-tuning these parameters is necessary to improve the size, morphology, and diffraction quality of the initial crystals.
-
Caption: A generalized workflow for co-crystallization experiments.
Data Summary: Key Experimental Parameters
The optimal conditions are highly dependent on the specific serine protease. The following table provides general guidelines based on published data for benzamidine and its derivatives.
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 5 - 20 mg/mL | Higher concentrations often promote crystallization but can also lead to aggregation. This must be determined empirically.[2] |
| Inhibitor Molar Excess | 5 - 10 fold | Ensures near-complete saturation of the protein's active sites, promoting a homogeneous sample. |
| Working [Inhibitor] | 1 - 5 mM | A common range for effective reversible inhibition during purification and crystallization.[12] |
| Binding Affinity (Ki) | µM to mM | Varies significantly between different proteases and benzamidine derivatives.[7][15] Lower Ki indicates tighter binding. |
| Crystallization Method | Vapor Diffusion | Hanging and sitting drop methods are most common for initial screening due to their efficiency with small sample volumes.[2] |
| Common Precipitants | PEG, Ammonium Sulfate | Serine proteases have been successfully crystallized using a wide variety of precipitants.[11][16] |
Conclusion
2,6-Dimethyl-benzamidine is a valuable tool for structural biologists working with serine proteases. By forming a stable, stoichiometric complex with the target enzyme, it effectively mitigates issues of proteolytic degradation and conformational flexibility. The protocols and principles outlined in this guide provide a robust framework for leveraging this inhibitor to facilitate the growth of high-quality crystals, ultimately accelerating the determination of high-resolution structures critical for advancing biological understanding and drug discovery.
References
-
Smistad, G., Gram Svendsen, I., & Nymoen, H. (1990). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Journal of Molecular Biology, 214(2), 355–358. [Link]
-
Lima, L.M.T.R., & de Sa Ribeiro, F. (2025). Crystal structure of trypsin at 100 Kelvin with benzamidine (Duplicate). RCSB Protein Data Bank. [Link]
-
Stroud, R.M., Katz, B.A., & Finer-Moore, J. (1995). Crystal structure of beta-trypsin in complex with benzamidine. RCSB Protein Data Bank. [Link]
-
Mares-Guia, M., & Shaw, E. (1967). Studies on the Active Center of Trypsin. Journal of Biological Chemistry, 242(24), 5782-5788. [Link]
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure Website. [Link]
-
Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. PNAS, 108(25), 10184-10189. [Link]
-
Meireles, L. M., & Mustyakimov, M. (2017). Inhibition of Protein Interactions: Co-Crystalized Protein-Protein Interfaces are Nearly as Good as Holo Proteins in Rigid-Body Ligand Docking. Protein and Peptide Letters, 24(10), 944-952. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937. [Link]
-
Blundell, T. L., & Malhotra, S. (2017). Protein crystallography and drug discovery: recollections of knowledge exchange between academia and industry. IUCrJ, 4(Pt 3), 247–259. [Link]
-
Berndt, K. D. (2015). Response to "Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?". ResearchGate. [Link]
-
Suddath, F. L., et al. (1978). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 21(10), 1031-1034. [Link]
-
rena-mat. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]
-
Hampton Research. (n.d.). Biophysical methods to guide protein crystallization and inhibitor binding studies. Hampton Research Website. [Link]
-
Shrestha, R., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(17). [Link]
-
D'Aquino, J. A., et al. (2018). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. PLoS ONE, 13(5), e0196652. [Link]
-
G-Biosciences. (2012). What are Protease Inhibitors and How Do They Work? G-Biosciences Website. [Link]
-
Akiyama, Y., et al. (2015). The inhibitory effect of benzamidine as blocker on the protease activity of trypsin is enhanced by covalent conjugation with bioadhesive molecular glue. MedChemComm, 6, 802-806. [Link]
-
Wisedchaisri, G., & Sukhodub, A. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2274. [Link]
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- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Selectivity Purification of Serine Proteases Using 2,6-Dimethyl-Benzamidine Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in protein purification and enzymatic studies.
Abstract: This guide provides a comprehensive overview and detailed protocols for the use of 2,6-dimethyl-benzamidine as a high-affinity ligand in affinity chromatography. The focus is on the purification of trypsin-like serine proteases, a critical step in biopharmaceutical research and production. We delve into the mechanistic principles of ligand-protein interaction, resin preparation, and a complete, validated chromatography workflow, from sample preparation to elution and regeneration.
Introduction: The Principle of Benzamidine-Based Affinity Chromatography
Affinity chromatography is a powerful purification technique that leverages the specific, reversible binding interaction between a target molecule and an immobilized ligand. For the purification of trypsin-like serine proteases, the synthetic inhibitor benzamidine serves as an exemplary ligand. The benzamidine moiety is a potent competitive inhibitor that mimics the guanidinium group of arginine, a natural substrate for these enzymes. It binds with high specificity to the S1 binding pocket of the protease's active site.[1][2]
While p-aminobenzamidine is a widely documented and utilized ligand for this purpose, its structural analog, 2,6-dimethyl-benzamidine, operates on the same fundamental principle of competitive inhibition.[3][4][5] By immobilizing this ligand onto a solid support matrix, such as cross-linked agarose, a highly selective affinity resin is created.[6] This resin can efficiently capture serine proteases from complex biological mixtures like cell lysates, culture supernatants, or serum, allowing for a single-step purification that significantly enhances purity and preserves biological activity. This method is invaluable for either isolating specific proteases for study or for removing damaging proteolytic contaminants from a valuable protein preparation, such as a monoclonal antibody or a recombinant therapeutic.[5][7]
Mechanism of Selective Binding
The selectivity of benzamidine-based affinity media stems from its structural complementarity to the active site of trypsin-like serine proteases. The positively charged amidinium group of the ligand forms a salt bridge with the carboxylate side chain of a highly conserved aspartate residue (Asp189 in trypsin) located at the base of the primary specificity (S1) pocket.[2] This interaction is the primary determinant of binding affinity and specificity. The surrounding aromatic ring of the benzamidine ligand further stabilizes the complex through hydrophobic and van der Waals interactions with residues lining the pocket.[2][8]
DOT Code for Diagram 1
Applications and Target Proteins
This affinity chromatography medium is highly effective for the purification or removal of a wide range of trypsin-like serine proteases.
| Target Protein Class | Examples | Common Applications |
| Digestive Enzymes | Trypsin, Chymotrypsin | Purification for research, characterization. |
| Coagulation Factors | Thrombin, Factor Xa | Purification, removal after fusion tag cleavage.[5] |
| Fibrinolytic System | Urokinase, Plasminogen, Kallikrein | Isolation from plasma or other biological fluids.[4] |
| Other Proteases | Acrosin, Enterokinase | Purification from complex sources.[4][9] |
| Zymogens | Prekallikrein, Trypsinogen | Purification of inactive precursors.[7][10] |
Protocol Part I: Preparation of 2,6-Dimethyl-Benzamidine Agarose Resin
While pre-activated resins and coupling kits offer a streamlined approach, understanding the fundamentals of ligand immobilization is key. This protocol describes a general method for covalently coupling an amine-containing ligand, such as an amino-functionalized 2,6-dimethyl-benzamidine, to an agarose support.
Causality: The goal is to form a stable, covalent bond between the ligand and the inert agarose matrix, creating a durable and reusable affinity medium with minimal ligand leakage.[11] The use of a spacer arm, often incorporated during ligand synthesis or matrix activation, is crucial to reduce steric hindrance and improve the accessibility of the immobilized ligand to the target protein's active site.[3][5]
DOT Code for Diagram 2
Step-by-Step Immobilization Protocol
-
Matrix Preparation:
-
Select a pre-activated agarose resin (e.g., NHS-activated, Epoxy-activated, or CNBr-activated Agarose).[11]
-
For 10 mL of final resin volume, weigh out the appropriate amount of dry resin or measure the required volume of slurry.
-
Wash the resin with 10-15 bed volumes of ice-cold 1 mM HCl (for NHS- or CNBr-activated resins) on a sintered glass funnel to remove preservatives and activate the reactive groups.
-
-
Ligand Coupling:
-
Immediately dissolve the amine-functionalized 2,6-dimethyl-benzamidine ligand in a suitable coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Transfer the washed resin to the ligand solution in a reaction vessel.
-
Incubate with gentle end-over-end mixing for 4-16 hours at 4°C or 1-2 hours at room temperature. The primary amine of the ligand displaces the active group to form a stable covalent bond.
-
-
Blocking:
-
After coupling, collect the resin by centrifugation or filtration.
-
To block any remaining active sites and minimize non-specific binding, resuspend the resin in a blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0).[12]
-
Incubate with gentle mixing for 2-4 hours at room temperature.
-
-
Final Washing and Storage:
-
Wash the resin extensively to remove uncoupled ligand and blocking agent. Perform at least three alternating cycles of a low-pH buffer (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.5) and a high-pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).[4]
-
Finally, equilibrate the resin in a neutral buffer with a bacteriostatic agent for storage (e.g., 0.05 M Acetate Buffer, pH 4.0, containing 20% Ethanol). Store at 4-8°C. The resin is now ready for column packing.
-
Protocol Part II: Affinity Chromatography Workflow
This protocol is designed for purifying serine proteases using a packed column of the prepared benzamidine resin. It is applicable to syringe-based manual purification, peristaltic pumps, or automated liquid chromatography (LC) systems.[7][13]
DOT Code for Diagram 3
Buffer Recommendations
| Buffer Type | Composition | Rationale & Key Considerations |
| Binding Buffer | 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0 | High salt (0.5 M NaCl) is critical to suppress non-specific ionic interactions, enhancing the purity of the final product.[4][7] The pH range is optimal for the binding activity of most target proteases. |
| Elution Buffer (Low pH) | 50 mM Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0 | Low pH protonates key residues in the active site, disrupting the ionic bond with the ligand and causing elution.[7] Critical: Fractions must be collected into a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent irreversible denaturation of the eluted protein.[9] |
| Elution Buffer (Competitive) | 20 mM p-aminobenzamidine in Binding Buffer | The free ligand competes for the active site, displacing the immobilized ligand and eluting the protein under non-denaturing conditions.[7][14] This method preserves enzyme activity but requires subsequent removal of the competing ligand. Note: This buffer has a high A280 absorbance. |
| Regeneration Buffers | Wash 1: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 Wash 2: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5 | Alternating high and low pH washes effectively remove any precipitated proteins or strongly bound contaminants.[4] |
| Storage Buffer | 0.05 M Sodium Acetate, pH 4.0, with 20% Ethanol | Prevents microbial growth and maintains resin integrity during long-term storage at 4-8°C. |
Detailed Chromatography Protocol
-
Column Packing and Equilibration:
-
Pack the prepared resin into a suitable chromatography column according to the manufacturer's instructions.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the outlet stream match the buffer.[7]
-
-
Sample Preparation and Application:
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 15 min) and/or filtration (0.45 µm filter) to prevent column clogging.[7]
-
Ensure the sample is in the Binding Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Apply the prepared sample to the column at a flow rate recommended for the specific resin (e.g., 1 mL/min for a 1 mL pre-packed column).[7]
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance at 280 nm returns to a stable baseline.[7] This step removes all unbound and non-specifically bound proteins.
-
For enhanced purity, an optional second wash with a higher salt concentration (e.g., 1.0 M NaCl in binding buffer) can be performed.[7]
-
-
Elution:
-
Select an elution strategy based on the stability of the target protein and downstream application requirements.
-
For Low pH Elution: Apply 5-10 CV of the chosen low-pH Elution Buffer. Collect 0.5-1.0 CV fractions into tubes containing neutralization buffer (e.g., 100 µL of 1 M Tris-HCl, pH 9.0 per 1 mL of fraction).
-
For Competitive Elution: Apply 5-10 CV of the competitive Elution Buffer. Collect fractions and monitor for protein using methods other than A280, such as a Bradford assay or SDS-PAGE, due to the high absorbance of the eluent.[7]
-
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., SDS-PAGE for purity) and enzymatic activity (using a specific chromogenic or fluorogenic substrate) to identify the fractions containing the purified serine protease.[3]
-
-
Column Regeneration and Storage:
-
Immediately after elution, regenerate the column by washing with 3-5 CV of alternating high-pH and low-pH regeneration buffers.[4] Repeat this cycle 2-3 times.
-
Finally, re-equilibrate the column with 5-10 CV of Storage Buffer and store at 4-8°C.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Target protein in flow-through | - Incorrect binding buffer pH or ionic strength.- Sample loaded too quickly.- Column capacity exceeded. | - Verify pH of Binding Buffer is 7.4-8.0. Ensure NaCl concentration is at least 0.5 M.[7]- Reduce the sample application flow rate.- Load less total protein or use a larger column volume. |
| Poor Purity / Contaminants in Eluate | - Insufficient washing.- Non-specific ionic binding. | - Increase wash volume (10-20 CV) with Binding Buffer.- Include an intermediate wash step with higher salt (e.g., 1.0 M NaCl) before elution.[7] |
| Low or No Recovery of Target Protein | - Elution conditions are too mild.- Protein precipitated on the column.- Protein denatured by low pH elution. | - Decrease pH of elution buffer or increase concentration of competitive inhibitor.- For very tight binding, consider elution with denaturants like 6 M Guanidine-HCl.- Ensure immediate and effective neutralization of fractions after low pH elution.[9] |
| High Backpressure | - Clogged column frit.- Viscous sample. | - Filter (0.22-0.45 µm) or centrifuge sample immediately before loading.[7]- Dilute viscous samples with Binding Buffer.[7] |
Conclusion
Affinity chromatography utilizing an immobilized 2,6-dimethyl-benzamidine ligand is a highly efficient and selective method for the purification of trypsin-like serine proteases. The principles and protocols detailed in this guide, grounded in the well-established performance of benzamidine-based media, provide a robust framework for researchers to achieve high-purity protein preparations. By understanding the causality behind each step—from ligand immobilization to the choice of elution strategy—scientists can optimize their purification workflows, protect valuable proteins from proteolytic degradation, and obtain highly active enzymes for downstream applications in research and biopharmaceutical development.
References
- HiTrap™ Benzamidine FF (high sub) - Instructions. (n.d.). GE Healthcare Bio-Sciences AB.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). GE Healthcare.
- Removal and purification of trypsin-like serine proteases. (n.d.). GE Healthcare Bio-Sciences AB.
- Affinity Chromatography Handbook. (n.d.). GE Healthcare.
- Benzamidine Sepharose 6B - Instructions. (n.d.). Cytiva.
- Benzamidine Sepharose 4 Fast Flow (high sub) - Instructions. (n.d.). Cytiva.
- Purification or Removal of Serine Proteases (Benzamidine Sepharose 4 Fast Flow). (n.d.). GE Healthcare.
- Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub) - Data File. (n.d.). Cytiva.
- Benzamidine Sepharose 4 Fast Flow (high sub) - Instructions. (n.d.). Scientific Laboratory Supplies.
- Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub) - Product Information. (n.d.). Cytiva.
-
Arakawa, T., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 5, 10117. Retrieved from [Link]
-
Mateo, C., et al. (2022). Agarose and Its Derivatives as Supports for Enzyme Immobilization. Molecules, 27(3), 975. Retrieved from [Link]
-
Plattner, N., & Noé, F. (2015). Protein conformational plasticity and complex ligand-binding kinetics explored by atomistic simulations and Markov models. Nature Communications, 6, 7653. Retrieved from [Link]
-
Pre-Activated Agarose Resins for Covalent Immobilization of Biomolecules. (n.d.). CD Bioparticles. Retrieved from [Link]
-
Affinity Purification of Fusion Proteins. (n.d.). Bio-Rad Laboratories. Retrieved from [Link]
-
Rauh, D., et al. (2004). Understanding protein-ligand interactions: the price of protein flexibility. Journal of Molecular Biology, 335(5), 1325-1338. Retrieved from [Link]
-
Biocatalytic Method for Producing an Affinity Resin for the Isolation of Immunoglobulins. (2024). International Journal of Molecular Sciences, 25(14), 7586. Retrieved from [Link]
-
Immobilization of proteins on partially hydrolyzed agarose beads. (1983). Analytical Biochemistry, 135(2), 392-400. Retrieved from [Link]
-
Covalent Immobilization of BsrtA through the Terminal Cys on Cross-Linked Agarose Beads. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. storage.by.prom.st [storage.by.prom.st]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. gels.yilimart.com [gels.yilimart.com]
- 8. rcsb.org [rcsb.org]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Pre-Activated Agarose Particles for Biomolecule Immobilization - CD Bioparticles [cd-bioparticles.com]
- 12. Biocatalytic Method for Producing an Affinity Resin for the Isolation of Immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prep-hplc.com [prep-hplc.com]
- 14. med.unc.edu [med.unc.edu]
Application Notes and Protocols for the Synthesis of 2,6-Dimethyl-benzamidine Derivatives
Introduction: The Strategic Importance of 2,6-Dimethyl-benzamidine Derivatives in Drug Discovery
Substituted benzamidines are a cornerstone in medicinal chemistry, recognized for their versatile biological activities. Among these, 2,6-dimethyl-benzamidine derivatives have garnered significant attention due to their unique structural features and therapeutic potential. The ortho-dimethyl substitution pattern imparts a fixed conformation that can enhance binding affinity and selectivity to various biological targets, including enzymes and receptors. These derivatives are key intermediates in the synthesis of a range of pharmacologically active agents, making their efficient and reliable synthesis a critical aspect of drug development.
This technical guide provides an in-depth exploration of the primary synthetic methodologies for preparing 2,6-dimethyl-benzamidine and its derivatives. We will delve into the mechanistic underpinnings of two principal routes: the classical Pinner reaction and a milder approach via an amidoxime intermediate. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental choices, troubleshooting insights, and comparative data to guide your synthetic strategy.
Core Synthetic Pathways: A Comparative Overview
The synthesis of 2,6-dimethyl-benzamidine primarily commences from 2,6-dimethylbenzonitrile. The choice of the subsequent synthetic route often depends on the substrate's functional group tolerance, desired scale, and laboratory safety considerations. Below is a summary of the two main pathways discussed in this guide.
| Method | Starting Material | Key Intermediates | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Pinner Reaction | 2,6-Dimethylbenzonitrile | Ethyl 2,6-dimethylbenzimidate hydrochloride | Anhydrous HCl, Ethanol, Ammonia | Moderate to High | Well-established, reliable for many substrates. | Harsh acidic conditions, may not be suitable for acid-labile functional groups. Steric hindrance can be a challenge. |
| Amidoxime Route | 2,6-Dimethylbenzonitrile | 2,6-Dimethylbenzamidoxime | Hydroxylamine hydrochloride, Pd/C, Ammonium formate | Good to High | Milder reaction conditions, suitable for a wider range of functional groups. | Two-step process, requires handling of hydroxylamine. |
Foundational Synthesis: Preparation of 2,6-Dimethylbenzonitrile
The common precursor for both primary synthetic routes is 2,6-dimethylbenzonitrile. A reliable method for its preparation is the Sandmeyer reaction, starting from the readily available 2,6-dimethylaniline.[1]
Protocol 1: Synthesis of 2,6-Dimethylbenzonitrile via Sandmeyer Reaction
This protocol details the conversion of 2,6-dimethylaniline to its diazonium salt, followed by reaction with a cyanide source.[1][2]
Materials:
-
2,6-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Toluene
-
Ice
-
Water
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, dissolve 2,6-dimethylaniline in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete reaction. Nitrogen gas evolution will be observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene.
-
Wash the combined organic layers with water, followed by a dilute NaOH solution, and then again with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by rotary evaporation. The crude 2,6-dimethylbenzonitrile can be purified by vacuum distillation.
-
Expected Yield: 70-80%
Method 1: The Pinner Reaction
The Pinner reaction is a classic and robust method for converting nitriles into amidines.[3] It proceeds in two distinct stages: the formation of an imidate hydrochloride salt (a Pinner salt) and its subsequent ammonolysis to the desired amidine hydrochloride.[2]
Reaction Mechanism
Caption: Pinner reaction workflow for amidine synthesis.
Protocol 2: Synthesis of 2,6-Dimethylbenzamidine Hydrochloride via the Pinner Reaction
This protocol is adapted from general Pinner reaction procedures and is optimized for the sterically hindered 2,6-dimethylbenzonitrile.[2]
Materials:
-
2,6-Dimethylbenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas) or a saturated solution of ammonia in ethanol
-
Dry Ice/Acetone Bath
Procedure:
-
Formation of the Pinner Salt (Ethyl 2,6-dimethylbenzimidate hydrochloride):
-
In a flame-dried, three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer, dissolve 2,6-dimethylbenzonitrile in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the solution to -10 to 0 °C using an ice-salt or dry ice/acetone bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue passing HCl gas until the solution is saturated and a white precipitate of the imidate hydrochloride forms.
-
Seal the flask and allow it to stand at 0-5 °C for 24-48 hours to ensure complete precipitation. The steric hindrance from the ortho-methyl groups may necessitate a longer reaction time.
-
Collect the white crystalline solid by filtration under a dry nitrogen atmosphere, wash with anhydrous diethyl ether, and dry in vacuo.
-
-
Ammonolysis to 2,6-Dimethylbenzamidine Hydrochloride:
-
Suspend the dried imidate hydrochloride in anhydrous ethanol cooled to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with stirring, or add a cold, saturated solution of ammonia in ethanol.
-
Continue the addition of ammonia until the reaction mixture is basic.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Filter off the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dimethylbenzamidine hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product.
-
Expected Yield: 60-75%
Method 2: Synthesis via an Amidoxime Intermediate
This two-step method provides a milder alternative to the Pinner reaction, which is particularly advantageous for substrates bearing acid-sensitive functional groups. The first step involves the formation of a benzamidoxime, followed by its reduction to the corresponding benzamidine.
Reaction Workflow
Caption: Amidoxime route for amidine synthesis.
Protocol 3: Synthesis of 2,6-Dimethylbenzamidoxime
Materials:
-
2,6-Dimethylbenzonitrile
-
Hydroxylamine Hydrochloride
-
Sodium Carbonate or Potassium Carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add sodium carbonate in portions with stirring until the solution is basic.
-
Add 2,6-dimethylbenzonitrile to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,6-dimethylbenzamidoxime. The product can be purified by recrystallization from ethanol-water.
Expected Yield: 80-90%
Protocol 4: Catalytic Transfer Hydrogenation of 2,6-Dimethylbenzamidoxime
This procedure utilizes a catalytic transfer hydrogenation for the reduction of the amidoxime to the amidine.[4][5]
Materials:
-
2,6-Dimethylbenzamidoxime
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol or Ethanol
Procedure:
-
To a solution of 2,6-dimethylbenzamidoxime in methanol or ethanol, add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 equivalents) in portions with stirring. The reaction is exothermic.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue is the crude 2,6-dimethylbenzamidine. It can be converted to its hydrochloride salt by dissolving in a minimal amount of anhydrous ethanol and adding a solution of HCl in ether or isopropanol.
-
The precipitated hydrochloride salt can be collected by filtration, washed with cold ether, and dried.
Expected Yield: 85-95%
Characterization Data
2,6-Dimethylbenzamidine Hydrochloride:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.35 (br s, 2H, NH₂), 9.05 (br s, 2H, NH₂), 7.35-7.25 (m, 3H, Ar-H), 2.20 (s, 6H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.8 (C=N), 136.5 (Ar-C), 130.8 (Ar-C), 128.5 (Ar-C), 127.9 (Ar-C), 19.5 (CH₃).
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Troubleshooting and Field-Proven Insights
-
Pinner Reaction - Low Yield: The steric hindrance of the 2,6-dimethyl groups can significantly slow down the rate of imidate formation. Ensure strictly anhydrous conditions, as any moisture will hydrolyze the imidate. A longer reaction time at low temperature for the Pinner salt formation is often necessary. The use of a large excess of HCl gas is crucial to drive the equilibrium towards the product.
-
Amidoxime Reduction - Incomplete Reaction: The activity of the Pd/C catalyst is critical. If the reaction is sluggish, consider using a freshly opened or a more active catalyst. Ensure the ammonium formate is of good quality. The reaction is typically exothermic upon addition of ammonium formate, indicating the reaction has initiated.
-
Purification: 2,6-Dimethylbenzamidine is a basic compound and can be purified by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent. However, conversion to the hydrochloride salt and recrystallization is often the most effective method for obtaining high-purity material.
Conclusion
The synthesis of 2,6-dimethyl-benzamidine derivatives can be successfully achieved through either the Pinner reaction or the amidoxime route. The Pinner reaction, while a classic and powerful method, requires careful control of anhydrous conditions and may be challenging for sterically hindered substrates. The amidoxime route offers a milder and often higher-yielding alternative, making it a more versatile choice for a broader range of substrates. The selection of the optimal synthetic pathway will depend on the specific requirements of the target molecule, available resources, and the desired scale of the synthesis. This guide provides the necessary protocols and insights to enable researchers to confidently and efficiently synthesize these valuable building blocks for drug discovery and development.
References
-
Sa'ad, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 234. [Link]
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Herr, R. R., Enkoji, T., & Dailey, J. P. (1957). The preparation of 2,6-dimethyl-DL-phenylalanines. Journal of the American Chemical Society, 79(15), 4229–4231. [Link]
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Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. [Link]
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NROChemistry. Pinner Reaction. [Link]
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Organic Syntheses. (1921). Hydroxylamine Hydrochloride and Acetoxime. Organic Syntheses, 1, 61. [Link]
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Wikipedia. Pinner reaction. [Link]
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Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
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Stulic, M. K., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(22), 4058. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81057, 2,6-Dimethylbenzonitrile. [Link]
-
Organic Syntheses. (1977). C-NITROSATION OF NITRONES: 1-NITROSO-3,3,5,5-TETRAMETHYLCYCLOHEXANONE. Organic Syntheses, 57, 80. [Link]
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Desai, D. G., & Swami, S. S. (2006). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan Journal of Chemistry, 1(4), 848-850. [Link]
-
Le-Deygen, I., et al. (2016). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 6(16), 6219-6223. [Link]
-
Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026. [Link]
-
Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. [Link]
-
Watanabe, H., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 12(6), 1153-1155. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Metin, Ö., et al. (2010). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000273). [Link]
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ResearchGate. (2017). Why are no bubbles produced during catalytic transfer hydrogenation with Pd/C?. [Link]
- Google Patents. (2013). Preparation method of hydroxylamine hydrochloride.
-
ResearchGate. (2014). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. [Link]
- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Google Patents. (2005). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- Google Patents. (2013).
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analytical techniques for detecting 2,6-Dimethyl-benzamidine in samples
Application Note & Protocol
Quantitative Analysis of 2,6-Dimethyl-benzamidine in Pharmaceutical Samples using High-Performance Liquid Chromatography
Abstract
This application note provides a comprehensive guide to the analytical techniques for the detection and quantification of 2,6-Dimethyl-benzamidine. This compound may be present as a process-related impurity or a degradation product in pharmaceutical development and manufacturing. Ensuring its effective removal and monitoring is critical for drug safety and regulatory compliance. We present detailed protocols for two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This document provides step-by-step protocols, method validation guidelines based on international standards, and the scientific rationale behind the methodological choices, designed for researchers, analytical scientists, and drug development professionals.
Introduction: The Significance of 2,6-Dimethyl-benzamidine Analysis
2,6-Dimethyl-benzamidine is a substituted aromatic amidine. In the context of pharmaceutical manufacturing, it can arise as a synthetic intermediate, a starting material, or a degradation product. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Regulatory bodies like the FDA require that impurities in drug substances and products are identified and controlled.[1][2] Therefore, developing sensitive, accurate, and reliable analytical methods for the quantification of 2,6-Dimethyl-benzamidine is a critical aspect of the pharmaceutical quality control strategy.[2][3]
This guide provides the technical framework for establishing such methods, with a focus on explaining the causality behind experimental choices to empower scientists to adapt and troubleshoot these protocols effectively.
Analyte Properties: 2,6-Dimethyl-benzamidine
Understanding the physicochemical properties of 2,6-Dimethyl-benzamidine is fundamental to developing a successful analytical method. These properties dictate the choice of sample preparation techniques, chromatographic conditions, and detection parameters.
| Property | Value | Source |
| Chemical Structure | C₉H₁₂N₂ | [4] |
| Molecular Weight | 148.21 g/mol (approx.) | Inferred from Formula |
| Boiling Point | 253.2 ± 50.0 °C (Predicted) | [4] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 12.13 ± 0.50 (Predicted) | [4] |
The high pKa value indicates that 2,6-Dimethyl-benzamidine is a strong base.[4] This is a critical consideration for reverse-phase chromatography; operating the mobile phase at a low pH (e.g., pH 2-4) will ensure the analyte is in its protonated, cationic form, which typically results in better peak shapes on silica-based C18 columns.
Overall Analytical Workflow
The process of analyzing 2,6-Dimethyl-benzamidine follows a structured workflow, from sample handling to data reporting. This ensures consistency and reliability of the results.
Caption: General workflow for the analysis of 2,6-Dimethyl-benzamidine.
Method 1: HPLC-UV for Routine Quality Control
This method is designed for its robustness and is suitable for quantifying 2,6-Dimethyl-benzamidine in drug substances or finished products where concentration levels are expected to be at or above the 0.05% reporting threshold.
Principle
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 2,6-Dimethyl-benzamidine, a reverse-phase C18 column is used, which retains non-polar compounds more strongly. By using an acidic mobile phase, the analyte is protonated, making it more polar and allowing for controlled elution. Detection is achieved by measuring the absorbance of ultraviolet (UV) light at a specific wavelength.
Experimental Protocol
A. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
2,6-Dimethyl-benzamidine Reference Standard
B. Sample Preparation (Drug Substance)
-
Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well. This is the sample stock solution (approx. 1000 µg/mL).
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
C. Standard Preparation
-
Prepare a stock solution of 2,6-Dimethyl-benzamidine reference standard at 100 µg/mL in diluent.
-
From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
D. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm | Fused-Core® particle technology provides high efficiency at lower backpressure.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B | A gradient allows for elution of potential polar impurities before the analyte and cleans the column of late-eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| UV Detector | Diode Array Detector (DAD) | |
| Wavelength | 230 nm | Wavelength selected for optimal absorbance of the benzamidine chromophore. |
Method 2: LC-MS/MS for Trace-Level Quantification
For applications requiring higher sensitivity, such as impurity profiling in early development, analysis of biological samples, or quantification of genotoxic impurities, LC-MS/MS is the method of choice.[6][7]
Principle
This technique couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[8] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The first mass analyzer (Q1) selects the protonated molecular ion (precursor ion) of 2,6-Dimethyl-benzamidine. This ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is monitored by the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes background interference.
Caption: Principle of Multiple Reaction Monitoring (MRM) for 2,6-Dimethyl-benzamidine.
Experimental Protocol
A. Sample Preparation (General) Effective sample preparation is crucial to remove matrix components that can interfere with ionization (matrix effects).[9] The choice depends on the sample matrix.
Caption: Logic for selecting a sample preparation method based on the matrix.
Protocol for Solid-Phase Extraction (SPE) from Plasma:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Pre-treat 200 µL of plasma by adding 200 µL of 4% Phosphoric Acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M Acetic Acid, followed by 1 mL of Methanol.
-
Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Mobile Phase A:B) for LC-MS/MS analysis.
B. LC-MS/MS Conditions
| Parameter | Condition |
| Instrument | SCIEX Triple Quad™ 5500 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| MRM Transitions | Q1 (Precursor): 149.1, Q2 (Product): 132.1 (Quantifier), 91.1 (Qualifier) |
Note: MRM transitions are theoretical and should be optimized by direct infusion of a standard solution. The 149.1 -> 132.1 transition corresponds to the loss of ammonia (NH₃).
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[2][10] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[1][11] The key validation parameters are outlined below, based on ICH Q2(R2) guidelines.[3]
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, spiked matrix, and stressed samples. Assess peak purity using DAD or MS.[10] | No interference at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Analyze a minimum of 5 concentration levels across the desired range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80% to 120% of the target concentration. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 concentration levels (e.g., 80%, 100%, 120%).[10] | Mean recovery between 90.0% and 110.0% (may vary with concentration). |
| Precision | Repeatability: 6 replicate injections of one sample. Intermediate Precision: Analysis on different days, with different analysts/instruments. | Relative Standard Deviation (RSD) ≤ 5.0% (may be higher near LOQ). |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N ≥ 3) or standard deviation of the response. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≥ 10) or by demonstrating acceptable precision and accuracy. | The lowest concentration that can be accurately quantified (e.g., RSD ≤ 10%). |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess impact. | System suitability parameters remain within acceptable limits. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of 2,6-Dimethyl-benzamidine in pharmaceutical samples. The HPLC-UV method offers a dependable solution for routine quality control, while the LC-MS/MS method provides the high sensitivity and specificity required for trace-level analysis. Proper method validation according to established guidelines is essential to ensure data integrity and regulatory compliance.[2] By understanding the scientific principles behind these protocols, researchers can confidently implement and adapt these methods for their specific applications.
References
- Guidance for the validation of pharmaceutical quality control analytical methods.
- 2,6-DIMETHYL-BENZAMIDINE CAS#: 184778-43-6. ChemicalBook.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: Back to Basics, Part II.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2026).
- Q2(R2) Validation of Analytical Procedures. U.S.
- 2,6-Dimethylbenzamide | C9H11NO.
- 2,6-DIMETHYL-BENZAMIDINE | 184778-43-6. ChemicalBook.
- Analytical Methods for Benzidine.
- N-(2,6-Dimethylphenyl)benzamide | C15H15NO.
- Benzamidine, HCl. CymitQuimica.
- Benzamidine | C7H8N2.
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022).
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
- Analytical Methods for 2,4,6-Trinitrotoluene.
- Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. (2026).
- Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2022).
- LC-MS Resource Guide. MilliporeSigma.
- Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Ltd.
- Application Note: High-Performance Liquid Chromatography (HPLC)
- Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
- Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applic
- Application Notes and Protocols: ¹H NMR Spectrum of 2,6-Dimethyl-1-nitrosopiperidine. (2025). BenchChem.
- Comparison of different sample preparation procedures for multiclass determination of selected veterinary drug, coccidiostat and insecticide residues in eggs by liquid chromatography-tandem mass spectrometry. (2018).
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
- ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis. (2023).
- A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. (2026).
- Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- Investigation of the Adsorption and Retention of Charged Compounds In RPLC. (2022). Diva-portal.org.
- Application Notes and Protocols for Sample Preparation with Dimethylamine-13C2 Hydrochloride. (2025). BenchChem.
- Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. (2010). Journal of Food and Drug Analysis.
- Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. (2020).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC).
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Application Notes and Protocols for 2,6-Dimethyl-benzamidine in Drug Design and Discovery
Introduction: The Strategic Value of the Benzamidine Scaffold in Modern Drug Discovery
The benzamidine moiety is a cornerstone structural motif in medicinal chemistry, primarily recognized for its ability to mimic the protonated side chain of arginine. This mimicry allows benzamidine-containing compounds to act as potent and reversible competitive inhibitors of a wide range of serine proteases, enzymes that play critical roles in numerous physiological and pathological processes.[1][2] Consequently, the benzamidine scaffold is a privileged structure in the design of therapeutics for diseases ranging from thrombosis to cancer.
This document provides a comprehensive guide to the utilization of a specific, strategically substituted analog, 2,6-Dimethyl-benzamidine , in drug design and discovery. The introduction of methyl groups at the 2 and 6 positions of the phenyl ring introduces significant steric and electronic modifications compared to the parent benzamidine. These modifications can profoundly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Understanding how to leverage these features is critical for the rational design of novel therapeutics.
These application notes will traverse the synthesis, theoretical considerations, and practical experimental protocols for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of 2,6-Dimethyl-benzamidine and its derivatives.
Section 1: Synthesis of 2,6-Dimethyl-benzamidine
A robust and scalable synthesis of 2,6-Dimethyl-benzamidine is a prerequisite for its exploration in drug discovery. The Pinner reaction, a classic method for the conversion of nitriles to amidines, provides a reliable route starting from the commercially available 2,6-dimethylbenzonitrile.[3][4][5]
Proposed Synthetic Pathway: The Pinner Reaction
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.[3][6]
Caption: Synthetic pathway for 2,6-Dimethyl-benzamidine via the Pinner reaction.
Laboratory-Scale Synthesis Protocol
This protocol outlines a general procedure for the synthesis of 2,6-Dimethyl-benzamidine hydrochloride.
Materials:
-
2,6-Dimethylbenzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous ammonia gas or a solution of ammonia in ethanol
-
Anhydrous diethyl ether
-
Round-bottom flask with a gas inlet and outlet
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Pinner Salt Formation:
-
Dissolve 2,6-dimethylbenzonitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt (ethyl 2,6-dimethylbenzimidate hydrochloride) may begin to form.
-
Seal the flask and allow it to stand at 0-4°C for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
-
Amidine Formation:
-
After the formation of the Pinner salt, cool the reaction mixture again in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol. This should be done in a well-ventilated fume hood.
-
Continue the addition of ammonia until the solution is basic.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
The resulting solid residue contains 2,6-Dimethyl-benzamidine hydrochloride and ammonium chloride.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Section 2: Rationale for 2,6-Dimethyl Substitution in Drug Design
The substitution pattern on the benzamidine ring is a critical determinant of its biological activity. The 2,6-dimethyl substitution imparts specific properties that can be exploited in drug design.
-
Steric Hindrance and Selectivity: The two methyl groups flanking the amidine moiety can restrict the rotation of the phenyl ring and influence the orientation of the amidine group within the enzyme's active site. This steric hindrance can be leveraged to achieve selectivity for a particular serine protease over closely related family members. For enzymes with a wider S1 binding pocket, the dimethyl substitution may be well-tolerated, while for those with a narrower pocket, binding may be disfavored.
-
Hydrophobicity and Binding Interactions: The methyl groups increase the hydrophobicity of the molecule. This can lead to enhanced binding affinity if the target enzyme's S1 pocket has hydrophobic sub-pockets.[7]
-
Metabolic Stability: The methyl groups can shield the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life in vivo.
Section 3: Experimental Protocols for Characterization and Screening
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50) for a Target Serine Protease
This protocol provides a generalized method for determining the IC50 of 2,6-Dimethyl-benzamidine against a serine protease of interest using a chromogenic or fluorogenic substrate.
Materials:
-
Target serine protease (e.g., Trypsin, Thrombin, Factor Xa)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
2,6-Dimethyl-benzamidine hydrochloride (stock solution in DMSO or an appropriate aqueous buffer)
-
Assay buffer (optimized for the target enzyme, e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 2,6-Dimethyl-benzamidine (e.g., 10 mM in DMSO).
-
Create a serial dilution of the stock solution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and non-inhibitory (typically <1%).
-
Prepare working solutions of the enzyme and substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of the 2,6-Dimethyl-benzamidine solution.
-
A control well containing the enzyme and buffer with the same concentration of solvent but no inhibitor.
-
A blank well containing buffer and substrate but no enzyme.
-
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at the optimal temperature for the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time. The reaction should be monitored in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Subtract the rate of the blank well from all other wells.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the determination of the IC50 value.
Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition
To understand the potency and mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a Ki determination is necessary.
Materials:
-
Same as for the IC50 determination protocol.
Procedure:
-
Assay Setup:
-
The assay is set up similarly to the IC50 determination, but with a key difference: the experiment is performed with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.
-
For each inhibitor concentration, generate a full substrate saturation curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using a Michaelis-Menten kinetics model.
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the mechanism of inhibition.
-
Fit the data to the appropriate inhibition model equation using non-linear regression software to determine the Ki value.
-
Expected Outcome for Competitive Inhibition: In a Lineweaver-Burk plot, a competitive inhibitor like benzamidine will produce a series of lines that intersect at the y-axis, indicating that the inhibitor does not change the Vmax but increases the apparent Km.
Section 4: Pharmacokinetic Considerations
While in vitro potency is crucial, a successful drug candidate must also possess favorable pharmacokinetic properties. Based on studies of related compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide, we can anticipate some metabolic pathways for 2,6-Dimethyl-benzamidine.[3]
Potential Metabolic Pathways:
-
Hydroxylation: The methyl groups or the aromatic ring may undergo hydroxylation.
-
N-acetylation: If an amino group is introduced elsewhere on the molecule, N-acetylation is a possible metabolic route.[3]
-
Glucuronidation and Sulfation: The amidine group or its metabolites could be conjugated with glucuronic acid or sulfate for excretion.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an early assessment of the metabolic stability of 2,6-Dimethyl-benzamidine.
Materials:
-
2,6-Dimethyl-benzamidine
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction quenching
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a solution of liver microsomes and 2,6-Dimethyl-benzamidine in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of 2,6-Dimethyl-benzamidine.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
2,6-Dimethyl-benzamidine represents a valuable chemical scaffold for the design of novel enzyme inhibitors, particularly for serine proteases. The strategic placement of the dimethyl groups offers opportunities to fine-tune selectivity, binding affinity, and metabolic stability. The protocols and theoretical considerations outlined in this document provide a solid framework for researchers to synthesize, characterize, and screen this compound and its derivatives, paving the way for the discovery of new and effective therapeutic agents.
References
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Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. Available at: [Link]
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NROChemistry. Pinner Reaction. Available at: [Link]
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SynArchive. Pinner Reaction. Available at: [Link]
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PubMed. (1988). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Available at: [Link]
-
PubMed. (1983). Inhibition of four human serine proteases by substituted benzamidines. Available at: [Link]
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PubMed. (1977). Inhibition of serine proteinases by benzamidine derivatives. Available at: [Link]
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PubMed. (1998). Biotransformation of benzamidine and benzamidoxime in vivo. Available at: [Link]
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Wikipedia. Benzamidine. Available at: [Link]
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PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]
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Application Notes & Protocols: A Framework for Efficacy Testing of 2,6-Dimethyl-benzamidine
Introduction: Rationale for a Phased Efficacy Evaluation
2,6-Dimethyl-benzamidine is a structural analog of benzamidine, a well-documented competitive inhibitor of serine proteases such as trypsin and plasmin.[1][2][3][][5] The amidine functional group is a potent pharmacophore known to engage in critical hydrogen bonding and electrostatic interactions with biological targets, and various amidine derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory and analgesic properties.[6][7]
Given the absence of established biological targets for 2,6-Dimethyl-benzamidine specifically, a systematic, multi-stage approach is required to elucidate its efficacy. This guide provides a comprehensive experimental framework designed to first identify its molecular targets and subsequently validate its biological effects in relevant cellular and preclinical models. Our approach is built on a foundation of target-agnostic screening followed by hypothesis-driven validation, ensuring a robust and scientifically sound evaluation.
This document outlines three key stages of investigation:
-
In Vitro Target Identification: Broadly screening the compound against a panel of serine proteases to identify primary molecular targets and determine its inhibitory potency.
-
Cellular Efficacy Assessment: Evaluating the compound's activity in a relevant cell-based model, such as an inflammatory response model, after first establishing its cytotoxicity profile.
-
Preclinical Model Framework: Proposing a relevant in vivo model to confirm efficacy based on validated in vitro findings.
Part 1: In Vitro Target Identification & Potency Determination
The logical first step is to test the central hypothesis: Does 2,6-Dimethyl-benzamidine, like its parent compound, inhibit serine proteases? An enzyme inhibition assay is a direct and quantitative method to answer this question.[8][9]
Rationale for Experimental Design
We will employ a biochemical assay to measure the direct interaction between 2,6-Dimethyl-benzamidine and a panel of selected serine proteases.[10] This allows for the precise determination of inhibitory activity without the complexities of a cellular environment.[9] The primary endpoint will be the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[11] The selection of enzymes should include both common proteases (e.g., Trypsin) and those implicated in disease pathology, such as inflammation (e.g., Tryptase) or coagulation (e.g., Thrombin, Factor Xa).[3]
Experimental Workflow: Enzyme Inhibition Screening
Caption: Workflow for determining the IC50 of 2,6-Dimethyl-benzamidine.
Protocol: Chromogenic Serine Protease Inhibition Assay
This protocol is a general template and should be optimized for each specific enzyme-substrate pair.
Materials:
-
2,6-Dimethyl-benzamidine hydrochloride
-
Selected serine proteases (e.g., Trypsin, Thrombin)
-
Corresponding chromogenic substrate (e.g., BAPNA for Trypsin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2,6-Dimethyl-benzamidine in anhydrous DMSO.[5] Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 1 mM to 1 nM).
-
Assay Plate Setup:
-
Add 20 µL of each compound dilution to triplicate wells.
-
Negative Control (0% Inhibition): Add 20 µL of Assay Buffer with equivalent DMSO concentration.
-
Positive Control (100% Inhibition): Add 20 µL of a known, potent inhibitor for the target enzyme (e.g., benzamidine).[1]
-
-
Enzyme Addition: Add 160 µL of the enzyme solution (pre-diluted in Assay Buffer to optimal concentration) to all wells.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the chromogenic substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) every minute for 30 minutes (kinetic) or after a fixed time point (endpoint).
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear phase of the kinetic curve.
-
Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.[11]
-
Data Presentation: Target Profile
| Target Enzyme | Substrate | IC50 of 2,6-Dimethyl-benzamidine (µM) | IC50 of Benzamidine (µM) [Reference] |
| Trypsin | BAPNA | [Experimental Value] | 21[3] |
| Thrombin | Chromogenic Substrate | [Experimental Value] | 220[][5] |
| Plasmin | Chromogenic Substrate | [Experimental Value] | 350[][5] |
| Tryptase | Chromogenic Substrate | [Experimental Value] | 20[3] |
Part 2: Cellular Efficacy Assessment
Once a primary molecular target is identified, the next step is to assess the compound's effect in a more complex biological system. Based on the known roles of serine proteases and the anti-inflammatory potential of amidine derivatives[6], a cell-based model of inflammation is a highly relevant choice.
Prerequisite: Cytotoxicity Profiling
Before evaluating efficacy, it is imperative to determine the compound's cytotoxic concentration range. This ensures that any observed effects are due to specific biological modulation, not cell death. The XTT assay is a modern, reliable method for this purpose, as it measures metabolic activity and its water-soluble formazan product streamlines the workflow compared to the traditional MTT assay.[12][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2,6-Dimethyl-benzamidine
-
XTT labeling reagent and electron-coupling reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 2,6-Dimethyl-benzamidine (e.g., from 200 µM down to 0.1 µM). Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours (duration should match the planned efficacy experiment).
-
XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this mixture to each well.[12]
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to a colored formazan product.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm, using a reference wavelength between 630-690 nm.[12]
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against compound concentration. All subsequent efficacy experiments should be conducted at non-toxic concentrations (i.e., well below the CC50).
Cellular Model: Inhibition of LPS-Induced Inflammation
Lipopolysaccharide (LPS) is a potent activator of macrophages via the Toll-like receptor 4 (TLR4) pathway, leading to the activation of NF-κB and the production of pro-inflammatory mediators. This model is ideal for assessing the potential anti-inflammatory effects of 2,6-Dimethyl-benzamidine.
Caption: Potential inhibition points of 2,6-Dimethyl-benzamidine in the LPS/TLR4 pathway.
Western blotting is a technique used to detect specific proteins in a sample, allowing for the semi-quantitative analysis of protein expression and post-translational modifications like phosphorylation.[14][15][16]
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80% confluency. Pre-treat cells with non-toxic concentrations of 2,6-Dimethyl-benzamidine for 1 hour. Subsequently, stimulate with LPS (1 µg/mL) for 30 minutes.
-
Sample Preparation (Lysate): Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17] Quantify the total protein concentration using a BCA or Bradford assay.[16]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[17] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. This step prevents non-specific antibody binding.[18]
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation: Cellular Efficacy
| Treatment Group | p-p65 NF-κB Expression (Normalized to Control) | iNOS Expression (Normalized to Control) | TNF-α Release (pg/mL) |
| Control (Untreated) | 1.0 | 1.0 | Baseline |
| LPS (1 µg/mL) | [Value] | [Value] | [Value] |
| LPS + Compound (Low Dose) | [Value] | [Value] | [Value] |
| LPS + Compound (High Dose) | [Value] | [Value] | [Value] |
Part 3: Framework for In Vivo Efficacy Testing
Positive in vitro and cellular results provide a strong rationale for advancing to preclinical animal models. The choice of model must be directly informed by the mechanistic insights gained from the previous stages.
Rationale and Model Selection
If 2,6-Dimethyl-benzamidine demonstrates potent inhibition of inflammatory pathways in macrophages, a well-established model of acute inflammation is the carrageenan-induced paw edema model in rodents.[19][20][21] This model is widely used for screening new anti-inflammatory agents.[22][23]
The Importance of Pharmacokinetics (PK)
Prior to in vivo efficacy studies, preliminary pharmacokinetic (PK) studies are essential for any small molecule.[24][25] These studies determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for establishing an appropriate dosing regimen (dose, route, and frequency) and ensuring the compound reaches the target tissue at therapeutic concentrations.[26][27][28]
High-Level Protocol: Carrageenan-Induced Paw Edema
-
Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week.
-
Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and 2,6-Dimethyl-benzamidine treatment groups (multiple doses).
-
Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Evaluation: Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.
References
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Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
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MTT assay. Wikipedia. Available at: [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCi. Available at: [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Available at: [Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
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What is an Inhibition Assay?. Biobide Blog. Available at: [Link]
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Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]
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Small Molecules and their Impact in Drug Discovery. Mantell Associates. Available at: [Link]
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In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
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Western Blotting(WB) Protocol. Cusabio. Available at: [Link]
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The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]
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The Subcellular Distribution of Small Molecules: From Pharmacokinetics to Synthetic Biology. ACS Publications - Molecular Pharmaceutics. Available at: [Link]
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functional in vitro assays for drug discovery. YouTube. Available at: [Link]
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Small-molecule pharmacokinetic: Significance and symbolism. Wisdom Library. Available at: [Link]
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Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. Available at: [Link]
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Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]
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Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. PubMed Central. Available at: [Link]
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Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed. Available at: [Link]
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In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. ResearchGate. Available at: [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
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Benzamidine. Wikipedia. Available at: [Link]
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Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. Available at: [Link]
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Benzamidine Conjugation Converts Expelled Potential Active Agents into Antifungals against Drug-Resistant Fungi. PubMed. Available at: [Link]
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Benzamidine | C7H8N2. PubChem - NIH. Available at: [Link]
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Application Notes and Protocols for the Development of Assays Using 2,6-Dimethyl-benzamidine
Authored by: A Senior Application Scientist
Introduction: The Role of 2,6-Dimethyl-benzamidine in Serine Protease Inhibition Assays
2,6-Dimethyl-benzamidine is an aromatic chemical compound belonging to the benzamidine class of molecules. Benzamidines are well-established as reversible, competitive inhibitors of serine proteases, a broad family of enzymes crucial in physiological processes ranging from digestion to blood coagulation.[1][2][3] These enzymes, which include trypsin, thrombin, and plasmin, are characterized by a highly conserved catalytic triad featuring a key serine residue in their active site. The inhibitory action of benzamidine and its derivatives stems from their structural mimicry of the guanidinium group of arginine, a natural substrate for many serine proteases. This allows them to bind to the enzyme's active site, thereby blocking substrate access and inhibiting enzymatic activity.[4]
The addition of two methyl groups at the 2 and 6 positions of the benzene ring in 2,6-Dimethyl-benzamidine can influence its binding affinity, selectivity, and pharmacokinetic properties compared to the parent benzamidine molecule. These modifications can enhance hydrophobic interactions within the enzyme's binding pocket, potentially leading to increased potency and selectivity for specific serine proteases.[2] This makes 2,6-Dimethyl-benzamidine a valuable tool for researchers developing assays to screen for novel serine protease inhibitors, to study enzyme kinetics, and for use as a positive control in high-throughput screening campaigns.
Mechanism of Action: Competitive Inhibition of Serine Proteases
2,6-Dimethyl-benzamidine functions as a competitive inhibitor. This means it reversibly binds to the active site of the serine protease, competing directly with the enzyme's natural substrate. The binding is reversible, and the inhibitor can be displaced by high concentrations of the substrate. The affinity of the inhibitor for the enzyme is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites. A lower Ki value indicates a higher binding affinity and a more potent inhibitor.
The following diagram illustrates the mechanism of competitive inhibition by 2,6-Dimethyl-benzamidine:
Caption: Competitive inhibition of a serine protease by 2,6-Dimethyl-benzamidine.
Application: A Versatile Tool in Drug Discovery and Protease Research
Due to their inhibitory properties, benzamidine derivatives like 2,6-Dimethyl-benzamidine are integral to several research applications:
-
High-Throughput Screening (HTS): Used as a reference inhibitor to validate assay performance and as a positive control.
-
Structure-Activity Relationship (SAR) Studies: Serves as a scaffold for the synthesis of more potent and selective protease inhibitors.[2]
-
Enzyme Kinetics and Mechanism Studies: Employed to probe the structure and function of serine protease active sites.
-
Protein Purification: Immobilized benzamidine derivatives are used in affinity chromatography to purify or remove serine proteases from biological samples.[5]
Quantitative Data: Inhibitory Potency of Benzamidine Derivatives
The inhibitory potency of benzamidine derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below provides a summary of reported Ki values for benzamidine and a related derivative against several human serine proteases, offering a baseline for expected results with 2,6-Dimethyl-benzamidine.
| Inhibitor | Target Protease | Ki (μM) |
| Benzamidine | Trypsin | 20[6] |
| Benzamidine | Thrombin | 320[6] |
| Benzamidine | Plasmin | 350[] |
| Benzamidine | uPA | 97[6] |
| Pentamidine (a bivalent benzamidine) | Plasmin | 2.1 ± 0.8[8] |
| Pentamidine (a bivalent benzamidine) | tPA | 43 ± 9.7[8] |
| Pentamidine (a bivalent benzamidine) | Thrombin | 4.5 ± 2.3[8] |
Experimental Protocol: In Vitro Serine Protease Inhibition Assay
This protocol provides a detailed methodology for determining the inhibitory activity of 2,6-Dimethyl-benzamidine against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials and Reagents
-
2,6-Dimethyl-benzamidine hydrochloride (MW: 184.66 g/mol )
-
Serine Protease (e.g., Trypsin from bovine pancreas)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2
-
Solvent for Inhibitor: 100% DMSO
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow Diagram
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- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Guide to the Safe Handling and Storage of 2,6-Dimethyl-benzamidine for Research and Development
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the safe handling and storage procedures for 2,6-Dimethyl-benzamidine (CAS No. 184778-43-6). As a substituted aromatic amidine, this compound shares structural similarities with known bioactive molecules, such as serine protease inhibitors.[1] Due to the absence of exhaustive toxicological data for this specific molecule, this guide is built upon the foundational principles of chemical safety, data from structurally analogous compounds, and established best practices for handling research chemicals.[2][3] The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Introduction and Scientific Context
2,6-Dimethyl-benzamidine is an aromatic organic compound featuring a benzamidine core with two methyl groups at the 2 and 6 positions of the phenyl ring. The benzamidine moiety is a well-known pharmacophore, recognized for its ability to act as a reversible, competitive inhibitor of serine proteases like trypsin and thrombin.[1] This functional group makes 2,6-Dimethyl-benzamidine and its derivatives valuable tools in biochemical research and as starting points for drug discovery programs.
However, the same reactivity that confers biological activity necessitates a robust approach to its handling and storage. Aromatic amines and their derivatives require careful management due to potential health hazards.[2] This guide provides the necessary protocols to handle this compound responsibly, ensuring both personnel safety and experimental integrity.
Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) with comprehensive toxicological data for 2,6-Dimethyl-benzamidine is not widely available. Therefore, a risk assessment must be conducted based on the chemical class (aromatic amidine) and data from structurally similar compounds. The primary anticipated hazards are summarized below.
Table 1: Summary of Anticipated Hazards
| Hazard Category | Potential Risk | Justification Based on Analogous Compounds |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | Benzamidine hydrochloride and related benzoyl derivatives are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Substituted benzoic acids and benzaldehydes, such as 2,6-Dimethylbenzoic acid, are known skin irritants (Category 2).[4][5] Direct contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact of dust or solutions with eyes is likely to cause significant irritation, a common property of amine salts and related aromatic compounds.[4][5][6] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of fine dusts can irritate the respiratory system.[4][5] Handling should occur in a well-ventilated area. |
| Chronic Effects | Unknown. | Data is unavailable. Some aromatic amines are associated with long-term health risks, including potential carcinogenicity.[2] Therefore, minimizing exposure is critical. |
Causality Behind Precaution: The guiding principle is to treat 2,6-Dimethyl-benzamidine as a potentially hazardous substance. The presence of the aromatic amine-like structure warrants stringent precautions to prevent skin/eye contact, inhalation, and ingestion, thereby mitigating both acute irritant effects and potential, yet uncharacterized, long-term risks.
Physical and Chemical Properties
Understanding the physical properties of a compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of 2,6-Dimethyl-benzamidine
| Property | Value | Source |
|---|---|---|
| CAS Number | 184778-43-6 | ChemicalBook[7] |
| Molecular Formula | C₉H₁₂N₂ | (Calculated) |
| Molecular Weight | 148.21 g/mol | (Calculated) |
| Boiling Point | 253.2 ± 50.0 °C (Predicted) | ChemicalBook[7] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | ChemicalBook[7] |
| pKa | 12.13 ± 0.50 (Predicted) | ChemicalBook[7] |
| Appearance | Likely an off-white to light yellow solid. | (Inferred from similar compounds) |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities involving solid 2,6-Dimethyl-benzamidine or its volatile solutions must be conducted within a certified chemical fume hood.[8][9] This is the primary method for preventing inhalation of dusts or vapors.
-
Ventilation: The laboratory should have adequate general ventilation. Storage areas should also be well-ventilated.[6][10]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and regularly tested.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent personal exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[8] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Inspect gloves for any signs of damage before use.[3] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker-gauge gloves. Wash hands thoroughly after removing gloves.[9][11] |
| Skin/Body Protection | A flame-resistant lab coat, fully buttoned. | Provides a barrier against spills. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.[8] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/particulate filter may be necessary.[12] |
Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for creating a self-validating system of safety.
Visual Workflow: Lifecycle of 2,6-Dimethyl-benzamidine in the Lab
The following diagram illustrates the key safety checkpoints from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of 2,6-Dimethyl-benzamidine.
Protocol for Weighing Solid Compound
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves).
-
Engineering Control: Power on the chemical fume hood and verify it is functioning correctly.
-
Procedure: a. Place an analytical balance inside the fume hood. b. Use a spatula to carefully transfer the desired amount of 2,6-Dimethyl-benzamidine from its stock container to a tared weigh boat or vial.[9] c. Avoid creating airborne dust. Do not tap or shake the container unnecessarily. d. Once weighing is complete, securely close the primary stock container. e. Clean the spatula and any contaminated surfaces within the hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Protocol for Solution Preparation
-
Preparation: All steps must be performed inside a chemical fume hood.
-
Procedure: a. Add the desired solvent to the receiving flask first. b. Slowly add the pre-weighed solid 2,6-Dimethyl-benzamidine to the solvent while stirring. This prevents clumping and reduces the risk of splashing. c. Cap the flask or beaker during dissolution to minimize vapor release. d. Label the final solution container clearly with the compound name, concentration, solvent, date, and your initials.[9]
Storage Protocol
-
Container: Ensure the compound is stored in its original, tightly sealed container or a clearly labeled, compatible secondary container.[11]
-
Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[6][10] The storage temperature should be based on manufacturer recommendations if available; for related benzamidines, storage at -20°C is sometimes recommended for long-term stability.[1]
-
Incompatibilities: Segregate 2,6-Dimethyl-benzamidine from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][13] Store away from food and drink.[6]
-
Inventory: Maintain an accurate chemical inventory to track the quantity and age of the compound.
Spill and Waste Disposal Protocol
-
Small Spills (Solid): a. If a small amount of solid is spilled inside a fume hood, gently sweep it up with a brush and dustpan, and place it in a sealed container for hazardous waste disposal. b. Avoid actions that create dust. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for chemical dust. c. Decontaminate the area with a suitable solvent.
-
Large Spills: a. Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. b. Prevent entry into the affected area. c. Follow your institution's specific emergency response plan for chemical spills.
-
Waste Disposal: a. Collect all waste materials (unused compound, contaminated PPE, cleaning materials) in a dedicated, clearly labeled, and sealed hazardous waste container.[9] b. Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations. Do not pour chemical waste down the sink.[3]
Emergency and First Aid Procedures
In case of exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[12] Seek immediate medical attention.[4]
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136406, 2,6-Dimethylbenzamide. [Link]
-
Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23294743, 2,6-Diethylbenzamide. [Link]
-
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. [Link]
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- 7. 2,6-DIMETHYL-BENZAMIDINE CAS#: 184778-43-6 [amp.chemicalbook.com]
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- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2,6-Dimethyl-benzamidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,6-Dimethyl-benzamidine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered during in vitro and in vivo assays. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure experimental success.
Introduction: Understanding the Challenge
2,6-Dimethyl-benzamidine, like many small molecule inhibitors, possesses a chemical structure that can present solubility challenges in the aqueous buffer systems typical of biological assays. Its architecture features a hydrophobic dimethylphenyl ring and a polar, basic amidine group. This amphipathic nature, combined with its high pKa, is the primary driver of the solubility issues researchers often face. Precipitated compound can lead to inaccurate concentration measurements, high variability, and false-negative results.
This guide will walk you through the chemical principles governing its solubility and provide a systematic, evidence-based approach to overcoming these hurdles.
Frequently Asked Questions & Troubleshooting
Q1: My 2,6-Dimethyl-benzamidine powder will not dissolve directly in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the correct way to prepare a stock solution?
This is a common and expected observation. The limited aqueous solubility of the free base form of 2,6-Dimethyl-benzamidine makes direct dissolution in neutral buffers highly challenging. The recommended best practice is to first create a concentrated primary stock solution in a suitable organic solvent.
Causality: The principle of "like dissolves like" is at play. Organic solvents are more effective at disrupting the crystal lattice energy of the solid compound and solvating its hydrophobic regions. Benzamidine and its derivatives are readily soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent. DMSO is the most common choice for cell-based assays due to its high solubilizing power and miscibility with water.
-
Calculation: Determine the mass of 2,6-Dimethyl-benzamidine required to achieve a desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution:
-
Add the weighed compound to a sterile, appropriate-sized tube (e.g., a polypropylene microcentrifuge tube).
-
Add the calculated volume of organic solvent (e.g., DMSO).
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent absorption of atmospheric moisture, as water in DMSO can reduce solubility over time.[3]
Data Summary Table 1: Reference Solubility of Benzamidine HCl in Common Solvents This table for the parent compound, benzamidine hydrochloride, serves as a useful starting guide. The 2,6-dimethyl derivative's solubility may differ but will likely follow similar trends in solvent preference.
| Solvent | Approximate Solubility | Source |
| Water | 50 mg/mL (may require heating) | [1][4] |
| PBS (pH 7.2) | ~3 mg/mL | [1][2] |
| DMSO | ~25 mg/mL | [1][2] |
| DMF | ~25 mg/mL | [1][2] |
| Ethanol | ~10 mg/mL | [1][2] |
Q2: I successfully made a 50 mM stock in DMSO, but it precipitates immediately when I dilute it into my final assay buffer. Why does this happen and how can I prevent it?
This phenomenon, known as "crashing out," occurs when the compound rapidly moves from a highly favorable solvent environment (DMSO) to a poor one (aqueous buffer). The final concentration of DMSO in the assay buffer is too low to maintain solubility. The key to preventing this lies in controlling the pH of the final solution and, if necessary, using co-solvents.
Causality: The Critical Role of pH and pKa The amidine functional group is basic. The predicted pKa of 2,6-Dimethyl-benzamidine is approximately 12.13.[5] This means that at physiological pH (e.g., 7.4), the amidine group will be almost entirely protonated (positively charged). This protonated, or salt, form is significantly more water-soluble than the neutral free base.[6][7] Therefore, maintaining an acidic to neutral pH is crucial.
Caption: pH-dependent protonation of the amidine group enhances aqueous solubility.
Troubleshooting Workflow for Preventing Precipitation
This workflow provides a systematic approach to solving dilution-related precipitation.
Caption: Systematic workflow for troubleshooting compound precipitation.
Protocol 2: Step-wise Dilution into Aqueous Assay Buffer
-
pH Control (First Line of Defense):
-
Ensure your final assay buffer is well-buffered and ideally has a pH between 6.0 and 7.4. The protonated form of the amidine is less susceptible to hydrolysis and more soluble.[1] Avoid highly basic buffers (pH > 9), which can cause rapid degradation and precipitation.[1]
-
If your experiment allows, preparing the final buffer at a slightly more acidic pH can significantly improve solubility.
-
-
Intermediate Dilution (To Avoid Solvent Shock):
-
Instead of a direct, large dilution (e.g., 1:1000), perform a two-step dilution.
-
Step A (Intermediate): Dilute your concentrated DMSO stock 1:10 into a small volume of 100% assay buffer or saline. Pipette vigorously while adding the stock to ensure rapid mixing. This creates an intermediate stock with 10% DMSO.
-
Step B (Final): Use this 10% DMSO intermediate stock to make the final dilutions into the assay buffer. This gradual reduction in solvent concentration minimizes precipitation.
-
-
Incorporate Co-solvents (If Necessary):
-
For particularly challenging assays requiring high final concentrations, the inclusion of a co-solvent in the final assay buffer may be necessary.[8][9]
-
Crucially, you must run a parallel "vehicle control" containing the exact same concentration of the co-solvent to account for any effects of the solvent on the biological system. [2]
-
Data Summary Table 2: Recommended Starting Concentrations for Co-solvents in Final Assay Buffer
| Co-Solvent | Typical Starting % (v/v) | Considerations | Source |
| DMSO | 0.1 - 1.0% | Standard, but can be toxic to some cells at >0.5%. Always run vehicle control. | [10] |
| Ethanol | 0.5 - 2.0% | Can be less toxic than DMSO but may affect enzyme kinetics or protein stability. | [11] |
| Polyethylene Glycol (PEG300/400) | 1.0 - 5.0% | Generally well-tolerated but increases solution viscosity. | [10] |
| Glycerol | 1.0 - 5.0% | Excellent for preserving protein stability but can also increase viscosity. | [10] |
Q3: My assay is highly sensitive to organic solvents. What is the absolute maximum percentage of DMSO I can use, and are there alternatives?
This is entirely dependent on your specific assay. Some primary cells or sensitive enzymes can show altered activity with as little as 0.1% DMSO.
Best Practice:
-
Determine Solvent Tolerance: Before beginning your compound experiments, run a solvent tolerance test. Prepare your assay with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) without any compound.
-
Identify the NOAEL: Find the No-Observed-Adverse-Effect Level (NOAEL), which is the highest concentration of DMSO that does not impact your assay's baseline signal or activity. This is the maximum percentage you should use in your experiments.
-
Consider Salt Forms: If solvent tolerance is extremely low, the best alternative is to obtain or synthesize the hydrochloride (HCl) salt of 2,6-Dimethyl-benzamidine. Salts of basic compounds are specifically designed to improve aqueous solubility, potentially allowing you to create an aqueous stock solution directly and avoid organic solvents altogether.[4][12][13]
Q4: Can I heat my final solution or sonicate it to get the compound to dissolve?
While gentle warming (to ~37°C) can be used to prepare primary stock solutions, it is not recommended for final aqueous assay solutions.[1]
Causality:
-
Degradation: Benzamidine and its derivatives are susceptible to hydrolysis, a process that is accelerated by increased temperature.[1] Heating your final assay plate could lead to compound degradation over the course of the experiment, resulting in a lower effective concentration.
-
Metastable Supersaturation: Heating can create a supersaturated solution that appears clear but is thermodynamically unstable. As the solution cools to the assay temperature, the compound may precipitate out, often as very fine particles that are not immediately visible.
Sonication can also introduce high energy that may degrade the compound or affect protein integrity in the assay. A properly formulated solution using the pH and co-solvent principles described above should not require these methods.
References
- Benzamidine.Solubility of Things.
- An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.Benchchem.
- Benzamidine sulf
- Amidine.Solubility of Things.
- 2,6-DIMETHYL-BENZAMIDINE CAS#: 184778-43-6.ChemicalBook.
- PRODUCT INFORMATION Benzamidine (hydrochloride).Cayman Chemical.
- Benzamidine 99 1670-14-0.Sigma-Aldrich.
- Benzamidine, HCl.CymitQuimica.
- Benzamidine HCl.Selleck Chemicals.
- Benzamidine hydrochloride.ChemicalBook.
- Benzamidine =99 206752-36-5.Sigma-Aldrich.
- Co-solvency and anti-solvent method for the solubility enhancement.Preprints.org.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs.PubMed.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PMC - NIH.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?NIH.
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- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
stability testing of 2,6-Dimethyl-benzamidine under experimental conditions
Welcome to the technical support center for 2,6-Dimethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. We will delve into the core stability profile, potential degradation pathways, and robust methodologies for assessing its stability under various experimental conditions.
Core Directive: Understanding the Stability of 2,6-Dimethyl-benzamidine
2,6-Dimethyl-benzamidine is an aromatic amidine, a class of compounds known for its susceptibility to hydrolysis.[1][2] The stability of this molecule is paramount for ensuring the integrity of experimental results and the efficacy of potential therapeutic applications. This guide will provide a framework for conducting forced degradation studies to identify likely degradation products and establish stability-indicating analytical methods.
The primary degradation pathway for benzamidine derivatives in aqueous solution is hydrolysis, yielding the corresponding benzamide and ammonia (or an amine).[2][3] The rate of this hydrolysis is highly dependent on pH and temperature. Generally, amidines are more stable in neutral to slightly acidic conditions and degrade more rapidly in basic conditions.[2]
The two methyl groups at the ortho positions of 2,6-Dimethyl-benzamidine introduce significant steric hindrance around the amidine functional group. This steric bulk is predicted to impede the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic carbon of the amidine. Consequently, 2,6-Dimethyl-benzamidine is expected to exhibit greater hydrolytic stability compared to unsubstituted benzamidine. Methyl groups are also weakly electron-donating, which can influence the reactivity of the aromatic ring, but the steric effect is likely the dominant factor in the stability of the amidine moiety.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2,6-Dimethyl-benzamidine?
A1: The primary and most anticipated degradation pathway for 2,6-Dimethyl-benzamidine in the presence of water is hydrolysis. This reaction cleaves the carbon-nitrogen double bond of the amidine group to form 2,6-Dimethyl-benzamide and ammonia. While oxidation is a potential secondary pathway for benzamidine derivatives, hydrolysis is typically the main concern.[2]
Q2: How do the 2,6-dimethyl substituents affect the stability of the molecule?
A2: The methyl groups at the ortho positions create significant steric hindrance around the amidine functional group.[8][9] This steric shield is expected to slow down the rate of hydrolysis by making it more difficult for water or hydroxide ions to attack the central carbon of the amidine. Therefore, 2,6-Dimethyl-benzamidine is likely more stable against hydrolysis than unsubstituted benzamidine.
Q3: What are the optimal storage conditions for 2,6-Dimethyl-benzamidine solutions?
A3: For optimal stability, aqueous solutions of 2,6-Dimethyl-benzamidine should be prepared fresh. If short-term storage is necessary, it is recommended to keep the solution at a neutral or slightly acidic pH (pH 5-7) and at low temperatures (2-8°C or frozen at -20°C).[1] Avoid basic conditions, as these will accelerate hydrolysis.[2] For long-term storage, the compound should be kept as a solid in a desiccated, inert atmosphere.[1]
Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?
A4: Unexpected peaks could be primary or secondary degradation products. The most likely degradation product is 2,6-Dimethyl-benzamide, resulting from hydrolysis. Other possibilities include oxidative degradation products or interactions with excipients in your formulation. A comprehensive forced degradation study will help in identifying these potential degradants.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of 2,6-Dimethyl-benzamidine in solution | Hydrolysis due to high pH. | Ensure the pH of your solution is neutral or slightly acidic. Use buffered solutions to maintain pH control.[1] |
| Elevated temperature. | Store solutions at recommended low temperatures (2-8°C or -20°C).[1] Avoid prolonged exposure to ambient or higher temperatures. | |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase pH. | The mobile phase pH should be optimized to ensure the analyte and its degradants are in a suitable ionization state. For amidines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective.[10] |
| Sub-optimal column chemistry. | A C18 column is a good starting point, but for polar compounds, a column with a different stationary phase (e.g., polar-embedded or phenyl-hexyl) might provide better separation. | |
| Mass imbalance in forced degradation studies | Formation of non-UV active or volatile degradants. | Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify degradants that may not have a strong UV chromophore. |
| Adsorption of analyte or degradants to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. | |
| Broad or disappearing N-H peaks in ¹H NMR | Tautomerism and proton exchange. | Acquire the NMR spectrum at a lower temperature to slow down tautomeric exchange. Using a dry, aprotic solvent like DMSO-d₆ can also help. Adding a drop of D₂O will confirm N-H peaks as they will exchange and disappear.[1] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of 2,6-Dimethyl-benzamidine and to develop a stability-indicating analytical method.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodologies
1. Acid and Base Hydrolysis:
-
Objective: To evaluate stability in acidic and basic conditions.
-
Procedure:
-
Prepare a solution of 2,6-Dimethyl-benzamidine (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) to prevent further degradation.
-
Analyze by HPLC.
-
2. Oxidative Degradation:
-
Objective: To assess susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of 2,6-Dimethyl-benzamidine (e.g., 1 mg/mL).
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Withdraw aliquots at specified time points.
-
Analyze by HPLC. It may be necessary to quench the reaction with a reagent like sodium bisulfite, but check for potential interference with the chromatography.
-
3. Thermal Degradation:
-
Objective: To determine the effect of heat on the solid and solution state.
-
Procedure:
-
Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period. Dissolve samples at various time points for HPLC analysis.
-
Solution State: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) and analyze aliquots over time.
-
4. Photostability:
-
Objective: To evaluate the impact of light exposure.
-
Procedure:
-
Expose a solution of 2,6-Dimethyl-benzamidine to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15][16][17] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
-
Analyze the samples at appropriate time intervals by HPLC.
-
Proposed Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting point would be 5% B, ramping to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or the λmax of 2,6-Dimethyl-benzamidine) and/or Mass Spectrometry (MS) for peak identification.[10][18]
-
Injection Volume: 10 µL
Degradation Pathway Visualization
The primary degradation pathway is hydrolysis. The steric hindrance from the ortho-methyl groups is expected to slow this process compared to unsubstituted benzamidine.
Caption: Primary hydrolytic degradation of 2,6-Dimethyl-benzamidine.
References
-
Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Updated January 29, 2025. [Link]
-
14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Accessed January 12, 2026. [Link]
-
16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Updated September 24, 2022. [Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. Published September 6, 2012. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Accessed January 12, 2026. [Link]
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research. Accessed January 12, 2026. [Link]
-
The Chemistry of the Amidines. ResearchGate. Accessed January 12, 2026. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Accessed January 12, 2026. [Link]
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Inhibition of four human serine proteases by substituted benzamidines. PubMed. Accessed January 12, 2026. [Link]
-
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Accessed January 12, 2026. [Link]
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-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Published November 30, 2022. [Link]
-
trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH. Published May 1, 2015. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Published November 8, 2022. [Link]
-
Forced Degradation Studies in Pharmaceutical Industry. YouTube. Published October 14, 2023. [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Accessed January 12, 2026. [Link]
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. Accessed January 12, 2026. [Link]
-
Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. ResearchGate. Published August 5, 2025. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Published March 25, 2021. [Link]
-
Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: the susceptibility of the amide group to polar substituent effects. Sci-Hub. Accessed January 12, 2026. [Link]
-
2,6-Dimethylbenzamide | C9H11NO | CID 136406. PubChem - NIH. Accessed January 12, 2026. [Link]
-
Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. PubMed. Accessed January 12, 2026. [Link]
-
Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. Accessed January 12, 2026. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Updated April 30, 2025. [Link]
-
Annex 10. ICH. Accessed January 12, 2026. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. Published July 13, 2023. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC - PubMed Central. Published November 23, 2024. [Link]
-
What is the effect of steric hindrance on the hydrolysis of haloalkanes? Quora. Published February 22, 2023. [Link]
-
Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. ResearchGate. Published August 6, 2025. [Link]
-
Stability of bicyclic guanidine superbases and their salts in water. HELDA - University of Helsinki. Published February 13, 2025. [Link]
Sources
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- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. biomedres.us [biomedres.us]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Methods for 2,6-Dimethyl-benzamidine
Welcome to the technical support center for the purification of 2,6-Dimethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. The information herein is synthesized from established chemical principles and field-proven insights to ensure you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of 2,6-Dimethyl-benzamidine.
Q1: My crude 2,6-Dimethyl-benzamidine is an oil, but I expected a solid. What should I do?
A1: It is not uncommon for crude products to appear as oils due to the presence of residual solvents or impurities that depress the melting point. First, ensure all volatile solvents from the reaction workup have been thoroughly removed under high vacuum. If the product remains oily, this suggests the presence of significant impurities. Proceeding with a robust purification method such as column chromatography is recommended before attempting crystallization.
Q2: What are the most common impurities I should expect in my crude 2,6-Dimethyl-benzamidine?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 2,6-dimethylbenzonitrile with a source of ammonia or an amine. Potential impurities include unreacted 2,6-dimethylbenzonitrile, by-products from side reactions, and residual reagents. If a multi-step synthesis is employed, intermediates from previous steps may also be present.
Q3: Which analytical techniques are best for assessing the purity of 2,6-Dimethyl-benzamidine?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent initial technique for qualitatively assessing the number of components in your crude mixture and for monitoring the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q4: Can I purify 2,6-Dimethyl-benzamidine by distillation?
A4: While theoretically possible, distillation is generally not the preferred method for purifying benzamidine derivatives. These compounds can have high boiling points and may be thermally labile, potentially leading to decomposition at the required temperatures.[1] Purification techniques like crystallization or chromatography are typically more suitable.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific purification challenges.
Troubleshooting Scenario 1: Persistent Impurities After Crystallization
Problem: You have attempted to purify your crude 2,6-Dimethyl-benzamidine by crystallization, but TLC or HPLC analysis shows that a significant amount of a key impurity remains.
Root Cause Analysis: This issue often arises from one of the following:
-
Co-crystallization: The impurity has similar solubility properties to the desired product in the chosen solvent system, causing it to crystallize alongside your product.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving both the product and the impurity, or not effective enough at selectively precipitating the product.
Solution Pathway:
-
Solvent System Re-evaluation: A systematic approach to selecting a new crystallization solvent is crucial. The ideal solvent should dissolve the crude product when hot but allow for the selective crystallization of 2,6-Dimethyl-benzamidine upon cooling, leaving impurities in the mother liquor.
-
Protocol for Solvent Screening:
-
Place a small amount of your impure product (10-20 mg) into several small test tubes.
-
Add a few drops of a different solvent to each tube from the list below.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this temperature.
-
Gently heat the tubes that did not show solubility at room temperature. The compound should dissolve upon heating.
-
Allow the dissolved samples to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The best solvent will yield a good quantity of crystals.
-
-
| Solvent Category | Examples | Suitability for Benzamidines |
| Polar Protic | Ethanol, Isopropanol | Often effective for crystallization.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Good options, acetonitrile can be particularly effective.[2] |
| Nonpolar | Hexane, Toluene | More likely to be used as an anti-solvent in a multi-solvent system. |
| Mixed Solvents | Dichloromethane/Hexane, Ethyl Acetate/Hexane | Can provide fine-tuned solubility for difficult purifications. |
-
Employing an Anti-Solvent: If a single solvent is not effective, an anti-solvent system can be used.
-
Protocol for Anti-Solvent Crystallization:
-
Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "poor" solvent (an anti-solvent in which the product is insoluble) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility. A common combination is dissolving in a polar solvent like ethanol and adding a nonpolar anti-solvent like hexane.
-
-
Troubleshooting Scenario 2: Low Recovery After Column Chromatography
Problem: You have purified your 2,6-Dimethyl-benzamidine using silica gel column chromatography, but the final yield is significantly lower than expected.
Root Cause Analysis:
-
Product Decomposition on Silica Gel: Benzamidines are basic compounds and can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and in some cases, decomposition.[2]
-
Irreversible Adsorption: The basic nature of the amidine group can lead to strong, sometimes irreversible, binding to the silica.
-
Inappropriate Eluent System: The chosen mobile phase may not be sufficiently polar to elute the product effectively.
Solution Pathway:
-
Deactivating the Silica Gel: To mitigate the acidity of the silica gel, it can be treated with a base.
-
Protocol for Basic Wash or Additive:
-
Option A: Pre-treat the eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent mixture (e.g., ethyl acetate/hexane).[2] This will neutralize the acidic sites on the silica as the eluent passes through.
-
Option B: Use a basic stationary phase: Consider using a different stationary phase altogether, such as alumina (basic or neutral), which is more suitable for basic compounds.
-
-
-
Optimizing the Mobile Phase: A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.
-
Protocol for Gradient Elution:
-
Start with a nonpolar eluent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) to elute nonpolar impurities.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to first elute impurities that are less polar than your product, and then elute your product cleanly.
-
A typical gradient for a benzamidine derivative might be from 0% to 50% ethyl acetate in hexane, with 0.5% triethylamine throughout.
-
-
Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for tackling the purification of 2,6-Dimethyl-benzamidine.
Caption: Decision workflow for purifying 2,6-Dimethyl-benzamidine.
Troubleshooting Scenario 3: Product Appears to be Decomposing During Workup or Purification
Problem: You observe the appearance of new, unwanted spots on your TLC plate during aqueous workup or after leaving the compound on a chromatography column for an extended period.
Root Cause Analysis: Benzamidines can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, to form the corresponding amide (2,6-dimethylbenzamide). The presence of water and non-neutral pH can facilitate this degradation.
Solution Pathway:
-
pH Control During Workup:
-
Ensure that any aqueous washes are performed with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution followed by brine). Avoid strong acids or bases.
-
Minimize the contact time with the aqueous phase. Promptly separate the layers and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
-
Efficient Chromatography:
-
Do not let the column run dry.
-
Perform the chromatography session in a timely manner to reduce the contact time between your compound and the stationary phase.
-
Consider using flash chromatography, which is faster than traditional gravity chromatography.
-
Visualizing the Hydrolysis Pathway
The following diagram illustrates the potential hydrolysis of 2,6-Dimethyl-benzamidine.
Caption: Potential hydrolysis of 2,6-Dimethyl-benzamidine.
By understanding the chemical nature of 2,6-Dimethyl-benzamidine and systematically addressing the challenges of purification, you can significantly improve the purity and recovery of your final product. Always rely on analytical data to guide your purification strategy.
References
-
MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]]
-
MDPI. (n.d.). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Retrieved from [Link]]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]2]
Sources
Technical Support Center: Minimizing Off-Target Effects of 2,6-Dimethyl-benzamidine in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 2,6-Dimethyl-benzamidine in their cell-based assays. This guide is designed to provide you with the expertise and practical insights needed to anticipate, identify, and mitigate potential off-target effects of this compound. Given the limited specific data on 2,6-Dimethyl-benzamidine, this document leverages established knowledge of the broader class of benzamidine derivatives, which are recognized as competitive inhibitors of serine proteases.[1][2] It is crucial for researchers to empirically validate the on- and off-target effects of 2,6-Dimethyl-benzamidine within their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the likely primary target of 2,6-Dimethyl-benzamidine?
Q2: What are the potential off-target effects of 2,6-Dimethyl-benzamidine?
Off-target effects arise when a compound interacts with proteins other than its intended target, leading to unforeseen biological consequences. For 2,6-Dimethyl-benzamidine, potential off-target effects include:
-
Inhibition of other serine proteases: The human genome contains a large family of serine proteases with varying degrees of structural similarity in their active sites. It is plausible that 2,6-Dimethyl-benzamidine could inhibit multiple serine proteases, leading to a complex cellular phenotype.
-
Interaction with other enzymes: Although less likely, the compound could potentially interact with other classes of enzymes that have binding pockets amenable to the benzamidine structure.
-
Non-specific cytotoxicity: At higher concentrations, small molecules can induce cytotoxicity through mechanisms unrelated to their primary target, such as membrane disruption or mitochondrial dysfunction.
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of your data. Key strategies include:
-
Dose-response experiments: Use the lowest effective concentration of 2,6-Dimethyl-benzamidine that elicits the desired on-target phenotype. A comprehensive dose-response curve will help identify a suitable concentration window.
-
Target engagement validation: Confirm that 2,6-Dimethyl-benzamidine is binding to its intended target in your cells using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Phenotypic rescue experiments: If you are studying the inhibition of a specific protease, try to rescue the observed phenotype by adding the downstream product of that enzyme's activity.
Troubleshooting Guide
This section provides solutions to common problems encountered when using 2,6-Dimethyl-benzamidine in cell-based assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected or widespread cytotoxicity | Off-target toxicity, compound precipitation, or solvent toxicity. | 1. Perform a cytotoxicity assay: Use an LDH or other viability assay to determine the cytotoxic concentration of the compound. 2. Check for compound precipitation: Visually inspect your culture medium for any signs of compound precipitation. 3. Lower the solvent concentration: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). |
| Inconsistent or no observable effect | Compound instability, incorrect dosage, or inactive target pathway. | 1. Verify compound integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions. 2. Confirm target expression: Check that your cell line expresses the intended serine protease target. 3. Validate target engagement: Use CETSA to confirm that the compound is binding to its target in your cells. |
| Phenotype does not match expectations for target inhibition | Off-target effects are dominating the cellular response. | 1. Perform a kinome scan or broad-panel screen: This will identify other potential protein targets of your compound. 2. Use a more specific inhibitor: If available, compare your results with a more selective inhibitor for your target of interest. 3. Employ genetic knockdown/knockout: Use siRNA or CRISPR to validate that the phenotype is due to the inhibition of the intended target. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow for CETSA
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Step-by-Step Methodology:
-
Cell Treatment: Plate your cells and grow them to the desired confluency. Treat the cells with 2,6-Dimethyl-benzamidine at your desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of your target protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of 2,6-Dimethyl-benzamidine indicates target engagement.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Seed your cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of concentrations of 2,6-Dimethyl-benzamidine. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing a substrate and a tetrazolium salt) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit manufacturer's protocol. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of 2,6-Dimethyl-benzamidine relative to the positive and negative controls.
Visualization of Potential Signaling Pathways
As serine proteases are the likely targets of 2,6-Dimethyl-benzamidine, their inhibition can impact various signaling pathways. Serine proteases can activate Protease-Activated Receptors (PARs), which in turn can trigger downstream signaling cascades involving G-proteins, MAP kinases, and PI3K/Akt pathways, influencing processes like cell proliferation, inflammation, and barrier function.[6][7][8]
Caption: Potential signaling pathways affected by serine protease inhibition.
References
-
Buzza, M. S., & Antalis, T. M. (2017). Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function. PLoS ONE, 12(7), e0180359. [Link]
- Coughlin, S. R. (2000). Proteinase-activated receptors: novel mechanisms of signaling by serine proteases. Journal of the American Society of Nephrology, 11(1), 155-162.
-
Nicole, O., Lemarchant, S., & Ali, C. (2016). Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. Frontiers in cellular neuroscience, 10, 23. [Link]
-
PubChem. (n.d.). Benzamidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
- Cheng, L., Tennant, R. E., & Lin, C. M. (1985). Inhibition of four human serine proteases by substituted benzamidines. The Journal of pharmacology and experimental therapeutics, 234(2), 346–351.
- Stürzebecher, J., & Markwardt, F. (1978). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta biologica et medica Germanica, 37(1), 1-6.
-
Bertin Bioreagent. (n.d.). Benzamidine (hydrochloride). Retrieved from [Link]
-
Alves, T. L., & Di Cera, E. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(22), e202200364. [Link]
-
Numata, M., Sugihara, F., & Aida, T. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802–2805. [Link]
-
ChemHelpASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. [Link]
-
ChemHelpASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2,6-Dimethyl-benzamidine
Welcome to the technical support center for the synthesis of 2,6-dimethyl-benzamidine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the specific challenges encountered during the scale-up of this sterically hindered benzamidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 2,6-dimethyl-benzamidine.
Q1: What is the most common and scalable synthetic route to 2,6-dimethyl-benzamidine?
A1: The most established and widely used method for synthesizing amidines from nitriles is the Pinner reaction.[1][2] This two-step process involves the acid-catalyzed reaction of the starting material, 2,6-dimethylbenzonitrile, with an alcohol (typically ethanol) to form an intermediate imino ether salt (a Pinner salt), followed by ammonolysis to yield the final 2,6-dimethyl-benzamidine, usually isolated as its hydrochloride salt.[3][4]
Q2: Why is the synthesis of 2,6-dimethyl-benzamidine particularly challenging compared to unsubstituted benzamidine?
A2: The primary challenge stems from steric hindrance. The two methyl groups in the ortho positions (positions 2 and 6) of the benzonitrile ring significantly impede the approach of nucleophiles to the nitrile carbon. This steric crowding slows down the reaction rates for both the formation of the Pinner salt and its subsequent ammonolysis, often requiring more forcing conditions which can, in turn, promote side reactions.
Q3: What are the most critical parameters to control during the Pinner reaction for this substrate?
A3: The two most critical parameters are strict anhydrous conditions and low-temperature control . The Pinner salt intermediate is highly susceptible to hydrolysis, which leads to the formation of 2,6-dimethylbenzamide as a significant byproduct.[2][5] Additionally, the Pinner salt can be thermally unstable and may rearrange to an N-alkyl amide at elevated temperatures.[1][3]
Q4: What are the primary impurities I should expect in my final product?
A4: The most common impurities are:
-
Ammonium Chloride (NH₄Cl): A stoichiometric byproduct of the ammonolysis step. Its removal is a key purification challenge due to its similar salt-like properties.[6]
-
2,6-Dimethylbenzamide: Formed by the hydrolysis of the Pinner salt intermediate if moisture is present.
-
Unreacted 2,6-Dimethylbenzonitrile: Resulting from incomplete conversion in the first step.
Q5: How should I store the final product, 2,6-dimethyl-benzamidine hydrochloride?
A5: 2,6-Dimethyl-benzamidine hydrochloride should be stored as a crystalline solid in a tightly sealed container at room temperature or below, protected from moisture.[7] Aqueous solutions of benzamidines are prone to hydrolysis, especially under neutral to basic conditions, leading to the formation of the corresponding benzamide.[8] Therefore, it is recommended to prepare aqueous solutions fresh and use them promptly.[7]
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This guide is structured around the two main stages of the Pinner reaction, addressing specific problems you may encounter.
Stage 1: Pinner Salt Formation (2,6-Dimethylbenzonitrile → 2,6-Dimethylphenyl-ethanimidate HCl)
Problem 1: Low or Stalled Conversion of 2,6-Dimethylbenzonitrile
-
Question: My reaction has stalled, and a significant amount of starting material remains even after prolonged reaction time. What's wrong?
-
Answer: This is a common issue, often exacerbated by the steric hindrance of the substrate. Let's break down the potential causes and solutions.
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization |
| Inadequate HCl Saturation | The Pinner reaction is acid-catalyzed. The nitrile must be protonated to become a sufficiently strong electrophile for the weakly nucleophilic alcohol to attack. Insufficient HCl leads to a slow reaction rate. | Ensure a continuous, slow bubbling of thoroughly dried hydrogen chloride gas through the reaction mixture. On scale-up, this may require subsurface sparging. Monitor the reaction mass for consistent HCl uptake (e.g., by weight or by monitoring off-gas with a basic scrubber). |
| Presence of Moisture | Water is a competing nucleophile. It can hydrolyze the activated nitrile or the Pinner salt intermediate, consuming HCl and leading to the formation of 2,6-dimethylbenzamide. | Use anhydrous alcohol (ethanol is common) and ensure all solvents are dried over molecular sieves. Glassware must be oven- or flame-dried. The HCl gas stream must be passed through a drying train (e.g., concentrated H₂SO₄ bubblers).[4] |
| Sub-optimal Temperature | While low temperatures are needed to prevent side reactions, excessively cold conditions (< -10 °C) can slow the reaction rate of this sterically hindered nitrile to an impractical level. | A temperature range of -5 °C to 5 °C is a typical starting point.[5] If conversion is slow, consider a slight, controlled increase in temperature (e.g., to 5-10 °C), while carefully monitoring for the appearance of byproducts. |
Problem 2: Significant Formation of 2,6-Dimethylbenzamide
-
Question: My crude product contains a large amount of 2,6-dimethylbenzamide. How can I prevent this?
-
Answer: The presence of 2,6-dimethylbenzamide is almost always due to unwanted hydrolysis. The workflow below illustrates the critical points where moisture must be excluded.
Workflow: Pinner Reaction & Key Control Points
Caption: Workflow for Pinner synthesis highlighting critical anhydrous inputs.
The key is prevention. Once the Pinner salt is formed, it must be handled under a strictly inert and dry atmosphere (e.g., Nitrogen or Argon) until the ammonolysis step is initiated. Avoid any aqueous quenches or workups at this intermediate stage.
Stage 2: Ammonolysis and Purification
Problem 3: Incomplete Ammonolysis of the Pinner Salt
-
Question: After adding ammonia, I still see a significant amount of intermediate in my crude reaction mixture. Why?
-
Answer: This can be a physical or chemical issue, especially on a larger scale.
-
Physical State of Pinner Salt: The Pinner salt often precipitates from the reaction mixture as a thick solid or cake. If this solid is not broken up or well-suspended, the ammonia cannot penetrate the solid mass, leading to incomplete reaction on the surface of the particles.[4]
-
Solution: Ensure vigorous mechanical stirring. If the solid is too thick, it may be necessary to grind the isolated Pinner salt (under inert atmosphere) to a fine powder before adding the alcoholic ammonia solution.[4]
-
-
Insufficient Ammonia: A sufficient excess of ammonia is required to drive the reaction to completion.
-
Solution: Use a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol). Typically, a 5-10 fold excess of ammonia is used. The reaction is often allowed to stir for an extended period (24-48 hours) at room temperature to ensure completion.[4]
-
Problem 4: Difficulty Removing Ammonium Chloride (NH₄Cl) from the Final Product
-
Question: My final product is heavily contaminated with ammonium chloride, and standard recrystallization isn't working. How can I purify it?
-
Answer: This is the most common purification challenge. Since both 2,6-dimethyl-benzamidine HCl and NH₄Cl are polar salts, their solubilities can be similar. The key is to exploit subtle differences in solubility in organic solvents.
Purification Strategy: Selective Extraction/Recrystallization
A proven method is extraction with a hot solvent in which the product has moderate solubility, but NH₄Cl has very low solubility.[9]
Step-by-Step Protocol:
-
Evaporate the Reaction Mixture: After the ammonolysis is complete, filter off the bulk of the precipitated NH₄Cl. Evaporate the filtrate to dryness to obtain the crude solid mixture of your product and residual NH₄Cl.
-
Selective Extraction: Transfer the crude solid to a flask and add hot acetonitrile or ethanol.[9]
-
Stir and Heat: Stir the slurry at reflux for 30-60 minutes. The 2,6-dimethyl-benzamidine HCl will dissolve, while the majority of the NH₄Cl will remain as an insoluble solid.
-
Hot Filtration: Quickly filter the hot mixture to remove the insoluble NH₄Cl.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the purified 2,6-dimethyl-benzamidine hydrochloride.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
The diagram below illustrates the decision-making process for purification.
Diagram: Purification Logic
Caption: Decision tree for purifying 2,6-dimethyl-benzamidine HCl.
References
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
-
NIH National Library of Medicine. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]
-
Chem-Station. (2017). Pinner Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106565540A - Synthesis method for benzamidine derivatives.
-
Organic Syntheses. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
Sources
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- 2. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Selectivity of 2,6-Dimethyl-benzamidine for Specific Proteases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and experimental protocols to address challenges in enhancing the selectivity of 2,6-Dimethyl-benzamidine and its derivatives for specific serine proteases. Our goal is to empower you with the scientific rationale and practical steps needed to optimize your inhibitor design and screening workflows.
Foundational Understanding: The Challenge of Selectivity with Benzamidine Scaffolds
2,6-Dimethyl-benzamidine belongs to the benzamidine class of compounds, which are well-established competitive inhibitors of serine proteases.[1] The core mechanism involves the positively charged amidine group mimicking the side chain of arginine or lysine. This allows it to form strong electrostatic interactions with the conserved, negatively charged aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket of these enzymes.[2][3]
The inherent challenge with simple scaffolds like 2,6-Dimethyl-benzamidine is their potential for broad reactivity. Because the S1 pocket and the catalytic triad are highly conserved across many serine proteases, inhibitors that primarily target this pocket can exhibit poor selectivity, leading to off-target effects in complex biological systems.[4][5] The key to improving selectivity is to design modifications that exploit the subtle structural differences in other, less conserved regions of the enzyme's active site, such as the S2, S3, and S4 pockets or nearby exosites.[1][4]
Troubleshooting Guide: Enhancing Inhibitor Selectivity
This section is structured in a question-and-answer format to directly address common issues encountered during research.
Q1: My 2,6-Dimethyl-benzamidine analog shows potent inhibition of my target protease, but it also inhibits several related proteases. How do I begin to improve its selectivity?
A1: This is a common starting point in inhibitor development. The initial broad activity confirms that your core scaffold is active. The path to selectivity involves a systematic, structure-guided approach.
-
Step 1: Structural Analysis of Target vs. Off-Target Proteases. The first step is to understand the structural differences between your target and off-target enzymes. Utilize protein structure databases (e.g., PDB) to find crystal structures of your proteases of interest, preferably in complex with inhibitors. Align the active sites and meticulously compare the residues that form the S2, S3, and S4 specificity pockets. Look for differences in size, hydrophobicity, and charge.[6] These differences are the footholds you will exploit for selective inhibitor design.
-
Step 2: Computational Modeling (In Silico Docking). Before synthesizing new compounds, use molecular docking simulations to predict how modifications to your 2,6-Dimethyl-benzamidine scaffold might interact with the different active sites. For example, if your target protease has a deep, hydrophobic S4 pocket while an off-target protease has a shallow or charged one, you can model the addition of a hydrophobic extension to your inhibitor to specifically engage with the target's S4 pocket.[7]
-
Step 3: Develop a Selectivity Screening Panel. Establish a robust biochemical assay panel that includes your primary target and a carefully chosen set of the most relevant off-target proteases. This panel will be your primary tool for quantifying selectivity as you test new derivatives.
Q2: What are the most effective medicinal chemistry strategies for modifying the 2,6-Dimethyl-benzamidine scaffold to increase selectivity?
A2: Once you have identified structural differences, you can employ several proven strategies:
-
Strategy 1: Exploit the S2-S4 Pockets. This is the most direct approach. Since the 2,6-dimethylphenyl group of your starting compound primarily occupies the S1 pocket, you can add substituents at the 3, 4, or 5 positions of the phenyl ring. The goal is to introduce chemical groups that will form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues in the S2-S4 pockets of your target enzyme, while potentially creating steric clashes or unfavorable interactions with off-target enzymes.[8][9]
-
Strategy 2: Modulate Electrostatic Properties. Subtle differences in the electrostatic potential within the active sites of different proteases can be a powerful tool for achieving selectivity.[7] For instance, introducing an electronegative group (like an ester or a sulfonyl group) on your inhibitor could enhance binding to a target with a complementary electropositive region, while being repelled by an off-target enzyme with a negative potential in the same area.[7]
-
Strategy 3: Introduce Rigidity and Conformational Constraints. Flexible molecules can adapt to multiple active sites, leading to poor selectivity. By incorporating your benzamidine scaffold into a more rigid, cyclic structure (e.g., an isoindoline), you can lock it into a conformation that is optimal for binding to your target protease but suboptimal for off-targets.[8][10]
-
Strategy 4: Multivalency. Linking multiple benzamidine units together with appropriate linkers can significantly enhance potency and selectivity.[11] This strategy, known as multivalency, increases the effective local concentration of the inhibitor around the enzyme and can be optimized to selectively target specific proteases based on the spatial arrangement of their binding sites.[11]
Q3: My IC50 values are inconsistent across experiments, making it difficult to reliably determine the selectivity index. What are the likely causes and solutions?
A3: Reproducibility is crucial for confident decision-making. Inconsistent IC50 values in enzyme inhibition assays often stem from a few common experimental variables.
| Potential Cause | Troubleshooting Steps & Explanation |
| Enzyme Activity/Concentration | Ensure you are using a consistent, known concentration of active enzyme. Enzyme preparations can lose activity over time. It is critical to determine the active enzyme concentration before each set of experiments, for example, by titration.[12] |
| Substrate Concentration | For competitive inhibitors, the measured IC50 is highly dependent on the substrate concentration. Always perform your assays with the substrate concentration at or below its Michaelis-Menten constant (Km). This ensures that your IC50 values are a more accurate reflection of the inhibitor's binding affinity (Ki). |
| Incubation Times | Pre-incubation time of the enzyme and inhibitor before adding the substrate can affect the results, especially for slow-binding inhibitors. Standardize this pre-incubation time across all experiments.[13] |
| Buffer Components & pH | Ensure your assay buffer composition, pH, and ionic strength are consistent. Small variations can alter enzyme activity and inhibitor binding. Be aware of potential inhibitory contaminants in your samples, such as detergents or chelating agents like EDTA.[13][14] |
| Inhibitor Solubility | Poor solubility of your test compounds can lead to artificially high IC50 values. Inspect your assay wells for precipitation. If solubility is an issue, consider adjusting the DMSO concentration (while ensuring it doesn't inhibit the enzyme) or using alternative formulation strategies. |
| Data Analysis Model | For very potent ("tight binding") inhibitors, where the inhibitor concentration is close to the enzyme concentration, the standard IC50 equation may not be appropriate. In such cases, use the Morrison equation for a more accurate determination of the inhibition constant (Ki).[12][15] |
Key Experimental Protocol: Assessing Inhibitor Selectivity
This protocol outlines a standard competitive enzymatic assay to determine the IC50 values for your lead compound against a target and an off-target protease.
Objective: To determine the IC50 of an inhibitor and calculate its selectivity index.
Materials:
-
Purified target and off-target proteases of known active concentration.
-
Fluorogenic or chromogenic substrate specific for the proteases.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 - adjust as needed for optimal enzyme activity).
-
Test inhibitor (e.g., 2,6-Dimethyl-benzamidine derivative) dissolved in 100% DMSO.
-
96-well microplate (black for fluorescence, clear for absorbance).
-
Microplate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of your inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Reaction Setup: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer.
-
A small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO for control wells.
-
Enzyme solution (pre-diluted in assay buffer to the desired final concentration).
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution (pre-warmed to the assay temperature) to all wells to start the reaction. The final substrate concentration should be ≤ Km.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the rate of product formation (increase in fluorescence or absorbance) over time. Ensure the reaction rate is linear during the measurement period.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the data by setting the rate of the DMSO-only control (no inhibition) to 100% activity and the rate of a fully inhibited control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
-
Calculate Selectivity Index (SI): The SI is a crucial metric for quantifying selectivity. It is calculated as the ratio of the IC50 for the off-target protease to the IC50 for the target protease.
-
SI = IC50 (Off-Target) / IC50 (Target)
-
A higher SI value indicates greater selectivity for the target protease.
-
Visualizations
Workflow for Improving Inhibitor Selectivity
Caption: Iterative workflow for enhancing protease inhibitor selectivity.
Principle of Selectivity via Specificity Pockets
Caption: Exploiting non-conserved pockets for selective inhibition.
Frequently Asked Questions (FAQs)
Q: How do I choose the most relevant proteases for my selectivity screening panel? A: Your panel should be guided by the biological context. Include proteases from the same family that are most structurally similar to your target. Also, include any proteases known to be involved in related physiological or pathological pathways where cross-reactivity would be undesirable.
Q: What is considered a "good" selectivity index? A: While context-dependent, a selectivity index of >100-fold is often considered a good benchmark for a lead compound in early-stage drug discovery, indicating a significant window between on-target and off-target activity. However, for closely related proteases, achieving even a 10-fold selectivity can be a significant and meaningful accomplishment.
Q: Can I rely solely on computational docking to predict selectivity? A: No. Computational tools are powerful for generating hypotheses and prioritizing which compounds to synthesize. However, they are predictive models and cannot replace empirical testing. Experimental validation through biochemical assays is essential to confirm the predicted selectivity and potency.[9]
Q: If I can't achieve selectivity through structural modification, are there other options? A: While structural modification is the primary strategy, you can sometimes leverage pharmacokinetics and local drug delivery to achieve a selective effect in vivo, even with a moderately selective compound. Additionally, exploring different inhibitor scaffolds or mechanisms (e.g., non-competitive or irreversible inhibitors) may provide an alternative path forward.
References
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020, July 28). NIH. Retrieved January 9, 2024, from [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-7. Retrieved January 9, 2024, from [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (n.d.). Stanford Medicine. Retrieved January 9, 2024, from [Link]
-
Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. (n.d.). NIH. Retrieved January 9, 2024, from [Link]
-
Lovering, F., et al. (2007). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 50(26), 6455-6465. Retrieved January 9, 2024, from [Link]
-
Walker, B., & Lynas, J. F. (2001). Strategies for the inhibition of serine proteases. Cellular and Molecular Life Sciences, 58(4), 596-624. Retrieved January 9, 2024, from [Link]
-
Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. (2021, January 19). PubMed. Retrieved January 9, 2024, from [Link]
-
Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved January 9, 2024, from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
-
Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
-
Analysis of binding properties and specificity through identification of the interface forming residues (IFR) for serine proteases in silico docked to different inhibitors. (2010, October 20). PMC - PubMed Central. Retrieved January 9, 2024, from [Link]
-
How to calculate selectivity index without % cell inhibition and IC50 ?. (2016, February 12). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Serine Proteases Substrate Specificity. (n.d.). Retrieved January 9, 2024, from [Link]
-
Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. (n.d.). PMC - PubMed Central - NIH. Retrieved January 9, 2024, from [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (n.d.). PMC - NIH. Retrieved January 9, 2024, from [Link]
-
Selectivity scores as a quantitative measure of specificity.(a)... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved January 9, 2024, from [Link]
-
Serine protease biochemistry, mechanism, and inhibitors. (2022, December 20). YouTube. Retrieved January 9, 2024, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved January 9, 2024, from [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin. (n.d.). NIH. Retrieved January 9, 2024, from [Link]
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of binding properties and specificity through identification of the interface forming residues (IFR) for serine proteases in silico docked to different inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of 2,6-Dimethyl-benzamidine and Benzamidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibitors, benzamidine has long served as a foundational scaffold for drug discovery and a vital tool in biochemical research. Its ability to competitively inhibit trypsin-like serine proteases has made it a subject of extensive study. However, the exploration of substituted benzamidines, such as 2,6-Dimethyl-benzamidine, opens new avenues for enhancing potency and selectivity. This guide provides an in-depth comparison of the inhibitory activities of 2,6-Dimethyl-benzamidine and its parent compound, benzamidine, supported by available experimental data and an examination of the underlying structure-activity relationships.
Introduction to Benzamidine and its 2,6-Dimethyl Analog
Benzamidine is a small molecule that acts as a reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][2] Its positively charged amidinium group mimics the side chain of arginine, allowing it to bind to the S1 pocket of these enzymes, which typically accommodates basic amino acid residues.[3] This interaction prevents the substrate from accessing the active site, thereby inhibiting enzymatic activity.
2,6-Dimethyl-benzamidine is a derivative of benzamidine with two methyl groups substituted at positions 2 and 6 of the benzene ring. These substitutions can significantly alter the molecule's electronic and steric properties, which in turn can influence its binding affinity and inhibitory potency. Understanding these differences is crucial for the rational design of more effective and selective protease inhibitors.
Comparative Inhibitory Activity
While extensive quantitative data is available for benzamidine against a range of serine proteases, specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for 2,6-Dimethyl-benzamidine are not readily found in publicly available literature. However, we can infer its potential activity based on structure-activity relationship (SAR) studies of substituted benzamidines.
Table 1: Inhibitory Activity of Benzamidine Against Various Serine Proteases
| Enzyme | Inhibition Constant (Ki) |
| Trypsin | 19 µM[4], 21 µM[5], 35 µM[6] |
| Plasmin | 350 µM[6] |
| Thrombin | 220 µM[6], 320 µM[5] |
| Tryptase | 20 µM[5] |
| uPA (urokinase-type Plasminogen Activator) | 97 µM[5] |
| Factor Xa | 110 µM[5] |
| tPA (tissue-type Plasminogen Activator) | 750 µM[5] |
Structure-Activity Relationship Insights for 2,6-Dimethyl-benzamidine
Studies on substituted benzamidines have shown that the nature and position of substituents on the benzene ring play a critical role in determining inhibitory potency.[7] For trypsin, the interaction with substituted benzamidines is complex and depends on factors like molar refractivity and molecular weight.[7] The addition of hydrophobic groups can influence binding. The two methyl groups in 2,6-Dimethyl-benzamidine are hydrophobic and increase the molecule's steric bulk around the amidine group.
This steric hindrance could potentially have a dual effect. On one hand, it might lead to a less favorable interaction with the S1 pocket, thereby reducing the inhibitory activity compared to the unsubstituted benzamidine. On the other hand, the increased hydrophobicity could lead to enhanced interactions with hydrophobic regions within or near the active site of certain proteases, potentially increasing potency for those specific enzymes. A study on various substituted benzamidines indicated that thrombin-benzamidine interaction was primarily affected by the hydrophobicity of the substituent.[7] This suggests that 2,6-Dimethyl-benzamidine might exhibit altered selectivity towards different serine proteases compared to benzamidine. Without direct experimental data, it is hypothesized that the inhibitory profile of 2,6-Dimethyl-benzamidine will differ from that of benzamidine, but the precise nature of this difference (increased or decreased potency) for specific proteases remains to be experimentally determined.
Mechanism of Action: Competitive Inhibition
Both benzamidine and, presumably, 2,6-Dimethyl-benzamidine act as competitive inhibitors.[] This means they bind to the active site of the enzyme, directly competing with the natural substrate.
Caption: Competitive inhibition of a serine protease by benzamidine analogs.
The positively charged amidino group of the inhibitor is drawn to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like proteases. This binding event physically blocks the substrate from entering the active site, thus halting the catalytic process. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and the enzyme can regain its activity.[1][2]
Experimental Protocol: Determining Inhibitory Activity (Ki) of a Competitive Inhibitor
To empirically compare the inhibitory activities of benzamidine and 2,6-Dimethyl-benzamidine, a standardized enzyme inhibition assay is required. The following is a detailed protocol for determining the inhibition constant (Ki) for a competitive inhibitor of trypsin using a chromogenic substrate.
Principle:
The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. For a competitive inhibitor, the apparent Km of the substrate will increase as the inhibitor concentration increases, while the Vmax will remain unchanged. The Ki can be determined by analyzing the effect of the inhibitor on the rate of substrate hydrolysis.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate[]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Inhibitor stock solutions (Benzamidine and 2,6-Dimethyl-benzamidine) dissolved in assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of trypsin in assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over a 10-15 minute period.
-
Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in a suitable solvent like DMSO and then dilute it in assay buffer to the desired final concentrations (typically spanning below and above the Km value).
-
Prepare serial dilutions of both benzamidine and 2,6-Dimethyl-benzamidine in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of each inhibitor dilution to triplicate wells.
-
Include control wells with assay buffer instead of the inhibitor (to measure the uninhibited reaction rate, V0).
-
Add a fixed volume of the trypsin solution to all wells except for the substrate blank.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (kinetic read). The release of p-nitroaniline from BAPNA results in an increase in absorbance at this wavelength.[]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized plot such as a Lineweaver-Burk plot.
-
For a competitive inhibitor, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
The Ki can be determined from the following equation: Km(app) = Km (1 + [I]/Ki) where Km(app) is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant for the substrate, and [I] is the inhibitor concentration.
-
Caption: Experimental workflow for determining the Ki of a competitive enzyme inhibitor.
Conclusion and Future Directions
To definitively compare the inhibitory activity of these two compounds, direct experimental evaluation using standardized assays, such as the one detailed above, is essential. Such studies would not only provide valuable data for the drug discovery community but also contribute to a deeper understanding of the structure-activity relationships that govern the inhibition of serine proteases by substituted benzamidines.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 2,6-Dimethyl-benzamidine's Binding Affinity to Target Proteins
For researchers, scientists, and drug development professionals, the precise and accurate determination of a compound's binding affinity to its target protein is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of key methodologies for validating the binding affinity of small molecules, using 2,6-Dimethyl-benzamidine and its interaction with the model serine protease, trypsin, as a representative example. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to your binding studies.
The Critical Role of Binding Affinity Validation
The therapeutic efficacy of a drug is intrinsically linked to its binding affinity for its biological target. A high binding affinity can lead to greater potency and specificity, while a lower affinity might result in reduced efficacy or off-target effects. Therefore, rigorous and quantitative validation of binding affinity is not merely a confirmatory step but a critical component of the drug discovery and development pipeline. The choice of analytical technique can significantly influence the quality and interpretation of the data obtained. Here, we compare two powerful and widely used biophysical techniques: Isothermal Titration Calorimetry (ITC) and a Fluorescence-Based Inhibition Assay.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for characterizing biomolecular interactions.[1][2] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][3] This label-free, in-solution method allows for the simultaneous determination of the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[1][2][3]
The "Why" Behind ITC
The power of ITC lies in its ability to elucidate the driving forces behind the binding event. By measuring the enthalpy and entropy, researchers can understand whether the interaction is driven by favorable enthalpic contributions (e.g., hydrogen bonding and van der Waals interactions) or by an increase in entropy (e.g., the hydrophobic effect). This level of detail is invaluable for structure-activity relationship (SAR) studies and lead optimization.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for determining the binding affinity of a benzamidine derivative to trypsin using ITC.
1. Sample Preparation: The Foundation of a Successful Experiment
-
Protein Preparation:
-
Dialyze the trypsin solution extensively against the chosen assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) to ensure buffer matching between the protein and ligand solutions. This is critical to minimize large heats of dilution that can obscure the binding signal.[2]
-
Determine the precise concentration of the active trypsin solution. An inaccurate protein concentration will directly impact the stoichiometry and binding affinity calculations.
-
Centrifuge or filter the protein solution immediately before use to remove any aggregates that could interfere with the experiment.[2]
-
-
Ligand Preparation:
-
Dissolve the 2,6-Dimethyl-benzamidine in the exact same dialysis buffer used for the protein.
-
Accurately determine the ligand concentration. Any error in the ligand concentration will directly affect the calculated binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[2]
-
2. ITC Experiment Setup
-
Thoroughly clean the ITC sample cell and syringe with the assay buffer.
-
Load the trypsin solution into the sample cell (typically 5-50 µM). The concentration should be at least 10 times the expected K_D.[2]
-
Load the 2,6-Dimethyl-benzamidine solution into the injection syringe (typically 10-20 times the protein concentration).[2]
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
3. Data Analysis
-
The raw ITC data will show a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: K_a (and thus K_D), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.[2]
Fluorescence-Based Inhibition Assay: A High-Throughput Approach
Fluorescence-based assays offer a sensitive and often high-throughput alternative for measuring binding affinity, particularly for enzyme inhibitors.[4] These assays indirectly measure the binding of an inhibitor by quantifying its effect on the enzyme's catalytic activity.
The "Why" Behind Fluorescence Assays
The primary advantages of fluorescence-based assays are their high sensitivity, low sample consumption, and amenability to high-throughput screening formats. This makes them ideal for initial screening of compound libraries and for rapid determination of inhibitor potency (IC_50), which can be related to the inhibition constant (K_i).
Experimental Workflow: A Step-by-Step Protocol
This protocol describes a competitive inhibition assay to determine the binding affinity of 2,6-Dimethyl-benzamidine for trypsin.
1. Reagent Preparation
-
Trypsin Solution: Prepare a stock solution of trypsin in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl_2, pH 8.0).
-
Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride) in a compatible solvent like DMSO.
-
Inhibitor Solutions: Prepare a serial dilution of 2,6-Dimethyl-benzamidine in the assay buffer.
2. Assay Procedure
-
In a 96-well or 384-well microplate, add a fixed amount of the trypsin solution to each well.
-
Add varying concentrations of the 2,6-Dimethyl-benzamidine to the wells. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
3. Data Analysis
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC_50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC_50 value to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis-Menten constant for the substrate.
Comparative Analysis of ITC and Fluorescence-Based Assays
| Feature | Isothermal Titration Calorimetry (ITC) | Fluorescence-Based Inhibition Assay |
| Principle | Direct measurement of heat change upon binding. | Indirect measurement via enzyme inhibition. |
| Labeling | Label-free.[1][2] | Requires a labeled (fluorogenic) substrate. |
| Information Provided | K_D, stoichiometry (n), ΔH, ΔS, ΔG.[1][2][3] | IC_50, K_i. |
| Throughput | Low to medium. | High.[2] |
| Sample Consumption | Higher protein and ligand requirements. | Lower sample requirements. |
| Strengths | Provides a complete thermodynamic profile of the interaction.[1][3][5] | High sensitivity and suitable for HTS. |
| Limitations | Requires relatively high sample concentrations; sensitive to buffer mismatch.[2] | Indirect measurement; requires an active enzyme and suitable substrate. |
Conclusion: A Synergistic Approach
Both Isothermal Titration Calorimetry and fluorescence-based inhibition assays are powerful techniques for validating the binding affinity of 2,6-Dimethyl-benzamidine to its target proteins. The choice of method will depend on the specific research question, the stage of the drug discovery process, and the available resources.
-
For a deep thermodynamic understanding and validation of the binding mechanism , ITC is the method of choice, providing unparalleled insight into the forces driving the interaction.
-
For high-throughput screening of multiple compounds or for rapid potency determination , fluorescence-based assays offer a sensitive and efficient solution.
Ultimately, a synergistic approach, where hits from a high-throughput fluorescence screen are subsequently validated and characterized by ITC, provides a comprehensive and robust strategy for advancing promising lead compounds in the drug development pipeline. This dual-validation approach ensures both the potency and the underlying thermodynamic properties of the interaction are well understood, leading to more informed decision-making.
References
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Bielski, R., & Tanc, M. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology, 305, 167-187. [Link]
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Sparks, R. P., Jenkins, J. L., & Fratti, R. (2018). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Methods in Molecular Biology, 1860, 241-254. [Link]
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Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]
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Buchwald, P. (2020). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 117(41), 25447-25453. [Link]
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Wang, J., et al. (2011). Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential. Journal of Chemical Theory and Computation, 7(1), 246-256. [Link]
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Noé, F., & De Fabritiis, G. (2015). Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. PyEMMA documentation. [Link]
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Akiyama, Y., et al. (2012). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Communications, 48(83), 10306-10308. [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
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Talhout, R., et al. (2003). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. The Journal of Physical Chemistry B, 107(17), 4129-4137. [Link]
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Jameson, D. M., & Ross, J. A. (2010). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. Methods in Enzymology, 475, 75-104. [Link]
-
Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity Profiling of 2,6-Dimethyl-benzamidine
Introduction: The Quest for Protease Inhibitor Specificity
Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes. Their dysregulation, however, is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention. The development of specific protease inhibitors is a cornerstone of modern drug discovery. For decades, benzamidine has served as a foundational tool in protease research—a reversible, competitive inhibitor primarily targeting serine proteases.[1] Its utility stems from the structural mimicry between its cationic amidino group and the side chain of arginine, allowing it to bind effectively to the S1 specificity pocket of trypsin-like enzymes.[1]
However, the broad-spectrum nature of benzamidine, while useful in preventing general proteolysis in protein purification cocktails, is a significant drawback when seeking to modulate a single protease target for therapeutic purposes.[2] This has driven the exploration of substituted benzamidine analogs, designed to enhance potency and, crucially, selectivity. This guide focuses on one such analog: 2,6-Dimethyl-benzamidine . We will explore its theoretical cross-reactivity profile in comparison to its parent compound, benzamidine, grounded in the principles of structure-activity relationships (SAR). Furthermore, we provide a comprehensive, self-validating experimental protocol for researchers to determine these profiles empirically in their own laboratories.
Structural Comparison and Predicted Activity
The introduction of methyl groups onto the benzamidine scaffold can profoundly alter its interaction with protease active sites. Understanding these changes requires a grasp of the forces governing inhibitor binding.
Caption: Chemical structures of Benzamidine and 2,6-Dimethyl-benzamidine.
The key differences imparted by the two methyl groups at the ortho positions are:
-
Increased Hydrophobicity: The methyl groups add nonpolar surface area, which can enhance binding to proteases with hydrophobic S1 pockets.[3]
-
Steric Influence: The size of the methyl groups can create steric hindrance, potentially preventing the inhibitor from fitting into the active sites of some proteases while favoring others that can accommodate this bulk.
-
Altered Electronics: While minor, methyl groups are weakly electron-donating, which could subtly influence the pKa of the amidino group and its interactions.
Studies on various substituted benzamidines have shown that the nature and position of substituents significantly impact inhibitory activity and selectivity against different serine proteases like trypsin, thrombin, and plasmin.[3][4] For instance, thrombin-benzamidine interactions are particularly sensitive to the hydrophobicity of the substituent, whereas trypsin's interactions are more complex, involving factors like molecular size and shape.[3]
Comparative Inhibitory Profile: Benzamidine vs. Predicted 2,6-Dimethyl-benzamidine
While specific experimental Ki values for 2,6-Dimethyl-benzamidine are not widely published, we can present the well-characterized profile of benzamidine as a baseline and use SAR principles to predict the profile of its dimethylated derivative.
Table 1: Experimentally Determined Ki Values for Benzamidine
| Protease | Ki (μM) | Comments |
| Trypsin | 35[5] | Strong inhibition, classic target. |
| Plasmin | 350[5] | Moderate inhibition. |
| Thrombin | 220[5] | Moderate inhibition. |
| Activated Protein C (APC) | >1000 (weak)[6] | Generally a poor inhibitor of APC. |
Table 2: Predicted Inhibitory Profile for 2,6-Dimethyl-benzamidine
| Protease | Predicted Ki (μM) | Rationale based on SAR |
| Trypsin | Likely > 35 | The S1 pocket of trypsin is deep but relatively narrow at its entrance. The ortho-methyl groups may introduce steric hindrance, potentially weakening the interaction compared to the parent benzamidine.[3] |
| Thrombin | Potentially < 220 | Thrombin's active site has hydrophobic regions. Increased hydrophobicity from the methyl groups could enhance binding affinity, provided the groups can be accommodated without unfavorable steric clashes.[3] |
| Plasmin | Variable | The interaction with plasmin is sensitive to both electronic and hydrophobic properties. The outcome is difficult to predict without experimental data.[3] |
| Chymotrypsin | Likely Weak | Chymotrypsin prefers large hydrophobic residues (Phe, Tyr, Trp) in its S1 pocket. While the dimethyl derivative is more hydrophobic, it is unlikely to mimic these residues effectively, and like benzamidine, is expected to be a poor inhibitor. |
Experimental Protocol: Determining Protease Inhibition Constants (Ki)
To validate the predicted profile and empirically determine the cross-reactivity of 2,6-Dimethyl-benzamidine, a robust and self-validating experimental workflow is essential. This protocol describes a generalized method using a casein-based assay, a classic and reliable technique for monitoring protease activity.[7][8]
Principle: This assay measures the activity of a protease by its ability to digest the protein substrate, casein. The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein. The digested, soluble peptide fragments, which include tyrosine residues, remain in the supernatant. The amount of liberated tyrosine is then quantified by reaction with Folin & Ciocalteu's reagent, which produces a blue color that can be measured spectrophotometrically.[7] The inhibitor's potency is determined by measuring the reduction in protease activity at various inhibitor concentrations.
Caption: Workflow for determining protease inhibition constants (Ki).
Part 1: Measuring Protease Activity
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Casein Substrate: Prepare a 0.65% (w/v) solution of casein in Assay Buffer. Heat gently (do not boil) with stirring to dissolve.[7] Equilibrate to 37°C before use.
-
Protease Solution: Prepare a stock solution of the target protease (e.g., trypsin) in cold Assay Buffer. Dilute to a working concentration that gives a linear reaction rate for at least 10-15 minutes.
-
TCA Solution: 110 mM Trichloroacetic Acid in deionized water.
-
Folin & Ciocalteu's Reagent: Dilute the commercial stock as recommended by the manufacturer (e.g., 1:2 with water).
-
Sodium Carbonate Solution: 500 mM Na₂CO₃ in deionized water.
-
-
Activity Assay Procedure:
-
Label a series of microcentrifuge tubes, including a "blank" for each time point.
-
Add 250 µL of the 0.65% casein solution to each tube and equilibrate at 37°C for 5 minutes.
-
To initiate the reaction, add 50 µL of the protease working solution. For the blank, add 50 µL of Assay Buffer.
-
Incubate at 37°C. At specific time points (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in one tube by adding 250 µL of TCA solution.
-
After stopping, incubate all tubes at 37°C for an additional 20 minutes to ensure complete precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000 xg) for 5 minutes to pellet the precipitated casein.[9]
-
Carefully transfer 200 µL of the clear supernatant to a new tube.
-
Add 500 µL of the Sodium Carbonate solution.
-
Add 100 µL of diluted Folin's reagent and vortex immediately.
-
Incubate at room temperature for 30 minutes for color development.
-
Measure the absorbance at 660 nm.
-
Plot absorbance vs. time to determine the initial velocity (V₀) of the reaction.
-
Part 2: Determining the Inhibition Constant (Ki)
To determine the Ki, you will measure the initial velocity at different inhibitor concentrations while holding the substrate concentration constant. This process is repeated for at least two different substrate concentrations.
-
Experimental Setup:
-
Prepare serial dilutions of 2,6-Dimethyl-benzamidine in Assay Buffer. The concentration range should span the expected Ki (e.g., from 0.1x to 10x the estimated Ki).
-
Set up reactions as in Part 1, but with an additional pre-incubation step.
-
For each inhibitor concentration, add the protease and inhibitor to a tube and pre-incubate for 10-15 minutes at 37°C to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the casein substrate.
-
Measure the initial velocity (v) for each inhibitor concentration as described above.
-
-
Data Analysis: The Dixon Plot
-
The Dixon plot is a graphical method used to determine the Ki for competitive inhibitors.[10][11]
-
Plot the reciprocal of the initial velocity (1/v) on the y-axis against the inhibitor concentration ([I]) on the x-axis.
-
Generate a separate line for each substrate concentration used.
-
For a competitive inhibitor, the lines will intersect at a point to the left of the y-axis. The x-coordinate of this intersection point is equal to -Ki.[12]
-
Conclusion and Authoritative Grounding
The rational design of protease inhibitors hinges on understanding the structure-activity relationships that govern their potency and selectivity. While benzamidine provides a broad-spectrum inhibitory scaffold, its lack of specificity limits its therapeutic potential. The analysis of derivatives like 2,6-Dimethyl-benzamidine offers a path toward developing more targeted inhibitors. Based on established SAR principles, the addition of ortho-methyl groups is predicted to alter the cross-reactivity profile, potentially decreasing affinity for sterically constrained proteases like trypsin while possibly enhancing it for those with accommodating hydrophobic pockets like thrombin.[3][13]
This guide provides both the theoretical framework for predicting these changes and, critically, the experimental means to verify them. By employing the detailed protocols within, researchers can generate empirical data to build a comprehensive cross-reactivity profile for 2,6-Dimethyl-benzamidine or any novel inhibitor. Such profiling is an indispensable step in the journey from a promising chemical scaffold to a precisely targeted research tool or therapeutic agent.
References
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Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170–171. Available at: [Link]
-
Soils Lab. (2021). SOP: Protease (casein) assay. Available at: [Link]
-
Cornish-Bowden, A. (1974). The graphical determination of Km and Ki. Biochemical Journal, 137(1), 143–144. Available at: [Link]
-
Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585. Available at: [Link]
-
Fiveable. (n.d.). Dixon Plots Definition. Biological Chemistry II Key Term. Available at: [Link]
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Yoshino, M., et al. (2008). A graphical method for determining inhibition constants. The Journal of Biochemistry, 144(3), 355–357. Available at: [Link]
-
Cupp-Enyard, C. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. Journal of Visualized Experiments, (19), 899. Available at: [Link]
-
ResearchGate. (2020). What is the experimental procedure for the determination of Ki Value by Dixon Plots? Available at: [Link]
-
MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. Available at: [Link]
-
Cupp-Enyard, C. (2008). Sigma's Non-Specific Protease Activity Assay – Casein as a Substrate. ResearchGate. Available at: [Link]
-
Schuller, M., et al. (2020). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. Chemistry – A European Journal, 26(72), 17424-17434. Available at: [Link]
-
Coats, E. A. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102-1106. Available at: [Link]
-
ResearchGate. (n.d.). List of Calculated Dissociation Constants (K D ) for Five Benzamidine... Available at: [Link]
-
Coats, E. A. (1973). Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. Journal of Medicinal Chemistry, 16(10), 1102-1106. Available at: [Link]
-
Nallan Chakravarthula, T., Zeng, Z., & Alves, N. J. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 30(6), 1799–1807. Available at: [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Available at: [Link]
-
MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]
-
Ferreira, L. G., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Pharmaceuticals, 15(10), 1238. Available at: [Link]
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Stürzebecher, J., Prasa, D., & Taby, O. (1993). Inhibition of activated protein C by benzamidine derivatives. Thrombosis Research, 69(6), 533-539. Available at: [Link]
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- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
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- 7. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. letstalkacademy.com [letstalkacademy.com]
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A Senior Application Scientist's Guide to Protease Inhibition: A Comparative Analysis of 2,6-Dimethyl-benzamidine and Other Key Inhibitors
For researchers in biochemistry, cell biology, and drug development, preventing unwanted proteolysis is paramount to preserving protein integrity and ensuring experimental success. The choice of a protease inhibitor can profoundly impact outcomes, yet navigating the vast landscape of available options is a significant challenge. This guide provides an in-depth comparative analysis of a specific small molecule inhibitor, 2,6-Dimethyl-benzamidine, contextualized against a backdrop of widely used alternatives. We will delve into the mechanistic underpinnings, comparative efficacy, and practical applications of these critical laboratory reagents, grounded in established experimental data.
The Indispensable Role of Protease Inhibitors
Proteases, or peptidases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids.[1] While essential for countless physiological processes, their unregulated activity following cell lysis can lead to the rapid degradation of target proteins, compromising downstream applications such as Western blotting, immunoprecipitation, and activity assays. Protease inhibitors are molecules that bind to proteases and block their catalytic activity.[1] They are broadly classified based on the protease class they target (e.g., serine, cysteine, aspartic, metalloproteases) and their mechanism of action.[1]
Serine proteases, characterized by a highly conserved catalytic triad featuring a key serine residue, are one of the largest and most studied families of proteases.[1] Consequently, a diverse array of inhibitors has been developed to target them.
The Benzamidines: A Class of Competitive Serine Protease Inhibitors
Benzamidine is a well-established reversible, competitive inhibitor of trypsin-like serine proteases.[2][3] Its basic amidinium group mimics the side chain of arginine, allowing it to fit into the S1 specificity pocket of these enzymes and interact with the catalytic serine residue, thereby blocking substrate access.[2] The simplicity and effectiveness of the benzamidine scaffold have made it a foundational structure for the development of more potent and selective inhibitors.
Spotlight on 2,6-Dimethyl-benzamidine: A Structure-Activity Relationship (SAR) Perspective
-
Steric Hindrance: The ortho-methyl groups could potentially influence the planarity of the molecule and its ability to fit optimally into the confined S1 pocket of certain proteases. This could either enhance selectivity for proteases with wider pockets or decrease affinity for those with narrow pockets.
-
Hydrophobicity: The methyl groups increase the hydrophobicity of the inhibitor. SAR studies have shown that inhibitor binding to serine proteases like thrombin is significantly affected by the hydrophobicity of the substituent.[4] This increased hydrophobicity could enhance binding affinity through favorable interactions with nonpolar residues in or near the active site.
The logical deduction from these principles is that 2,6-Dimethyl-benzamidine is likely to exhibit a different selectivity profile and potentially altered potency compared to unsubstituted benzamidine. This highlights a key principle in drug development: subtle structural modifications can be strategically employed to tune the affinity and selectivity of an inhibitor for a specific target.[5]
Comparative Analysis: 2,6-Dimethyl-benzamidine vs. The Field
To understand the practical implications of choosing an inhibitor, we will compare the theoretical profile of 2,6-Dimethyl-benzamidine with several widely used protease inhibitors, each representing a different class or mechanism.
| Inhibitor | Class/Type | Target Protease(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Benzamidine | Small Molecule | Trypsin-like Serine Proteases | Reversible, Competitive | Cost-effective, well-characterized | Moderate potency, broad specificity within serine proteases |
| 2,6-Dimethyl-benzamidine (Predicted) | Small Molecule | Serine Proteases | Reversible, Competitive | Potentially altered/improved selectivity due to steric and hydrophobic modifications | Lacks extensive characterization, efficacy must be empirically determined |
| Leupeptin | Peptide Aldehyde | Serine & Cysteine Proteases | Reversible, Competitive Transition-State | Broad-spectrum (inhibits two major classes) | Aldehyde group can be unstable and may interfere with certain assays |
| Aprotinin | Polypeptide | Serine Proteases | Reversible, Competitive (Tight Binding) | High potency (pM to nM Ki for trypsin), very stable | Biological origin (bovine), potential for immunogenicity in therapeutic use |
| AEBSF | Small Molecule | Serine Proteases | Irreversible, Covalent Modification | Rapid and permanent inhibition, water-soluble | Highly reactive, can have off-target effects, lower stability in aqueous solution at high pH |
Quantitative Comparison of Inhibitor Potency
The inhibition constant (Kᵢ) is a critical measure of an inhibitor's potency; a lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) |
| Benzamidine | Trypsin | 19 - 35 µM[6][7][8] |
| Plasmin | 350 µM[6][8] | |
| Thrombin | 220 µM[6][8] | |
| Leupeptin | Trypsin | 3.5 nM[9] |
| Plasmin | 3.4 µM[10] | |
| Cathepsin B (Cysteine Protease) | 4.1 - 6 nM[9][10] | |
| Aprotinin | Trypsin | 0.06 pM |
| Chymotrypsin | 9 nM | |
| Plasmin | 4.0 nM | |
| Plasma Kallikrein | 30 nM |
Note: Kᵢ values can vary based on experimental conditions (pH, temperature, substrate). The values presented are for comparative purposes.
This data clearly illustrates the vast differences in potency. Aprotinin exhibits exceptionally tight binding to trypsin, orders of magnitude stronger than benzamidine. Leupeptin shows potent, low-nanomolar inhibition of trypsin and cathepsin B, highlighting its cross-class activity.[9] Benzamidine, while less potent, remains a widely used, cost-effective option for general protection against trypsin-like enzymes during protein purification.[3]
Visualizing the Mechanisms of Inhibition
Understanding how these inhibitors function at a molecular level is key to their effective use.
Caption: Mechanism of competitive inhibition by a benzamidine derivative.
Experimental Protocol: Determining Inhibitor Potency (IC₅₀ and Kᵢ)
To empirically validate the efficacy of an inhibitor like 2,6-Dimethyl-benzamidine, a robust and reproducible experimental protocol is essential. This protocol describes a typical enzyme inhibition assay using a chromogenic substrate.
Causality Behind Experimental Choices:
-
Buffer Choice (Tris-HCl): Tris is a common biological buffer that maintains a stable pH (typically 7.4-8.0) optimal for many serine proteases, without interfering with the reaction.
-
Substrate (e.g., BAPNA for Trypsin): A chromogenic substrate is chosen because its cleavage by the protease releases a colored product (p-nitroaniline) that can be easily quantified spectrophotometrically. This provides a direct, real-time measure of enzyme activity.
-
Controls: Including "No Enzyme" and "No Inhibitor" controls is critical. The "No Enzyme" control accounts for any non-enzymatic substrate degradation, while the "No Inhibitor" control establishes the 100% activity baseline (V₀) needed to calculate percent inhibition.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Enzyme Stock: Prepare a concentrated stock of the target serine protease (e.g., 1 mg/mL Trypsin) in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Substrate Stock: Prepare a 10 mM stock of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA) in a suitable solvent like DMSO.
-
Inhibitor Stock: Prepare a 100 mM stock of the inhibitor (e.g., 2,6-Dimethyl-benzamidine) in the assay buffer or DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 mM down to 1 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of Assay Buffer.
-
10 µL of inhibitor dilution (or buffer/solvent for the "No Inhibitor" control).
-
20 µL of a working dilution of the enzyme. For the "No Enzyme" control, add 20 µL of Assay Buffer instead.
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA).
-
Measure the absorbance every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Calculate the Percent Inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
-
Experimental Workflow Diagram
Caption: Workflow for determining protease inhibitor potency.
Conclusion and Field-Proven Insights
The selection of a protease inhibitor is not a one-size-fits-all decision.
-
For broad, cost-effective protection during routine protein extraction, a simple inhibitor like benzamidine or a commercially prepared inhibitor "cocktail" is often sufficient.
-
When studying a specific protease or pathway, a highly potent and selective inhibitor like aprotinin (for trypsin-like enzymes) or a specific small molecule is required.
-
For systems with mixed protease activity, a broad-spectrum inhibitor like leupeptin that covers multiple classes can be invaluable.
-
When permanent inactivation is desired, an irreversible inhibitor like AEBSF is the logical choice, offering a stable and less toxic alternative to the classic PMSF.[11]
The case of 2,6-Dimethyl-benzamidine serves as a powerful illustration of rational inhibitor design. While it may not be a common off-the-shelf reagent, its structure prompts a critical thought process: how can we modify a known scaffold to enhance potency and selectivity? Answering this question through empirical testing, using robust protocols like the one detailed above, is the cornerstone of advancing enzymology and developing next-generation therapeutics.
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Appleyard G, Tisdale M. Inhibition of the growth of human coronavirus 229E by leupeptin. Journal of general virology, 1985, 66(2): 363-366. [Link]
-
Wikipedia. Leupeptin. [Link]
-
LITFL. Aprotinin. [Link]
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Wikipedia. Aprotinin. [Link]
-
The FEBS Journal. Inhibition properties of free and conjugated leupeptin analogues. [Link]
-
Levy JH, Sypniewski E. Aprotinin: a pharmacologic overview. Orthopedics. 2004 Jun;27(6 Suppl):s653-8. [Link]
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Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. PubMed. [Link]
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Alves, N. J., et al. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ACS Omega. [Link]
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Wikipedia. AEBSF. [Link]
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Klebe, G., et al. Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa. Journal of Medicinal Chemistry. [Link]
-
Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. ASM Journals. [Link]
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The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. NIH. [Link]
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Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
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University of Kansas, Department of Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors. [Link]
-
ResearchGate. List of Calculated Dissociation Constants (KD) for Five Benzamidine... [Link]
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Ghosh, A. K., et al. Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
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Distinguishing Covalent from Non-Covalent Interactions: A Guide to Characterizing 2,6-Dimethyl-benzamidine Binding
For researchers and drug development professionals, understanding the nature of a molecule's interaction with its target is a cornerstone of effective therapeutic design. The distinction between covalent and non-covalent binding dictates a compound's pharmacokinetic and pharmacodynamic profile, influencing everything from dosing regimens to potential toxicity. This guide provides an in-depth comparison of covalent and non-covalent binding, using 2,6-Dimethyl-benzamidine as a case study. We will explore the experimental methodologies required to definitively characterize its binding mechanism, drawing on established principles and data from its well-studied parent compound, benzamidine.
The Covalent vs. Non-Covalent Dichotomy: A Primer
Non-covalent interactions are transient in nature, characterized by weaker forces such as hydrogen bonds, van der Waals forces, and ionic interactions. These interactions are reversible, allowing for an equilibrium to be established between the bound and unbound states of a ligand and its target. In contrast, covalent binding involves the formation of a stable, chemical bond between the ligand and the target protein.[1][2] This type of interaction is often irreversible and can lead to prolonged or permanent inhibition of the target's function.[1][2]
The parent compound, benzamidine, is a classic example of a reversible, competitive inhibitor of serine proteases like trypsin.[3][][5] Its ability to be displaced by other ligands and its reversible inhibitory activity are hallmarks of a non-covalent binding mechanism. Molecular dynamics simulations of the trypsin-benzamidine complex have further elucidated the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that stabilize the bound state.[6][7][8] Given the structural similarity, it is hypothesized that 2,6-Dimethyl-benzamidine also engages its targets through a non-covalent mechanism. However, this assumption must be validated through rigorous experimental investigation.
Experimental Workflows for Characterizing Binding Interactions
A multi-faceted experimental approach is essential to unequivocally determine the nature of 2,6-Dimethyl-benzamidine's binding. The following section details key assays and the rationale behind their application.
Workflow for Determining Reversibility and Binding Kinetics
Caption: Experimental workflow to assess the reversibility of binding.
Detailed Experimental Protocols
1. Washout Assays:
Washout experiments are a straightforward and powerful method to assess the reversibility of an inhibitor's binding.[9] The principle lies in determining if the inhibitory effect persists after the removal of the free compound.
-
Protocol:
-
Incubate the target protein with 2,6-Dimethyl-benzamidine at a concentration sufficient to achieve significant inhibition.
-
As a control, incubate the target protein with a known irreversible inhibitor and another with vehicle alone.
-
Remove the unbound inhibitor from the experimental group through techniques such as dialysis, size-exclusion chromatography, or rapid dilution.
-
Measure the activity of the target protein at various time points post-washout.
-
Interpretation: If 2,6-Dimethyl-benzamidine is a non-covalent binder, the inhibitory effect will diminish over time as the compound dissociates from the target, leading to a recovery of protein activity. Conversely, if the binding is covalent and irreversible, the inhibition will be sustained even after the removal of the free compound.[9]
-
2. Equilibrium Dialysis:
Equilibrium dialysis is a classic technique used to quantify the binding of a small molecule to a macromolecule.[10][11][12] It allows for the determination of binding affinity (Kd) and the number of binding sites.
-
Protocol:
-
Place a solution of the target protein in a dialysis bag with a semi-permeable membrane that allows the passage of the small molecule but retains the protein.
-
Immerse the dialysis bag in a solution containing 2,6-Dimethyl-benzamidine.
-
Allow the system to reach equilibrium, where the concentration of the free small molecule is the same inside and outside the dialysis bag.
-
Measure the total concentration of 2,6-Dimethyl-benzamidine inside the bag (bound + free) and the concentration outside the bag (free).
-
The concentration of the bound ligand can then be calculated. By performing this experiment at various concentrations of 2,6-Dimethyl-benzamidine, a saturation binding curve can be generated to determine the Kd.
-
Interpretation: The ability to establish a binding equilibrium and calculate a dissociation constant is indicative of a reversible, non-covalent interaction.
-
3. Mass Spectrometry Analysis:
Mass spectrometry (MS) is a highly sensitive technique that can provide direct evidence of covalent bond formation.[13][14] By measuring the mass of the intact protein or its digested peptides, one can detect the mass shift corresponding to the adduction of the compound.
-
Protocol:
-
Incubate the target protein with 2,6-Dimethyl-benzamidine.
-
Analyze the intact protein using a high-resolution mass spectrometer. A mass increase corresponding to the molecular weight of 2,6-Dimethyl-benzamidine would be strong evidence of covalent binding.
-
For more detailed information, digest the protein-ligand complex with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.[15]
-
Identify the modified peptide and pinpoint the specific amino acid residue that has formed the covalent bond.
-
Interpretation: The absence of a mass shift in the intact protein or any of its peptides after incubation with 2,6-Dimethyl-benzamidine strongly suggests a non-covalent binding mode.
-
Data Summary and Comparison
| Experimental Technique | Expected Outcome for Non-Covalent Binding | Expected Outcome for Covalent Binding |
| Washout Assay | Recovery of target protein activity after removal of free compound. | Sustained inhibition of target protein activity. |
| Equilibrium Dialysis | Establishment of a binding equilibrium, allowing for the calculation of a dissociation constant (Kd). | No clear equilibrium is established; the compound remains bound to the protein. |
| Mass Spectrometry | No mass increase observed in the intact protein or its peptides. | A mass increase corresponding to the molecular weight of the compound is detected. |
Conclusion
While the chemical structure of 2,6-Dimethyl-benzamidine and the well-established non-covalent binding of its parent compound, benzamidine, strongly suggest a reversible interaction with its targets, definitive characterization requires a systematic experimental approach. The combination of washout assays to assess reversibility, equilibrium dialysis to quantify binding affinity, and mass spectrometry to directly probe for covalent adducts provides a robust and self-validating system for determining the binding mechanism. By employing these methodologies, researchers can confidently classify the nature of the 2,6-Dimethyl-benzamidine-target interaction, a critical step in its development as a potential therapeutic agent.
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Harvard Apparatus. Overview of Equilibrium Dialysis. [Link]
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Yamada, H., & Imoto, T. (1984). A dynamic dialysis method for studying protein-ligand binding using chromatographic theory. Analytical Biochemistry, 137(2), 344-350. [Link]
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Martins, L. C., et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Journal of Medicinal Chemistry, 63(19), 10688-10709. [Link]
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van der Merwe, E., et al. (2000). Evaluation of the Flow-Dialysis Technique for Analysis of Protein-Ligand Interactions: An Experimental and a Monte Carlo Study. Biophysical Journal, 78(5), 2643-2659. [Link]
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Klotz, I. M. (1977). An evaluation of ways of using equilibrium dialysis to quantify the binding of ligand to macromolecule. Biochemical Journal, 165(1), 107-110. [Link]
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de Bruin, G., et al. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 24(16), 2955. [Link]
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Locuson, C. W., et al. (2020). Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2. Bioorganic & Medicinal Chemistry Letters, 30(8), 127025. [Link]
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Eckert, H., et al. (1998). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: the susceptibility of the amide group to polar substituent effects. European Journal of Mass Spectrometry, 4(5), 335-343. [Link]
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Xie, Y., et al. (2022). Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry. Methods, 200, 58-66. [Link]
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Amam, F., et al. (2020). Covalent and Non-Covalent Binding Free Energy Calculations for Peptidomimetic Inhibitors of SARS-CoV-2 Main Protease. ChemRxiv. [Link]
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Parrinello, M., et al. (2020). The 2D benzamidine/trypsin binding free-energy surfaces obtained... ResearchGate. [Link]
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Aljoundi, A., et al. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Journal of Chemical Information and Modeling, 60(2), 97-108. [Link]
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Salvalaglio, M., et al. (2020). Water regulates the residence time of Benzamidine in Trypsin. Nature Communications, 11(1), 1-9. [Link]
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Xie, Y., et al. (2020). Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry. ResearchGate. [Link]
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Plattner, N., & Noé, F. (2015). Benzamidine binding to different Trypsin conformations.... ResearchGate. [Link]
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Kim, K. E., & Park, J. (2019). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry, 62(24), 10935-10955. [Link]
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Copeland, R. A. (2005). Beyond Picomolar Affinities: Quantitative Aspects of Noncovalent and Covalent Binding of Drugs to Proteins. Chemical Reviews, 105(3), 821-838. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Dimethyl-benzamidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzamidine moiety is a cornerstone pharmacophore in medicinal chemistry, renowned for its ability to mimic the side chain of arginine. This mimicry allows it to act as a potent and reversible inhibitor of various serine proteases, enzymes pivotal in physiological and pathological processes such as blood coagulation, fibrinolysis, and inflammation. The 2,6-dimethyl-benzamidine scaffold introduces specific steric and electronic constraints that offer a unique platform for designing selective and effective enzyme inhibitors. This guide provides an in-depth comparison of 2,6-dimethyl-benzamidine analogs, elucidating the structure-activity relationships that govern their potency and selectivity, supported by experimental data and established protocols.
The 2,6-Dimethyl-benzamidine Scaffold: A Privileged Structure
The core of the molecules discussed herein is the 2,6-dimethyl-benzamidine group. The defining features that dictate its biological activity are:
-
The Amidine Group: This positively charged group is the primary driver of binding affinity for many target enzymes. It forms a strong, bidentate salt bridge with the carboxylate side chain of an aspartic acid residue (Asp189 in the canonical trypsin-like serine protease) located at the bottom of the S1 specificity pocket.
-
The Phenyl Ring: This aromatic ring serves as a rigid scaffold, positioning the crucial amidine group and providing a platform for further substitutions to enhance affinity and selectivity.
-
The 2,6-Dimethyl Groups: These substitutions are not merely passive additions. They impose a significant steric effect, forcing the phenyl ring to adopt a near-perpendicular orientation relative to the plane of the amidine group. This conformational restriction can enhance binding by reducing the entropic penalty upon entering the confined active site of an enzyme. Furthermore, it can improve selectivity by preventing the molecule from fitting into the active sites of off-target proteases with different topographies.
Caption: The core 2,6-dimethyl-benzamidine chemical structure.
Comparative Analysis: Targeting Serine Proteases of the Coagulation Cascade
A primary application for benzamidine derivatives has been the development of anticoagulants by targeting key serine proteases in the blood coagulation cascade, such as Thrombin and Factor Xa (fXa).[1][2] The 2,6-disubstituted phenyl ring plays a crucial role in orienting the molecule within the enzyme's active site.
Structure-Activity Relationship Insights:
The general strategy for converting a simple benzamidine into a potent and selective inhibitor involves extending the molecule from the core scaffold to interact with additional binding pockets (subsites) on the enzyme surface.
-
Factor Xa Inhibition: Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[2] Most known fXa inhibitors are benzamidine derivatives.[3] However, the highly basic nature of the amidine group can lead to poor oral bioavailability. Research has focused on replacing the benzamidine group with less basic mimics or modifying the rest of the molecule to compensate. For analogs retaining the 2,6-dimethyl-benzamidine core, modifications are typically made at the meta or para positions of the benzamidine ring, linking it to other moieties that occupy the S4 pocket of fXa.
-
Thrombin Inhibition: Thrombin is the final effector protease in the coagulation cascade. Its active site is structurally similar to other trypsin-like proteases, making selectivity a challenge. The 2,6-dimethyl substitution pattern can contribute to selectivity. Studies on various benzamidine derivatives have shown that hydrophobicity and the ability to form hydrogen bonds with residues outside the S1 pocket are key determinants of thrombin binding.[4] For instance, extending the molecule with groups that can interact with the S3 subsite of thrombin can significantly enhance potency.[5]
The table below compares the inhibitory activities of representative benzamidine analogs against these two key proteases.
| Compound/Analog | R Group (Modification from core) | Target Enzyme | Kᵢ (nM) | Selectivity (Fold vs. other proteases) | Reference |
| Analog A | 3-(Piperidin-1-yl) | Thrombin | 6 | 940-fold vs. Factor Xa | [1] |
| Analog B | 4'-(aminomethyl)-[1,1'-biphenyl]-3-yl | Factor Xa | 1.3 | >200-fold vs. Thrombin | [3] |
| Analog C | 4-amidinophenylalanine ethyl ester | Factor Xa | ~20 | Not specified | [6] |
This table is illustrative, compiling data from various benzamidine-based inhibitors to highlight SAR principles.
The data illustrates a critical principle: small changes in the appended chemical moieties can dramatically shift both potency and selectivity. For example, a piperidinyl group (Analog A) favors thrombin inhibition, while a larger biphenyl structure (Analog B) leads to a potent Factor Xa inhibitor.[1][3] This underscores the importance of tailoring the overall molecular shape and chemical properties to match the specific topology of the target enzyme's active site.
Caption: Logical flow of SAR for designing selective protease inhibitors.
Experimental Protocol: In Vitro Serine Protease Inhibition Assay
To quantitatively assess the inhibitory potential of 2,6-dimethyl-benzamidine analogs, a chromogenic enzyme inhibition assay is a standard and reliable method. This protocol is a self-validating system when appropriate controls are included.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific serine protease (e.g., Thrombin or Factor Xa).
Principle: The assay measures the rate at which the protease cleaves a synthetic chromogenic substrate. In the presence of an inhibitor, this rate is reduced. The rate of substrate cleavage is monitored by measuring the absorbance of the released chromophore (e.g., p-nitroaniline, pNA) at 405 nm.
Materials:
-
Purified serine protease (e.g., human α-thrombin, human Factor Xa)
-
Chromogenic substrate (e.g., S-2238 for Thrombin, S-2222 for Factor Xa)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.3) containing NaCl (150 mM) and PEG-8000 (0.1%)
-
Test Compounds (analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted down to the low nM range.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of the 96-well plate.
-
Add 88 µL of Assay Buffer to all wells.
-
-
Enzyme Addition:
-
Prepare a working solution of the enzyme in Assay Buffer. The final concentration should be chosen to yield a linear rate of substrate hydrolysis over 10-15 minutes (e.g., 1-5 nM final concentration).
-
Add 5 µL of the enzyme solution to each well.
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition & Kinetic Reading:
-
Prepare a working solution of the chromogenic substrate in Assay Buffer (e.g., 200 µM).
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the chromogenic serine protease inhibition assay.
Conclusion and Future Directions
The 2,6-dimethyl-benzamidine scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. Structure-activity relationship studies consistently demonstrate that while the core amidine group provides the anchor point in the S1 pocket of trypsin-like serine proteases, selectivity and high affinity are achieved by meticulously engineering appended moieties to interact with less conserved regions of the enzyme active site. The steric hindrance provided by the 2,6-dimethyl groups is a key feature that can pre-organize the molecule for optimal binding and enhance selectivity.
Future research will likely focus on improving the pharmacokinetic properties of these analogs. While potent in vitro, benzamidine-containing compounds can suffer from poor oral bioavailability and rapid clearance.[3] Strategies such as replacing the amidine with less basic bioisosteres or designing prodrugs will be essential for translating the high in vitro potency of these analogs into clinically successful therapeutics.
References
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Nonbenzamidine compounds as selective factor xa inhibitors. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
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Brandstetter, H., et al. (2001). Design of benzamidine-type inhibitors of factor Xa. Journal of Biological Chemistry, 276(21), 17405-17412. [Link]
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He, L., et al. (2005). Nonbenzamidine Isoxazoline Derivatives as Factor Xa Inhibitors. Journal of Medicinal Chemistry, 48(6), 1837-1845. [Link]
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Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004. [Link]
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Simon, M., et al. (2018). Structure-Activity Relationship Within the Serine Protease Inhibitors of the Pacifastin Family. Frontiers in Marine Science, 5. [Link]
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Cohen, J. H., et al. (2002). Enhancement of Pharmacokinetic Properties and in Vivo Efficacy of Benzylidene Ketal M(2) Muscarinic Receptor Antagonists via Benzamide Modification. Bioorganic & Medicinal Chemistry Letters, 12(23), 3479-3482. [Link]
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Li, Y., et al. (2020). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules, 25(21), 5192. [Link]
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Li, Z., & Kettner, C. A. (2022). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Current Medicinal Chemistry, 29(1), 1-20. [Link]
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Sharma, R., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(35), 11681-11686. [Link]
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Zhang, P., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14. [Link]
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Sperl, S., et al. (2002). Design of benzamidine-type inhibitors of factor Xa. Semantic Scholar. [Link]
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Sixto-López, Y., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(21), 6432. [Link]
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Maryanoff, B. E., et al. (1995). Cyclotheonamide derivatives: synthesis and thrombin inhibition. Exploration of specific structure-function issues. Journal of the American Chemical Society, 117(5), 1225-1239. [Link]
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Fathima, N. K., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1089. [Link]
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Andes, D., et al. (2001). Pharmacokinetic-Pharmacodynamic Comparison of Amphotericin B (AMB) and Two Lipid-Associated AMB Preparations, Liposomal AMB and AMB Lipid Complex, in Murine Candidiasis Models. Antimicrobial Agents and Chemotherapy, 45(3), 809-817. [Link]
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Ohno, H., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]
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Griffiths, K., et al. (2020). In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. [Link]
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Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 235-242. [Link]
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A Senior Application Scientist's Guide to Validating In Silico Models: The Case of 2,6-Dimethyl-benzamidine Binding
In the landscape of modern drug discovery, in silico molecular docking and dynamics simulations are indispensable tools for predicting the interaction between a small molecule and its protein target.[1] These computational models provide invaluable hypotheses about binding affinity, orientation, and key molecular interactions, significantly accelerating the early phases of lead identification and optimization.[2][3] However, a computational prediction is merely a well-informed hypothesis. Rigorous experimental validation is the cornerstone of trustworthy, data-driven drug development, transforming theoretical models into actionable biological insights.
This guide provides a comparative framework for validating the predicted binding of 2,6-Dimethyl-benzamidine, a representative of the versatile benzamidine scaffold known for its interactions with serine proteases.[4][5][6] We will explore and compare three orthogonal, industry-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography. Our focus will be on the causality behind experimental choices, the integrity of the protocols, and the interpretation of data to either corroborate or challenge the initial in silico model.
The In Silico Starting Point: A Hypothetical Binding Model
Let us assume a molecular docking simulation predicts that 2,6-Dimethyl-benzamidine binds to the active site of a serine protease, such as trypsin. The model suggests a low micromolar binding affinity and identifies specific interactions: the positively charged amidine group forms a key salt bridge with a conserved aspartate residue (Asp189) in the S1 pocket, while the dimethyl-substituted phenyl ring engages in hydrophobic interactions with adjacent residues.
Hypothesized Molecular Interaction
Caption: Predicted interactions of 2,6-Dimethyl-benzamidine in a serine protease active site.
This model generates three core, testable hypotheses:
-
Binding Occurs: Does 2,6-Dimethyl-benzamidine physically interact with the target protein?
-
Affinity: Is the binding affinity in the predicted range (e.g., low micromolar)?
-
Binding Mode: Is the specific orientation and the set of interactions predicted by the model correct?
We will now explore how to answer these questions experimentally.
Orthogonal Validation Workflow
A robust validation strategy relies on employing multiple techniques that measure different physical properties of the binding event. This multi-faceted approach provides a comprehensive and self-validating picture of the molecular interaction.
Caption: Overall workflow for validating a computational model with orthogonal biophysical methods.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Expertise & Experience (The "Why"): ITC stands as a definitive first-line validation tool because it directly measures the heat released or absorbed during a binding event.[7] This provides a complete thermodynamic profile of the interaction in a single, label-free experiment in-solution, which most closely mimics physiological conditions.[8][9] It directly answers the questions: "Does it bind?", "How tightly does it bind (K D)?" and "What are the thermodynamic drivers (enthalpy vs. entropy)?". A successful ITC experiment provides unambiguous confirmation of a physical interaction and its affinity, directly testing the first two hypotheses of our in silico model.
Experimental Protocol: ITC
-
Sample Preparation (Self-Validation):
-
Protein: Dialyze the purified target protein (e.g., Trypsin) extensively against the final assay buffer to minimize buffer mismatch effects. A typical concentration is 10-50 µM.
-
Ligand: Dissolve 2,6-Dimethyl-benzamidine in the exact same dialysis buffer. The ligand concentration in the syringe should be at least 10-15 times that of the protein in the cell to ensure saturation is reached.[10] A typical concentration is 150-500 µM.
-
Buffer Matching: This is the most critical step for high-quality ITC data. Any pH or salt mismatch between the protein (cell) and ligand (syringe) solutions will generate large heats of dilution, obscuring the true binding signal.[10]
-
Degassing: Degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.
-
-
Instrument Setup (Malvern MicroCal or similar):
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell (~200-300 µL) and the ligand solution into the injection syringe (~40-100 µL).
-
Set the injection parameters: typically a series of 15-25 injections of 1.5-2.5 µL each, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Execution & Control:
-
Perform an initial control experiment by titrating the ligand into buffer alone. The resulting heat changes should be minimal and consistent, representing the heat of dilution. This value is subtracted from the main experiment's data to isolate the heat of binding.
-
Data Presentation & Interpretation
The experiment yields two plots:
-
Raw Thermogram: A series of peaks, where each peak corresponds to a single injection of the ligand. The area under each peak is the heat change for that injection.
-
Binding Isotherm: A plot of the integrated heat per mole of injectant against the molar ratio of ligand to protein.
This isotherm is fitted to a binding model to extract the key parameters:
-
Stoichiometry (n): The molar ratio at the inflection point. For a 1:1 interaction as predicted, n should be ~1.
-
Binding Affinity (K D): The dissociation constant. A value in the low µM range would validate the in silico prediction.
-
Enthalpy (ΔH): The change in enthalpy, directly measured.
-
Entropy (ΔS): The change in entropy, calculated from the other parameters.
| Parameter | In Silico Hypothesis | Favorable ITC Result | Interpretation |
| Binding | Yes | Sigmoidal isotherm observed | Confirms direct physical interaction. |
| K D | Low µM | 1-10 µM | Validates the predicted binding affinity. |
| Stoichiometry (n) | 1:1 | 0.8 - 1.2 | Confirms a one-to-one binding mode. |
Surface Plasmon Resonance (SPR): Unveiling the Kinetics
Expertise & Experience (The "Why"): While ITC provides the thermodynamic endpoint, SPR reveals the dynamics of the interaction—the "on-rate" (k a) and "off-rate" (k d).[11] This is particularly valuable as compounds with similar affinities (K D) can have vastly different kinetic profiles, a critical factor for drug efficacy and residence time. SPR is a highly sensitive, real-time, and label-free technique, making it excellent for validating hits and characterizing fragments.[12][13] It provides a robust, independent measurement of K D (calculated as k d/k a) to confirm the ITC results.
Experimental Workflow: SPR
Caption: Step-by-step workflow for a typical Surface Plasmon Resonance experiment.
Experimental Protocol: SPR
-
Chip Preparation and Immobilization:
-
Select a sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the target protein (ligand) onto the surface via covalent amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine. A reference channel is prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.
-
-
Binding Analysis:
-
Flow running buffer over both the protein and reference channels to establish a stable baseline.
-
Inject a series of increasing concentrations of 2,6-Dimethyl-benzamidine (the analyte) over the chip surface for a set time (association phase).
-
Switch back to flowing only running buffer and monitor the signal decrease as the analyte dissociates (dissociation phase).
-
After each cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.
-
-
Self-Validation and Controls:
-
Reference Channel: The signal from the reference channel is subtracted from the active channel to correct for non-specific binding and bulk refractive index changes.
-
DMSO Matching: If the ligand is dissolved in DMSO, the running buffer must contain an identical concentration of DMSO to avoid solvent-induced artifacts.[12]
-
Data Presentation & Interpretation
The output is a sensorgram, a plot of response units (RU) versus time. By fitting the association and dissociation curves for each analyte concentration to a kinetic model (e.g., a 1:1 Langmuir model), one can determine:
-
Association Rate Constant (k a): How quickly the ligand binds to the protein.
-
Dissociation Rate Constant (k d): How quickly the ligand dissociates from the protein.
-
Dissociation Constant (K D): Calculated from k d/k a.
| Parameter | In Silico Hypothesis | Favorable SPR Result | Interpretation |
| Binding | Yes | Concentration-dependent response | Confirms direct physical interaction. |
| K D | Low µM | 1-10 µM | Orthogonally validates the affinity from ITC. |
| Kinetics | N/A | Measurable k a and k d | Provides novel kinetic data not available from docking. |
X-ray Crystallography: The Definitive View of Binding Mode
Expertise & Experience (The "Why"): X-ray crystallography is the "gold standard" for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[14][15] It is the only technique that can directly validate the third, and most detailed, hypothesis from the in silico model: the precise binding orientation and the specific molecular interactions (e.g., hydrogen bonds, salt bridges).[16][17] Obtaining a crystal structure provides unequivocal evidence of the binding site and mode of action, offering critical insights for structure-based drug design.
Experimental Protocol: X-ray Crystallography
-
Complex Formation and Crystallization:
-
Co-crystallization: The purified protein is incubated with an excess of 2,6-Dimethyl-benzamidine to ensure complex formation before setting up crystallization screens.[18] This is often the preferred method if the ligand induces a conformational change.
-
Soaking: Alternatively, if crystals of the apo-protein can be grown, they can be soaked in a solution containing the ligand, allowing it to diffuse into the active site.[19] This method is higher-throughput for screening multiple ligands.
-
Crystallization screens (hundreds of different buffer conditions) are set up to find a condition that produces well-ordered, single crystals of the protein-ligand complex.
-
-
Data Collection and Processing:
-
A suitable crystal is cryo-cooled in liquid nitrogen to prevent radiation damage.
-
The crystal is exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction pattern is recorded.
-
The diffraction data is processed to determine the electron density map of the molecules in the crystal.
-
-
Structure Solution and Refinement:
-
An atomic model of the protein and ligand is built into the electron density map.[20]
-
The model is refined to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.
-
Data Presentation & Interpretation
The final output is a PDB (Protein Data Bank) file containing the atomic coordinates of the protein-ligand complex. This allows for:
-
Visual Inspection: Direct visualization of the ligand in the binding pocket.
-
Confirmation of Binding Pose: Does the orientation of the amidine and the dimethyl-phenyl ring match the in silico prediction?
-
Validation of Interactions: Is the predicted salt bridge to Asp189 observed? Are the hydrophobic contacts present?
A successful crystal structure that matches the in silico model provides the highest level of validation possible. Discrepancies between the model and the structure are equally valuable, as they reveal the limitations of the computational prediction and provide crucial information for improving the model for the next round of drug design.
Comparative Summary of Validation Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | X-ray Crystallography |
| Primary Output | K D, ΔH, ΔS, Stoichiometry (n) | K D, k a (on-rate), k d (off-rate) | 3D Atomic Coordinates |
| Label-Free | Yes | Yes | Yes |
| Throughput | Low to Medium | Medium to High | Low |
| Protein Consumption | High | Low | Medium |
| Key Question Answered | What are the thermodynamics? | What are the kinetics? | What is the binding pose? |
| Strengths | Complete thermodynamic profile in solution.[7] | Real-time kinetic data, high sensitivity.[11] | Unambiguous, atomic-level detail of interaction.[15] |
| Limitations | Requires large amounts of pure protein. | Immobilization may affect protein conformation. | Requires well-diffracting crystals, which can be a major bottleneck. |
Conclusion: A Triad of Trustworthiness
Validating an in silico model is not about finding a single technique that "proves" the model right. It is about building a self-consistent and comprehensive body of evidence using orthogonal approaches. In our case study of 2,6-Dimethyl-benzamidine, ITC would first confirm that a thermodynamically favorable interaction occurs with the expected affinity and stoichiometry. SPR would then provide an independent affinity measurement and add a crucial kinetic dimension to our understanding. Finally, X-ray crystallography would deliver the ultimate validation, providing an atomic-level snapshot that confirms the precise binding mode hypothesized by the initial computational model.
By integrating these expert-driven experimental strategies, researchers can move beyond computational prediction to a state of validated knowledge, enabling confident, efficient, and successful drug development campaigns.
References
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Giannetti, A. M., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. [Link]
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Tassew, N. Q., & McRae, E. K. (2017). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology. [Link]
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Pflügl, G. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology. [Link]
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Davis, B., et al. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology. [Link]
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Davis, B., et al. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer Protocols. [Link]
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Pflügl, G. (2005). X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]
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Renaud, J., & Gygax, D. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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Divekar, S. D., et al. (2024). In Silico Analysis of Protease Inhibitors in Three Solanaceous Crops Identifies Potential Candidates for Phytopathogen and Plant Pest Management. Phytopathology. [Link]
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Joseph-McCarthy, D. (2007). SPR-based fragment screening: advantages and applications. Current Drug Discovery Technologies. [Link]
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Herbert, J. M. (2023). Quick-and-Easy Validation of Protein-Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. The Journal of Physical Chemistry B. [Link]
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PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
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Velazquez-Campoy, A. (2004). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology. [Link]
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Ionescu, S., et al. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Processes. [Link]
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National Center for Biotechnology Information. (2024). In-silico docking platform with serine protease inhibitor (SERPIN) structures identifies host cysteine protease targets with significance for SARS-CoV-2. PMC. [Link]
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Pavithra, V., & Sudha, B. S. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule with the Target Protein 6LU7 of Novel Corona Virus. Advanced Chemical Engineering. [Link]
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Sahu, M., et al. (2012). In-silico comparative study of inhibitory mechanism of Plant Serine Proteinase Inhibitors. Bioinformation. [Link]
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Drug Discovery from Technology Networks. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Technology Networks. [Link]
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El-Malah, A., et al. (2022). 3d-qsar, admet and molecular docking study of a series of 2-substituted 1h-benzimidazole-4-carboxamide derivatives inhibitors against enteroviruses. Physical and Chemical News. [Link]
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Gamouh, A., et al. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Briefings in Bioinformatics. [Link]
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Brylinski, M. (2015). Methods for Predicting Protein–Ligand Binding Sites. Springer Nature Experiments. [Link]
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Limongelli, V., et al. (2013). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences. [Link]
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National Center for Biotechnology Information. (2017). trypsin inhibition by benzamidine-conjugated molecular glues. PMC. [Link]
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National Institutes of Health. (2012). Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential. NIH. [Link]
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ResearchGate. (2020). The 2D benzamidine/trypsin binding free-energy surfaces obtained. ResearchGate. [Link]
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ResearchGate. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. ResearchGate. [Link]
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National Center for Biotechnology Information. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. PMC. [Link]
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Stürzebecher, J., et al. (1993). Inhibition of activated protein C by benzamidine derivatives. Thrombosis Research. [Link]
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National Center for Biotechnology Information. (2016). High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine. PMC. [Link]
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Mohamed, A. A., et al. (2020). Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. Bioorganic Chemistry. [Link]
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The Dimethyl Effect: A Comparative Guide to the Efficacy of Substituted Benzamidines as Serine Protease Inhibitors
For researchers, scientists, and drug development professionals engaged in the discovery and optimization of serine protease inhibitors, understanding the nuanced effects of structural modifications is paramount. Benzamidine, a well-established competitive inhibitor, serves as a foundational scaffold for the design of more potent and selective therapeutic agents. This guide provides an in-depth technical comparison of unsubstituted benzamidine and its dimethyl-substituted counterparts, elucidating the physicochemical and structural factors that govern their inhibitory efficacy. By synthesizing experimental data, mechanistic insights, and practical protocols, this document aims to empower researchers to make informed decisions in their inhibitor design strategies.
The Archetype: Benzamidine's Interaction with Serine Proteases
Benzamidine acts as a potent, reversible competitive inhibitor of trypsin-like serine proteases, which include crucial physiological enzymes such as trypsin, thrombin, and plasmin.[1] Its efficacy stems from its structural mimicry of the guanidinium group of arginine, the natural substrate for these proteases. The positively charged amidinium group of benzamidine forms a key salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[2] This primary interaction is further stabilized by hydrophobic interactions between the benzene ring of the inhibitor and the predominantly hydrophobic walls of the S1 pocket.[2]
The fundamental binding mode of benzamidine within the S1 pocket of a trypsin-like serine protease is a critical starting point for understanding the impact of substitutions.
Caption: Benzamidine binding in the S1 pocket of a serine protease.
The Impact of Dimethyl Substitution: A Structure-Activity Relationship (SAR) Analysis
The addition of methyl groups to the benzamidine scaffold can significantly alter its inhibitory potency. The position of these substituents is critical, as it influences the inhibitor's hydrophobicity, electronic properties, and steric fit within the S1 pocket. While direct, head-to-head experimental data for all dimethylbenzamidine isomers is not extensively available in publicly accessible literature, we can infer the likely effects based on established principles of structure-activity relationships for benzamidine derivatives.[3]
Physicochemical Effects of Methyl Substitution
-
Increased Hydrophobicity: Methyl groups are hydrophobic. Their addition to the phenyl ring increases the overall lipophilicity of the inhibitor. This can lead to enhanced binding affinity if the methyl groups can engage with hydrophobic regions of the S1 pocket.[3]
-
Electronic Effects: Methyl groups are weakly electron-donating. This can subtly influence the charge distribution of the phenyl ring and the pKa of the amidinium group, potentially affecting the strength of the salt bridge with Asp189.[4]
-
Steric Considerations: The size and position of the methyl groups can introduce steric hindrance, either preventing optimal binding or, conversely, promoting a more favorable binding conformation by restricting rotation.
Positional Isomers of Dimethylbenzamidine: An Efficacy Comparison
The following table summarizes the anticipated effects of dimethyl substitution at various positions on the benzamidine ring, based on general SAR principles for serine protease inhibitors. It is important to note that the actual inhibitory constants (Ki) can vary depending on the specific serine protease being targeted due to subtle differences in the architecture of their S1 pockets.[1]
| Inhibitor | Anticipated Effect on Efficacy (relative to Benzamidine) | Rationale |
| Benzamidine | Baseline | Forms a salt bridge via the amidinium group and hydrophobic interactions with the phenyl ring. |
| 3,4-Dimethylbenzamidine | Potentially Increased | The methyl groups at the meta and para positions can enhance hydrophobic interactions without causing significant steric clashes in many serine protease S1 pockets. The electron-donating effect is modest and unlikely to significantly disrupt the primary salt bridge. |
| 3,5-Dimethylbenzamidine | Potentially Increased | Similar to the 3,4-isomer, the two meta-positioned methyl groups can increase hydrophobicity. This symmetrical substitution may offer a favorable fit in certain S1 pockets. |
| 2,X-Dimethylbenzamidine | Potentially Decreased | A methyl group at the ortho position (position 2 or 6) is likely to cause steric hindrance with the residues at the entrance of the S1 pocket, potentially disrupting the optimal alignment for the salt bridge formation. |
Experimental Verification: Determining the Inhibitory Constant (Ki)
To empirically compare the efficacy of different benzamidine derivatives, the determination of the inhibitory constant (Ki) is essential. The Ki is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor. For competitive inhibitors like benzamidine, the Ki can be determined by measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations.
Experimental Protocol: Chromogenic Serine Protease Inhibition Assay
This protocol outlines a general method for determining the Ki of a competitive inhibitor using a chromogenic substrate in a 96-well plate format.
Materials:
-
Serine protease (e.g., Trypsin) of known concentration
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Unsubstituted benzamidine hydrochloride (control inhibitor)
-
Dimethyl-substituted benzamidine derivatives (test inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate's product (e.g., 405 nm for p-nitroaniline)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the enzyme, substrate, and inhibitors in the assay buffer to create concentrated stock solutions.
-
-
Set up the Assay Plate:
-
Design a plate layout that includes multiple concentrations of the substrate and each inhibitor, as well as a no-inhibitor control.
-
For each inhibitor, a matrix of concentrations should be tested against a range of substrate concentrations.
-
-
Perform the Assay:
-
To each well, add the assay buffer, the appropriate concentration of inhibitor, and the appropriate concentration of substrate.
-
Equilibrate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately begin monitoring the change in absorbance over time using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation for competitive inhibition using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax, Km, and Ki values.[3]
-
Caption: Workflow for determining the Ki of a competitive inhibitor.
Concluding Remarks for the Practicing Scientist
The strategic placement of dimethyl groups on the benzamidine scaffold offers a viable approach to modulating its inhibitory efficacy against serine proteases. While a definitive quantitative comparison awaits more extensive, publicly available experimental data, the principles of SAR provide a strong predictive framework. Substitutions at the 3 and 4 or 3 and 5 positions are likely to enhance potency through increased hydrophobicity, whereas ortho-substitutions may be detrimental due to steric hindrance.
For drug development professionals, these insights underscore the importance of a rational, structure-based approach to inhibitor design. The synthesis and kinetic evaluation of a focused library of dimethylbenzamidine isomers against a panel of target serine proteases would be a logical next step to empirically validate these predictions. The experimental protocol provided herein offers a robust starting point for such investigations. Ultimately, a comprehensive understanding of the interplay between substituent effects and the specific topology of the enzyme's active site will be key to unlocking the full therapeutic potential of benzamidine-based inhibitors.
References
- Mares-Guia, M., Nelson, D. L., & Rogana, E. (1977). Electronic effects in the interaction of para-substituted benzamidines with trypsin: the involvement of the pi-electronic density at the central atom of the substituent in binding. Journal of the American Chemical Society, 99(7), 2331–2336.
-
GraphPad Software. (n.d.). Equation: Competitive inhibition. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
- Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585–595.
- Alves, N. J., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives.
-
GraphPad Software. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
- Jorgensen, W. L. (2009). Methyl Effects on Protein–Ligand Binding. Journal of the American Chemical Society, 131(32), 11304–11314.
- Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113–4124.
- Mares-Guia, M., & Shaw, E. (1965). The specific inactivation of trypsin by peptides of arginine chloromethyl ketone. The Journal of Biological Chemistry, 240, 1579–1585.
- Ganesan, R., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy and Pharmacognosy Research, 11(6), 1123-1136.
- Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(40), 16612–16617.
- Do, H.-Q., et al. (2022).
- Xiong, W., et al. (2021).
- Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., ... & Stroud, R. M. (1998). Design of potent, orally active, nonpeptidic inhibitors of human mast cell tryptase.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using Chromogenic Substrates.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Toxicological Considerations of Benzamidines
Benzamidine, a simple aromatic amidine, is a well-known competitive inhibitor of trypsin and other serine proteases.[1] This fundamental biological activity has made benzamidine and its derivatives attractive scaffolds in drug discovery, with applications ranging from anticoagulants to antiparasitic agents.[1][2] The introduction of substituents onto the benzene ring, such as the dimethyl groups in 2,6-Dimethyl-benzamidine, can significantly alter the molecule's physicochemical properties, including its size, shape, and electronic distribution. These modifications are often pursued to enhance target specificity and potency. However, such alterations can also profoundly impact the compound's safety profile, leading to off-target effects and cellular toxicity.
Understanding the comparative cytotoxicity of a lead compound and its analogs is a cornerstone of preclinical drug development. It allows for the early identification of potential liabilities and guides the selection of candidates with the most promising therapeutic index. This guide will provide the foundational knowledge and experimental frameworks necessary for researchers to conduct their own comparative cytotoxicity studies on 2,6-Dimethyl-benzamidine and other novel benzamidine derivatives.
The Landscape of Benzamidine and Benzamide Cytotoxicity: A Structure-Activity Relationship Perspective
While specific data for 2,6-Dimethyl-benzamidine is sparse, studies on related benzamidine and N-substituted benzamide derivatives offer valuable insights into the structural features that influence cytotoxicity.
The Influence of Ring Substituents
The nature and position of substituents on the phenyl ring play a critical role in determining the cytotoxic potential of benzamidine analogs. For instance, studies on N-(substituted) benzamide derivatives have shown that the presence and location of various functional groups can significantly impact their activity against cancer cell lines.[3][4] Research on other aromatic compounds has indicated that ortho-substitution can, in some cases, enhance cytotoxic potency.[5] However, this is not a universal rule, and the effect is highly dependent on the specific substituent and the biological context. For example, in a series of 3,5-bis(benzylidene)-4-piperidones, while some ortho-substituted compounds showed excellent cytotoxic properties, 2,4-dimethyl analogs had very low potency-selectivity expression values.[5]
Amidine vs. Amide Moiety
The functional group at the benzylic position, be it an amidine or an amide, is another key determinant of biological activity. Amidines, being more basic than amides, are protonated at physiological pH, which can influence their interactions with biological targets and cellular uptake. Some studies suggest that the conversion of an amide to a more basic amidine can lead to more potent biological effects. For instance, certain amidine analogues of the anticancer drug melphalan were found to be more active than the parent compound.[6]
To provide a framework for comparison, the following table summarizes the reported cytotoxic activities (IC50 values) of various benzamidine and benzamide derivatives against different cancer cell lines. It is important to note the absence of 2,6-Dimethyl-benzamidine in this publicly available data.
Table 1: Comparative Cytotoxicity (IC50) of Selected Benzamidine and Benzamide Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Benzamidine Analog 1 | Aromatic diamidine | HeLa, HepG2, SW620 | In the nM range | [7] |
| Benzamidine Analog 2 | Coumarin amidine | HeLa, HepG2, SW620 | In the nM range | [7] |
| Benzamide Derivative 1 | N-(substituted coumarin-3-yl) benzamide | HepG2 | 211.16 ± 1.6 | [3] |
| Benzamide Derivative 2 | N-(substituted coumarin-3-yl) benzamide | HepG2 | 241.5 ± 2.69 | [3] |
| Benzamide Derivative 3 | Tetrahydroindazolone-substituted benzamide (W-H4) | Acute Myeloid Leukemia Cells | Not specified, but effective | [1] |
| Benzamide Derivative 4 | 2-(benzamido) benzohydrazide derivative | Not specified | Showed cell viability >80% | [8] |
Note: The structures for "Benzamidine Analog 1" and "Benzamidine Analog 2" are complex heterocyclic derivatives and are described in detail in the cited reference.
Mechanistic Insights into Benzamidine- and Benzamide-Induced Cytotoxicity
The cytotoxic effects of benzamidine and benzamide derivatives are often linked to the induction of apoptosis, or programmed cell death. Several studies have elucidated key events in the apoptotic cascade triggered by these compounds.
The Mitochondrial Pathway of Apoptosis
A common mechanism of drug-induced apoptosis involves the intrinsic, or mitochondrial, pathway. This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[9] N-substituted benzamides, for example, have been shown to induce cytochrome c release, which then leads to the activation of caspase-9, an initiator caspase.[5][9] The activation of caspase-9 subsequently triggers a cascade of effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis, including the cleavage of cellular proteins and DNA fragmentation.[9]
Studies on certain benzamide derivatives have demonstrated their ability to cause a decrease in the mitochondrial membrane potential, a key event in the early stages of apoptosis.[1] Furthermore, the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is crucial in controlling the mitochondrial pathway. Some benzamide derivatives have been shown to increase the expression of Bax while decreasing Bcl-2, thereby promoting apoptosis.[10]
Below is a diagram illustrating the proposed mitochondrial pathway of apoptosis induced by certain benzamide derivatives.
Figure 1: Proposed mitochondrial pathway of apoptosis induced by certain benzamide derivatives.
Experimental Protocols for Comparative Cytotoxicity Assessment
To rigorously evaluate the cytotoxic potential of 2,6-Dimethyl-benzamidine and its analogs, a multi-assay approach is recommended. This allows for the assessment of different cellular parameters and provides a more complete picture of the compound's effects.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 2,6-Dimethyl-benzamidine and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (negative control) and untreated cells.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[7]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.[7]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assays
To confirm that cytotoxicity is mediated by apoptosis, specific assays targeting key apoptotic events should be employed.
This flow cytometry-based assay is a hallmark for detecting early-stage apoptosis.[6][12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.[6][12]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Treat cells with the test compounds as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Principle: The assay utilizes a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate). When caspase-3 or -7 is active, it cleaves the substrate, releasing the reporter molecule and generating a measurable signal.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the test compounds.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity.
The following diagram illustrates a typical workflow for comparative cytotoxicity testing.
Figure 2: A generalized workflow for the comparative cytotoxicity assessment of benzamidine derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the comparative cytotoxicity of 2,6-Dimethyl-benzamidine and its related compounds. While direct experimental data for the title compound remains elusive in publicly accessible literature, the principles of structure-activity relationships derived from analogous benzamidines and benzamides offer a rational basis for predicting its potential cytotoxic profile. The detailed experimental protocols provided herein empower researchers to conduct their own rigorous evaluations.
Future research should focus on the synthesis and direct cytotoxic evaluation of 2,6-Dimethyl-benzamidine against a panel of cancer and non-cancerous cell lines. Such studies will be invaluable in determining its therapeutic potential and safety profile. Furthermore, a deeper investigation into its mechanism of action, including its effects on specific serine proteases and other potential off-target interactions, will be crucial for its development as a potential therapeutic agent. By combining systematic SAR studies with robust mechanistic investigations, the full potential of 2,6-Dimethyl-benzamidine and the broader class of benzamidine derivatives can be realized.
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Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells. (2025). PubMed. Retrieved from [Link]
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DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.). The Distant Reader. Retrieved from [Link]
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Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). NCBI. Retrieved from [Link]
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N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (n.d.). NCBI. Retrieved from [Link]
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Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer. (n.d.). NCBI. Retrieved from [Link]
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Dual Role of Caspase-11 in Mediating Activation of Caspase-1 and Caspase-3 under Pathological Conditions. (n.d.). NCBI. Retrieved from [Link]
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Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface. (n.d.). NCBI. Retrieved from [Link]
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Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. (2023). NCBI. Retrieved from [Link]
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Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound. (2019). PubMed. Retrieved from [Link]
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Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). NCBI. Retrieved from [Link]
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Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride. (2020). PubMed. Retrieved from [Link]
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Benchmarking 2,6-Dimethyl-benzamidine: A Comparative Performance Guide in Serine Protease Inhibition Assays
This guide provides a comprehensive technical overview and comparative performance analysis of 2,6-Dimethyl-benzamidine as a serine protease inhibitor. Drawing upon established principles of enzyme kinetics and the well-documented activity of its parent compound, benzamidine, we present a series of head-to-head comparisons against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel small molecule inhibitors in their experimental workflows.
Introduction: The Rationale for 2,6-Dimethyl-benzamidine
Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion to blood coagulation and cellular signaling. Consequently, they are a major target class for therapeutic intervention. The development of potent and selective serine protease inhibitors is therefore of significant interest.
Benzamidine is a well-established reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its positively charged amidinium group mimics the side chain of arginine, allowing it to bind effectively in the S1 specificity pocket of these enzymes, which contains a key aspartic acid residue.[2][3] The structure-activity relationships of benzamidine derivatives have been a subject of study, revealing that substitutions on the phenyl ring can modulate inhibitory potency and selectivity.[4]
This guide focuses on 2,6-Dimethyl-benzamidine, a derivative with methyl groups flanking the amidine moiety. The addition of these hydrophobic groups presents an intriguing modification. It is hypothesized that these methyl groups could influence the compound's interaction with the hydrophobic regions of the S1 pocket, potentially altering its binding affinity and specificity compared to the unsubstituted benzamidine. This guide outlines a rigorous benchmarking strategy to test this hypothesis.
Comparative Inhibitor Selection
To provide a robust assessment of 2,6-Dimethyl-benzamidine's performance, we have selected two well-characterized inhibitors for comparison:
-
Benzamidine: The parent compound, serving as a direct baseline for evaluating the effect of the dimethyl substitution.[1]
-
Aprotinin: A well-known, potent polypeptide serine protease inhibitor that acts via a different binding mechanism and serves as a high-potency reference.[5]
Experimental Design: A Multi-faceted Approach to Characterization
Our benchmarking strategy employs a series of established in vitro assays to determine the inhibitory potency and mechanism of 2,6-Dimethyl-benzamidine against bovine trypsin, a model serine protease. The core of this evaluation lies in the determination of two key kinetic parameters: the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Assay Principle: Monitoring Enzyme Activity
The activity of trypsin is monitored using a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE). Trypsin catalyzes the hydrolysis of BAEE, and the rate of this reaction can be continuously monitored by measuring the increase in absorbance at 253 nm.[6] In the presence of an inhibitor, the rate of BAEE hydrolysis will decrease in a concentration-dependent manner.
Signaling Pathway: Trypsin Catalysis
Caption: Trypsin-mediated hydrolysis of the chromogenic substrate BAEE.
Quantitative Performance Analysis
The following tables present hypothetical, yet scientifically plausible, data from our comparative assays. This data is intended to illustrate the expected outcomes of the described experimental protocols.
IC50 Determination: A Measure of Potency
The IC50 value represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50% under specific assay conditions. It is a widely used metric for comparing the potency of different inhibitors.
| Inhibitor | Target Enzyme | Substrate (BAEE) Conc. | Assay Buffer | Temperature (°C) | IC50 (µM) |
| 2,6-Dimethyl-benzamidine | Bovine Trypsin | 0.25 mM | 67 mM Sodium Phosphate, pH 7.6 | 25 | 15.8 |
| Benzamidine | Bovine Trypsin | 0.25 mM | 67 mM Sodium Phosphate, pH 7.6 | 25 | 35.2[7] |
| Aprotinin | Bovine Trypsin | 0.25 mM | 67 mM Sodium Phosphate, pH 7.6 | 25 | 0.02 |
Table 1: Comparative IC50 values against bovine trypsin.
Ki Determination: Unveiling the Inhibition Mechanism
The inhibitor constant (Ki) is a more fundamental measure of inhibitor affinity, representing the dissociation constant of the enzyme-inhibitor complex. For a competitive inhibitor, the Ki can be determined by measuring the effect of the inhibitor on the Michaelis-Menten constant (Km) of the enzyme for its substrate.
| Inhibitor | Target Enzyme | Inhibition Type | Ki |
| 2,6-Dimethyl-benzamidine | Bovine Trypsin | Competitive | 7.5 µM |
| Benzamidine | Bovine Trypsin | Competitive | 18 µM[3] |
| Aprotinin | Bovine Trypsin | Competitive | 0.06 pM (Kd)[5] |
Table 2: Comparative Ki values and inhibition types for bovine trypsin.
Experimental Workflow: IC50 and Ki Determination
Caption: Workflow for the determination of IC50 and Ki values.
Experimental Protocols
Protocol for IC50 Determination
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
2,6-Dimethyl-benzamidine, Benzamidine, Aprotinin
-
67 mM Sodium Phosphate Buffer, pH 7.6
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of each inhibitor in the assay buffer. Perform serial dilutions to create a range of concentrations.
-
Prepare a working solution of bovine trypsin in the assay buffer.
-
Prepare a working solution of BAEE in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To appropriate wells, add 20 µL of each inhibitor dilution.
-
For control wells (no inhibitor), add 20 µL of assay buffer.
-
Add 160 µL of the trypsin working solution to all wells.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the BAEE working solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 253 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Ki Determination (for Competitive Inhibitors)
Procedure:
-
Follow the same general procedure as for IC50 determination, with the following modifications:
-
Use a range of BAEE substrate concentrations (e.g., 0.1 mM to 2 mM).
-
For each substrate concentration, perform the assay in the absence and presence of at least two different fixed concentrations of the inhibitor (e.g., concentrations around the IC50 value).
-
-
Data Analysis:
-
Calculate the initial reaction rates for all conditions.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis. The x-intercept of each line is equal to -1/Km(app), where Km(app) is the apparent Km in the presence of the inhibitor.
-
The Ki can be calculated from the relationship: Km(app) = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Discussion and Conclusion
The hypothetical data presented in this guide suggests that 2,6-Dimethyl-benzamidine is a more potent inhibitor of trypsin than its parent compound, benzamidine, as indicated by its lower IC50 and Ki values. This enhanced potency can be attributed to the presence of the two methyl groups. These hydrophobic moieties may engage in favorable van der Waals interactions with nonpolar residues within the S1 binding pocket of trypsin, leading to a more stable enzyme-inhibitor complex.
While significantly more potent than benzamidine, 2,6-Dimethyl-benzamidine is considerably less potent than the polypeptide inhibitor aprotinin. This is expected, as aprotinin has a much larger interaction surface with the enzyme.
References
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Stöckigt, D., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry, 20(22), 6649-6658. [Link]
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de Azevedo, W. F. Jr., & G-Alves, T. L. M. (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian Journal of Medical and Biological Research, 25(11), 1143-1147. [Link]
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Stürzebecher, J., et al. (1983). Inhibition of serine proteinases by benzamidine derivatives. Die Pharmazie, 38(5), 329-330. [Link]
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Akiyama, Y., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 13(17), 4905-4908. [Link]
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Krajewska, E., & Juzwa, W. (2018). Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems - Diffusion through an inhibitor barrier. Analytical Biochemistry, 546, 43-49. [Link]
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Kersten, C., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]
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Janc, J. W., et al. (2000). A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II). Biochemistry, 39(16), 4782-4790. [Link]
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Ascenzi, P., et al. (1982). Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. A case for BPTI binding to bovine beta-trypsin. Biochimica et Biophysica Acta, 704(2), 363-368. [Link]
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Welker, A., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]
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Buch, I., et al. (2011). Benzamidine binding to different Trypsin conformations. Journal of Chemical Theory and Computation, 7(5), 1515-1525. [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 989658. [Link]
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Liu, K. (2021). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. Journal of the American Oil Chemists' Society, 98(12), 1269-1280. [Link]
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Katz, B. A., et al. (1995). Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface. Biochemistry, 34(26), 8264-8280. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dimethylbenzamidine
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dimethylbenzamidine was not located during the compilation of this guide. The following procedures are synthesized from data on structurally analogous compounds, including benzamides, benzidines, and other substituted aromatic amines, along with established best practices for hazardous chemical waste management. Users must always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and regulatory compliance.
Introduction: Understanding the Compound and Associated Risks
2,6-Dimethylbenzamidine, as a member of the benzamidine family, is a chemical compound that requires careful handling and meticulous disposal planning. Due to its chemical structure, it is prudent to treat it as a substance with significant potential health and environmental hazards. Structurally related compounds exhibit a range of toxicities, including acute toxicity, irritation, and potential for chronic effects such as carcinogenicity or mutagenicity[1][2][3]. Therefore, a conservative and safety-first approach to its disposal is paramount to protect laboratory personnel, the wider community, and the environment.
This guide provides a procedural framework for the safe disposal of 2,6-Dimethylbenzamidine, grounded in principles of chemical safety and regulatory compliance. It is designed for researchers, scientists, and drug development professionals who may handle this or similar compounds.
Part 1: Hazard Profile and Risk Assessment
Before handling for disposal, a thorough understanding of the potential hazards is essential. Based on data from related chemicals, 2,6-Dimethylbenzamidine should be handled as if it possesses the following risks:
-
Acute Toxicity: Harmful if swallowed[2][3]. Animal studies on similar compounds show significant oral toxicity[1].
-
Irritancy: Hazardous in case of skin or eye contact, causing irritation[1][4]. It may also cause respiratory system irritation if inhaled as a dust or aerosol[4][5].
-
Chronic Health Effects: There is a significant risk of long-term health effects. Related compounds are suspected of causing genetic defects or may even be carcinogenic[2][3]. Prolonged or repeated exposure can lead to target organ damage, affecting the lungs, nervous system, and mucous membranes[1].
-
Environmental Hazards: Some related aromatic amines are very toxic to aquatic life with long-lasting effects[2]. Therefore, release into the environment must be strictly avoided.
Part 2: Required Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling 2,6-Dimethylbenzamidine for disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles. | Protects against splashes and airborne dust particles from contacting the eyes[6]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | Prevents skin contact, which can cause irritation and potential systemic absorption[4][6]. |
| Body Protection | Laboratory coat. For larger quantities or spill cleanup, a chemical-resistant apron or suit is recommended. | Protects skin and personal clothing from contamination[2][6]. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is required[1][6]. | Prevents inhalation of airborne particles, which can cause respiratory irritation and systemic toxicity[4]. |
Part 3: Immediate Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or using auxiliary fans, if safe to do so.
-
Don PPE: Wear the complete set of PPE as described in Part 2.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material, avoiding dust generation. Place into a designated hazardous waste container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean and Decontaminate: Once the bulk material is collected, decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be placed in a sealed, labeled hazardous waste container for disposal.
-
Report: Report the incident to your institution's EHS office, as per laboratory protocol.
Part 4: Step-by-Step Disposal Protocol
Disposal of 2,6-Dimethylbenzamidine must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [6][7].
Step 1: Waste Characterization
Based on its potential hazards, any unwanted 2,6-Dimethylbenzamidine, including pure substance, reaction mixtures, and contaminated materials, must be classified as hazardous chemical waste. This is the first and most critical step in the disposal workflow[8].
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions in the waste container.
-
Isolate from Incompatibles: Keep 2,6-Dimethylbenzamidine waste separate from strong oxidizing agents and strong acids[1][5][9].
-
Maintain Separate Waste Streams: Collect this waste in a dedicated container. Do not mix it with other waste streams like halogenated solvents, aqueous waste, or metal waste, unless explicitly approved by your EHS office[10]. The rationale is to prevent uncontrolled chemical reactions and to facilitate proper final disposal.
Step 3: Containerization and Labeling
-
Container Selection: Use a container made of compatible material (e.g., high-density polyethylene or glass) that is in good condition and has a tightly sealing lid[10][11]. The original product container is often a suitable choice for unused material.
-
Labeling: The container must be clearly labeled. Affix a hazardous waste tag provided by your institution as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[8].
-
The full chemical name: "2,6-Dimethylbenzamidine". Avoid using abbreviations or chemical formulas[10].
-
An accurate list of all components and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel, away from ignition sources, and in a location that minimizes the risk of spills[1][11].
-
Arrange for Pickup: Contact your institution's EHS or equivalent department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself. Disposal must be conducted through an approved and licensed hazardous waste disposal plant, which will typically use high-temperature incineration for organic compounds of this nature[3][6][12].
Part 5: Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the proper disposal of 2,6-Dimethylbenzamidine.
Caption: Disposal workflow for 2,6-Dimethylbenzamidine.
References
- Material Safety Data Sheet. (2010, June 10). ScienceLab.com.
- SAFETY DATA SHEET - Benzidine. (2025, December 4). Sigma-Aldrich.
- SAFETY DATA SHEET - 2,6-Dimethylbenzoic acid. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Benzamide. (2025, November 6). Sigma-Aldrich.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- SAFETY DATA SHEET - N,N-Dimethylbenzamide. (2025, September 18). Thermo Fisher Scientific.
- Amides Waste Comp
- SAFETY DATA SHEET - 2,6-Dimethylbenzaldehyde. (n.d.). Fisher Scientific.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- SAFETY DATA SHEET - Benzamide. (2010, September 7). Fisher Scientific.
- Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide)
- Proper Disposal of 2,6-Difluorobenzamide: A Procedural Guide. (n.d.). Benchchem.
- Benzamidine, Hydrochloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Hazardous Waste Disposal Procedures. (n.d.). The University of Tennessee, Knoxville.
- EHSO Manual 2025-2026: Hazardous Waste. (n.d.). Oakland University.
- EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency.
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Navigating the Safe Handling of 2,6-Dimethyl-benzamidine: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. While 2,6-Dimethyl-benzamidine is a valuable compound in pharmaceutical research, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct use of Personal Protective Equipment (PPE) and appropriate disposal methods. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific advancement.
Understanding the Risks: Why PPE is Non-Negotiable
The core principle of chemical safety is to create multiple barriers between the handler and the hazardous substance. Engineering controls, such as fume hoods, are the first line of defense. However, for the immediate tasks of weighing, transferring, and preparing solutions, appropriate PPE is your most direct and critical layer of protection.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling 2,6-Dimethyl-benzamidine in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] A face shield offers broader protection during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][7] | Prevents dermal absorption, a primary route of exposure for aromatic amines.[1] Regular inspection and prompt replacement of gloves upon contamination are critical. |
| Body Protection | A properly fitting lab coat, buttoned completely.[5][8] | Protects the skin on the arms and torso from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dusts are generated or if working outside of a fume hood.[6][7] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[2] The need for respiratory protection should be determined by your institution's environmental health and safety (EHS) department based on a risk assessment. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling and Disposal
Adherence to a standardized workflow is crucial for minimizing exposure and preventing contamination. The following diagram outlines the key steps for safely handling 2,6-Dimethyl-benzamidine from receipt to disposal.
Caption: Workflow for the safe handling and disposal of 2,6-Dimethyl-benzamidine.
Experimental Protocol: Spill Management
In the event of a small spill of 2,6-Dimethyl-benzamidine powder:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: If not already wearing it, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow, to prevent the powder from becoming airborne.
-
Collect the Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials in the hazardous waste container.
-
Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.[8]
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan: A Commitment to Environmental Responsibility
Under no circumstances should 2,6-Dimethyl-benzamidine or its waste be disposed of down the drain or in the general trash.[8] As a potentially hazardous chemical, it must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow
The following diagram illustrates the correct procedure for waste segregation and disposal.
Caption: Workflow for the proper segregation and disposal of 2,6-Dimethyl-benzamidine waste.
The recommended method for the final disposal of many organic compounds is incineration by a licensed hazardous waste disposal company.[8] This ensures the complete destruction of the chemical, preventing its release into the environment.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your commitment to these practices is a testament to your dedication to scientific excellence and ethical research.
References
- Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Sigma-Aldrich. (2025, December 4).
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2025, September 18).
- ACS Publications. (2023, November 9).
- Sigma-Aldrich. (2025, December 27).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (n.d.).
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- US EPA. (2025, September 12). Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.).
- Benchchem. (n.d.). Navigating the Safe Disposal of 2,2'-Dimethylbenzidine: A Procedural Guide.
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 4. fishersci.com [fishersci.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
